molecular formula C9H12N2O3 B1195792 4-Amino-3-hydroxyphenylalanine CAS No. 74923-08-3

4-Amino-3-hydroxyphenylalanine

Katalognummer: B1195792
CAS-Nummer: 74923-08-3
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: XHWPXBNFKWLGJH-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-hydroxyphenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,10-11H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWPXBNFKWLGJH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996413
Record name 4-Amino-3-hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74923-08-3
Record name 4-Amino-3-hydroxyphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074923083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Amino-3-hydroxyphenylalanine: A Technical Guide to its Significance in Melanin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Amino-3-hydroxyphenylalanine (4-AHP)

This compound (4-AHP) is a non-proteinogenic amino acid that has emerged as a highly specific and valuable biomarker in the field of melanin (B1238610) research. Structurally, it is an isomer of 3-amino-4-hydroxyphenylalanine, also known as 3-aminotyrosine (B249651) (AT). Unlike its isomer, the presence of 4-AHP in biological samples is almost exclusively derived from the degradation of pheomelanin, the reddish-brown pigment. This specificity makes 4-AHP a critical tool for accurately quantifying pheomelanin content in various tissues, such as hair and skin, and in melanoma cells.

Reductive hydrolysis of pheomelanin with hydriodic acid (HI) yields both 4-AHP and 3-AHP.[1] However, 3-AHP can also be generated from other biological sources, most notably from nitrotyrosine residues in proteins, making it a less reliable marker for pheomelanin.[1] Consequently, the measurement of 'specific AHP' (4-AHP) is considered a more precise indicator of pheomelanin levels than 'total AHP,' which is the combined amount of both isomers.[1]

This technical guide provides an in-depth overview of 4-AHP, its role in melanin research, the biochemical pathways leading to its formation, detailed experimental protocols for its analysis, and its implications in the study of melanomagenesis and age-related macular degeneration.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
CAS Number 74923-08-3
Synonyms 4-AHP, 'specific AHP'
Chemical Structure A derivative of L-phenylalanine with an amino and a hydroxyl group on the phenyl ring.

The Role of 4-AHP in Melanin Research

The significance of 4-AHP in melanin research is primarily centered on its utility as a specific marker for pheomelanin. The ability to accurately quantify pheomelanin is crucial for understanding the diversity of human hair and skin pigmentation.[2] Hair color, for instance, is largely determined by the quantity and ratio of eumelanin (B1172464) (black-brown pigment) to pheomelanin.[2]

By using analytical methods to measure 4-AHP, researchers can create a "chemical phenotype" of pigmentation that correlates well with the visual phenotype.[2] For example, studies have shown that while eumelanin content decreases progressively from black to blond hair, there is a consistent low level of pheomelanin. Red hair is a notable exception, containing nearly equal amounts of both pheomelanin and eumelanin.[2] This precise quantification is also valuable in studying various hypopigmentary disorders.[2]

Furthermore, the ratio of 4-AHP to eumelanin markers, such as pyrrole-2,3,5-tricarboxylic acid (PTCA), provides a more distinct segregation between different hair colors compared to using total AHP.[1] This highlights the superior specificity of 4-AHP in characterizing the melanin composition of a sample.

Biochemical Pathway of Pheomelanin Synthesis and 4-AHP Formation

The biosynthesis of both eumelanin and pheomelanin begins with the amino acid tyrosine.[3] The key enzyme tyrosinase catalyzes the conversion of tyrosine to dopaquinone (B1195961). At this point, the pathway diverges. In the presence of cysteine, dopaquinone is converted to cysteinyldopas, primarily 5-S-cysteinyldopa and to a lesser extent, 2-S-cysteinyldopa.[3]

The oxidative polymerization of 5-S-cysteinyldopa leads to the formation of pheomelanin.[1] It is from this specific precursor that 4-AHP is derived upon reductive hydrolysis with hydriodic acid.[1] The isomer, 3-AHP, is formed from the polymerization of 2-S-cysteinyldopa.[1]

pheomelanin_synthesis cluster_analysis Analytical Derivation Tyrosine Tyrosine Dopaquinone Dopaquinone Tyrosine->Dopaquinone Tyrosinase Cysteinyldopas Cysteinyldopas Dopaquinone->Cysteinyldopas + Cysteine Pheomelanin Pheomelanin Cysteinyldopas->Pheomelanin Oxidative Polymerization 4-AHP 4-AHP Pheomelanin->4-AHP Reductive Hydrolysis (HI) Reductive Hydrolysis (HI) Pheomelanin->Reductive Hydrolysis (HI) Reductive Hydrolysis (HI)->4-AHP

Biosynthetic pathway of pheomelanin and derivation of 4-AHP.

The MC1R Signaling Pathway and the Eumelanin/Pheomelanin Switch

The balance between eumelanin and pheomelanin production is tightly regulated by the melanocortin 1 receptor (MC1R) signaling pathway. MC1R is a G-protein coupled receptor expressed on the surface of melanocytes.

Activation of MC1R by its agonist, α-melanocyte-stimulating hormone (α-MSH), leads to an increase in intracellular cyclic AMP (cAMP). This signaling cascade upregulates the expression and activity of tyrosinase and other enzymes involved in melanogenesis, ultimately promoting the synthesis of eumelanin.

Conversely, when MC1R signaling is low or blocked, for instance by the antagonist agouti signaling protein (ASP), the production of eumelanin is suppressed. In this state, the melanocyte defaults to the pheomelanin synthesis pathway, provided that cysteine is available. Therefore, the MC1R pathway acts as a molecular switch that determines the type of melanin produced.

MC1R_pathway cluster_pheo Default Pathway α-MSH α-MSH MC1R MC1R α-MSH->MC1R activates AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP generates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase Tyrosinase MITF->Tyrosinase activates transcription Eumelanin Eumelanin Tyrosinase->Eumelanin promotes Dopaquinone Dopaquinone Pheomelanin Pheomelanin ASP ASP ASP->MC1R inhibits Dopaquinone->Pheomelanin + Cysteine

MC1R signaling pathway and the eumelanin/pheomelanin switch.

Experimental Protocols for 4-AHP Analysis

The standard method for the quantification of 4-AHP from biological samples involves two key steps: reductive hydrolysis of the pheomelanin polymer followed by high-performance liquid chromatography (HPLC) analysis of the resulting aminohydroxyphenylalanine isomers.

1. Reductive Hydrolysis

  • Objective: To break down the pheomelanin polymer and release 4-AHP and 3-AHP.

  • Reagents: Hydriodic acid (HI), 57% solution.

  • Protocol:

    • Weigh a known amount of the biological sample (e.g., 1-10 mg of hair) into a hydrolysis tube.

    • Add a specific volume of hydriodic acid (e.g., 500 µL).

    • Seal the tube under nitrogen to prevent oxidation.

    • Heat the sample at a controlled temperature (e.g., 130°C) for a defined period (e.g., 20 hours).

    • After hydrolysis, cool the sample to room temperature.

    • Evaporate the hydriodic acid under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

2. HPLC Analysis

  • Objective: To separate and quantify 4-AHP and 3-AHP.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and an electrochemical or fluorescence detector.

  • Typical HPLC Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: An aqueous buffer containing an ion-pairing reagent (e.g., 25 mM ammonium (B1175870) acetate (B1210297) with sodium octanesulfonate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[4][5] The exact composition and gradient will depend on the specific column and system.

    • Flow Rate: Typically 0.8-1.2 mL/min.

    • Detection: Electrochemical detection is highly sensitive for these compounds.[5][6] Fluorescence detection can also be used after derivatization.

    • Quantification: Generate a standard curve using known concentrations of pure 4-AHP and 3-AHP standards. The concentration in the sample is determined by comparing the peak area to the standard curve.

experimental_workflow Sample Hair Sample Hydrolysis Reductive Hydrolysis (Hydriodic Acid) Sample->Hydrolysis Preparation Sample Preparation (Evaporation & Reconstitution) Hydrolysis->Preparation HPLC HPLC Analysis (C18 Column) Preparation->HPLC Detection Electrochemical or Fluorescence Detection HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification Result 4-AHP & 3-AHP Concentrations Quantification->Result

Experimental workflow for the analysis of 4-AHP in hair samples.

Quantitative Analysis of 4-AHP in Human Hair

The quantification of 4-AHP has been instrumental in characterizing the melanin content of human hair of different colors. The following table summarizes representative data from studies that have measured 4-AHP levels in various hair types.

Table 2: Quantitative Levels of 4-AHP in Human Hair of Different Colors

Hair Color4-AHP (µg/g of hair)Eumelanin/Pheomelanin RatioReference
BlackTrace levelsHigh[2]
Dark BrownTrace levelsHigh[2]
BrownTrace levelsModerate[2]
Light BrownTrace levelsLower[2]
BlondTrace levelsLow[2]
RedSignificantly elevatedApproximately 1:1[2]

Note: "Trace levels" indicates that pheomelanin is present but at a much lower concentration than eumelanin. The exact values can vary between individuals.

4-AHP in Melanomagenesis and Age-Related Macular Degeneration Research

The study of 4-AHP and its parent molecule, pheomelanin, extends beyond pigmentation into the realms of cancer and degenerative diseases.

Melanomagenesis: There is growing evidence that pheomelanin may contribute to the development of melanoma, the most serious form of skin cancer.[7] Unlike the photoprotective eumelanin, pheomelanin is thought to be phototoxic, generating reactive oxygen species (ROS) upon exposure to ultraviolet (UV) radiation. This can lead to oxidative stress and DNA damage in melanocytes, potentially promoting malignant transformation.[8] The quantification of 4-AHP in melanoma cells allows researchers to assess the pheomelanin content and investigate its role in tumor progression.[9][10] Studies have shown that some melanoma cell lines produce significant amounts of pheomelanin, which can be quantified through the analysis of 4-AHP.[7]

Age-Related Macular Degeneration (AMD): AMD is a leading cause of vision loss in the elderly, and its pathogenesis is linked to oxidative stress and inflammation in the retinal pigment epithelium (RPE).[11][12][13] The RPE contains melanin, and there is interest in understanding how the type of melanin might influence the susceptibility to AMD. It is hypothesized that a higher pheomelanin-to-eumelanin ratio in the RPE could increase the risk of AMD due to the pro-oxidant properties of pheomelanin.[14] While direct measurement of 4-AHP in the RPE is challenging, its analysis in related tissues can provide insights into an individual's overall melanin phenotype and potential risk factors.

Conclusion

This compound has proven to be an indispensable tool in melanin research. Its specificity as a marker for pheomelanin allows for accurate quantification of this pigment, which is crucial for understanding the chemical basis of pigmentation, studying pigmentary disorders, and investigating the role of pheomelanin in diseases such as melanoma and age-related macular degeneration. The detailed experimental protocols and our understanding of the underlying biochemical and signaling pathways provide a solid foundation for researchers and drug development professionals to utilize 4-AHP in their studies, ultimately contributing to advancements in dermatology, oncology, and ophthalmology.

References

A Technical Guide to the Degradation Products of Eumelanin and Pheomelanin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melanins, the pigments responsible for coloration in most organisms, are broadly classified into two main types: the black-to-brown eumelanin (B1172464) and the yellow-to-reddish-brown pheomelanin. Understanding the degradation pathways of these complex biopolymers is crucial for research in dermatology, oncology, and materials science. This technical guide provides an in-depth analysis of the degradation products of both eumelanin and pheomelanin, with a particular focus on correcting a common misconception regarding the origin of 4-Amino-3-hydroxyphenylalanine (4-A3HPA). Contrary to the topic's premise, 4-A3HPA is a specific degradation product of pheomelanin , not eumelanin. This document elucidates the distinct chemical markers for each melanin (B1238610) type, details the experimental protocols for their analysis, and presents quantitative data to support these findings.

Unraveling Melanin Degradation: Eumelanin vs. Pheomelanin

The chemical analysis of melanin is challenging due to its insolubility and complex, heterogeneous structure. Consequently, controlled degradation into identifiable monomeric units is the primary method for its characterization and quantification.

Eumelanin Degradation Markers

Eumelanin is primarily composed of 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) units. Its degradation is typically achieved through oxidation.

  • Permanganate or Alkaline Hydrogen Peroxide Oxidation (AHPO): This process cleaves the eumelanin polymer to yield specific pyrrolic acids. The most significant marker for eumelanin is pyrrole-2,3,5-tricarboxylic acid (PTCA) .[1][2][3] Pyrrole-2,3-dicarboxylic acid (PDCA) is another marker derived from DHI units.[1][4]

  • Photodegradation (UVA Irradiation): Under strong UVA irradiation, eumelanin can degrade, breaking down the six-membered benzyl (B1604629) ring while leaving the pyrrole (B145914) ring of the indole (B1671886) unit intact.[5] This process can lead to the formation of furo[3,4-b]pyrrole and the release of carbon dioxide.[5][6]

Pheomelanin Degradation and its Specific Marker: 4-A3HPA

Pheomelanin's structure is distinct from eumelanin due to the incorporation of cysteine during its biosynthesis, leading to benzothiazine and benzothiazole (B30560) moieties.

  • Hydriodic Acid (HI) Hydrolysis: Reductive hydrolysis with hydriodic acid is the standard method to analyze pheomelanin.[2][3][7] This reaction specifically cleaves the benzothiazine units to yield aminohydroxyphenylalanine (AHP) isomers. This compound (4-A3HPA or 4-AHP) is a specific and quantitative marker for pheomelanin derived from 5-S-cysteinyldopa units.[7][8][9] Another isomer, 3-amino-4-hydroxyphenylalanine (3-AHP), is also produced.[8][9]

Quantitative Analysis of Melanin Degradation Products

The yield of specific degradation markers is essential for quantifying the amounts of eumelanin and pheomelanin in biological samples. The following tables summarize quantitative data from various studies.

Table 1: Quantitative Yield of Eumelanin Degradation Products

Eumelanin SourceDegradation MethodDegradation ProductYieldReference
Synthetic DHI MelaninAHPOPDCA~1.5 µg/mg[4]
Synthetic DHICA MelaninAHPOPTCA~150 µg/mg[4]
Synthetic DHI+DHICA (1:1) MelaninAHPOPTCA~40 µg/mg[4]
Human Black HairAHPOPTCA(Varies with sample)[10]
Mouse Hair (Black)AHPOPTCA~200-300 ng/mg[10]

Table 2: Quantitative Yield of Pheomelanin Degradation Products

Pheomelanin SourceDegradation MethodDegradation ProductYieldReference
Synthetic 5-S-cysteinyldopa-melaninHI Hydrolysis4-AHP(Correlates with precursor ratio)[2]
Human Red HairHI Hydrolysis4-AHP(Varies with sample)[10]
Urine (Melanoma Patients)HI Hydrolysis4-AHP & 3-AHP8.1 ± 1.6 μg/mL (Stage I & II)[11]
Urine (Control)HI Hydrolysis4-AHP & 3-AHP1.3 ± 0.5 μg/mL[11]

Experimental Protocols

Detailed methodologies are critical for the reproducible analysis of melanin degradation products.

Protocol for Eumelanin Analysis via Alkaline Hydrogen Peroxide Oxidation (AHPO)

This protocol is adapted from Ito et al. (2011) and Wakamatsu et al. (2020).[1][4]

  • Sample Preparation: Homogenize biological samples (e.g., hair, skin) in water. For solid melanin samples, prepare a suspension of approximately 1 mg/mL.

  • Oxidation:

    • To a 100 µL aliquot of the sample suspension in a screw-capped conical test tube, add 375 µL of 1 M K₂CO₃.

    • Add 25 µL of 30% H₂O₂.

    • Vigorously mix the solution and incubate at 25°C for 20 hours.

  • Reaction Termination: Add 50 µL of 10% Na₂SO₃ to quench the reaction.

  • Acidification: Acidify the mixture by adding 140 µL of 6 M HCl.

  • HPLC Analysis:

    • Directly inject the final mixture into an HPLC system.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: An improved method utilizes 1 mM tetra-n-butylammonium bromide in 0.1 M potassium phosphate (B84403) buffer (pH 2.1) with a methanol (B129727) gradient (e.g., 17% for PTCA and PDCA).[1][12]

    • Detection: UV detection at an appropriate wavelength for PTCA and PDCA.

Protocol for Pheomelanin Analysis via Hydriodic Acid (HI) Hydrolysis

This protocol is based on methods described for the analysis of pheomelanin.[2][7][9]

  • Sample Preparation: Place the melanin-containing sample (e.g., 0.5-1 mg) into a vial.

  • Hydrolysis:

    • Add 500 µL of 57% hydriodic acid (HI) and a reducing agent like hypophosphorous acid (H₃PO₂).

    • Seal the vial under nitrogen and heat at 130°C for 20 hours.[7]

  • Sample Cleanup:

    • After cooling, evaporate the HI under a stream of nitrogen.

    • Redissolve the residue in a suitable buffer for HPLC injection.

  • HPLC Analysis:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., 25 mM ammonium (B1175870) acetate) with an ion-pairing reagent like sodium octanesulfonate, and an organic modifier like methanol.[8]

    • Detection: Electrochemical detection is highly specific and sensitive for the analysis of 4-AHP and 3-AHP.[8][9]

Visualized Workflows and Pathways

The following diagrams illustrate the degradation pathways and experimental workflows described.

Eumelanin_Degradation_Pathway Eumelanin Eumelanin Polymer (DHI and DHICA units) AHPO Alkaline Hydrogen Peroxide Oxidation Eumelanin->AHPO Chemical Degradation UVA UVA Irradiation Eumelanin->UVA Photo- degradation PTCA PTCA (Pyrrole-2,3,5-tricarboxylic acid) AHPO->PTCA PDCA PDCA (Pyrrole-2,3-dicarboxylic acid) AHPO->PDCA FuroPyrrole Furo[3,4-b]pyrrole UVA->FuroPyrrole CO2 CO₂ UVA->CO2

Caption: Chemical and photodegradation pathways of eumelanin.

Pheomelanin_Degradation_Pathway Pheomelanin Pheomelanin Polymer (Benzothiazine units) HI_Hydrolysis Hydriodic Acid Hydrolysis Pheomelanin->HI_Hydrolysis Reductive Hydrolysis AHP4 This compound (4-A3HPA / 4-AHP) HI_Hydrolysis->AHP4 AHP3 3-Amino-4-hydroxyphenylalanine (3-AHP) HI_Hydrolysis->AHP3

Caption: Reductive hydrolysis pathway of pheomelanin.

HPLC_Analysis_Workflow cluster_eumelanin Eumelanin Analysis cluster_pheomelanin Pheomelanin Analysis E_Sample Sample Homogenization E_Oxidation Alkaline Peroxide Oxidation (AHPO) E_Sample->E_Oxidation E_Quench Reaction Quenching & Acidification E_Oxidation->E_Quench E_HPLC HPLC-UV Analysis E_Quench->E_HPLC P_Sample Sample Preparation P_Hydrolysis Hydriodic Acid Hydrolysis P_Sample->P_Hydrolysis P_Cleanup Evaporation & Reconstitution P_Hydrolysis->P_Cleanup P_HPLC HPLC-ECD Analysis P_Cleanup->P_HPLC

Caption: Experimental workflows for melanin degradation analysis.

Conclusion and Future Directions

The accurate characterization of melanin types through their specific degradation products is fundamental for advancing our understanding of melanogenesis, melanoma development, and the photoprotective or phototoxic properties of these pigments. This guide clarifies that this compound is a definitive marker for pheomelanin, while pyrrole-carboxylic acids are key indicators for eumelanin. The provided protocols and quantitative data serve as a valuable resource for researchers. Future research should focus on refining these analytical techniques to improve sensitivity and to analyze the complex interplay of eumelanin and pheomelanin in biological systems, which may have significant implications for the development of novel therapeutic and photoprotective agents.

References

A Technical Guide to the Biosynthesis of Pheomelanin and the Analytical Origin of 4-Amino-3-hydroxyphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Melanins are a class of heterogeneous polymers that serve as the primary pigments in the skin, hair, and eyes of mammals. They are broadly categorized into two main types: the brown-to-black eumelanin (B1172464) and the yellow-to-reddish pheomelanin.[1][2] The balance between these two pigments dictates the visible phenotype and plays a crucial role in photoprotection. The biosynthesis of melanin (B1238610), or melanogenesis, is a complex enzymatic cascade that occurs within specialized organelles called melanosomes in melanocytes.[3][4] This guide provides an in-depth exploration of the pheomelanin synthesis pathway and clarifies the origin of 4-Amino-3-hydroxyphenylalanine (4-AHP), a key analytical marker used for its quantification. Understanding this pathway is critical for research into pigmentation disorders, melanoma, and the development of novel therapeutic and cosmetic agents.

Chapter 1: The Biosynthetic Pathway of Pheomelanin

The synthesis of both eumelanin and pheomelanin originates from the amino acid L-tyrosine and shares a common initial enzymatic step.[4][5] The divergence between the two pathways is determined by the availability of sulfhydryl compounds, specifically the amino acid L-cysteine.[3][6]

1.1 The Role of Tyrosinase: The Rate-Limiting Step

The initiation and rate-limiting step of melanogenesis is catalyzed by tyrosinase, a copper-containing enzyme located in the melanosomal membrane.[3][7] Tyrosinase performs two sequential catalytic activities:

  • The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[3]

  • The oxidation of L-DOPA to dopaquinone (B1195961).[4][7]

Dopaquinone is a highly reactive ortho-quinone and represents the central branch point in melanogenesis.[4][6]

1.2 The Cysteine-Dependent Diversion to Pheomelanogenesis

In the absence of sufficient L-cysteine, dopaquinone undergoes spontaneous intramolecular cyclization to form leucodopachrome, committing the pathway to eumelanin synthesis.[5][6] However, in the presence of L-cysteine, dopaquinone is rapidly conjugated with it, diverting the pathway towards pheomelanin synthesis.[4][8]

This crucial reaction involves the nucleophilic addition of the thiol group of L-cysteine to the dopaquinone ring, yielding two primary isomers of cysteinyldopa (B216619):[9]

  • 5-S-cysteinyldopa (5-S-CD): The major adduct, comprising approximately 74% of the initial products.[9]

  • 2-S-cysteinyldopa (2-S-CD): A minor adduct, forming about 14% of the products.[9]

1.3 Formation of Benzothiazine Intermediates and Polymerization

The cysteinyldopa isomers undergo further oxidation, catalyzed by tyrosinase, to form cysteinyldopaquinones.[6] These reactive intermediates rapidly and spontaneously cyclize via an intramolecular attack by the amino group of the cysteine residue.[6] This cyclization results in the formation of dihydro-1,4-benzothiazine intermediates.[6][10]

Subsequent oxidation and polymerization of these benzothiazine units, along with some benzothiazole (B30560) derivatives that form through further degradation, produce the final pheomelanin polymer.[6][10][11] The resulting polymer is characterized by its sulfur content and reddish-yellow hue.

Pheomelanin_Biosynthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Cysteinyldopa 5-S-Cysteinyldopa & 2-S-Cysteinyldopa Dopaquinone->Cysteinyldopa + Eumelanin Eumelanin Pathway Dopaquinone->Eumelanin Spontaneous (Cysteine-deficient) Cysteine L-Cysteine Cysteine->Cysteinyldopa Benzothiazine Benzothiazine Intermediates Cysteinyldopa->Benzothiazine Oxidation & Cyclization Pheomelanin Pheomelanin Polymer Benzothiazine->Pheomelanin Polymerization

Caption: The biosynthetic pathway of pheomelanin from L-tyrosine.

Chapter 2: The Origin and Significance of this compound (4-AHP)

A common point of confusion is the role of this compound (4-AHP). It is crucial to understand that 4-AHP is not a biosynthetic precursor or intermediate in the formation of pheomelanin. Instead, it is a specific chemical degradation product used for the quantitative analysis of pheomelanin.[12][13]

The robust, heterogeneous structure of pheomelanin makes its direct measurement challenging. To overcome this, an analytical method was developed based on chemical degradation, which breaks the polymer down into specific, quantifiable markers.[1][14]

The standard method involves the reductive hydrolysis of the pheomelanin polymer with hydriodic acid (HI).[13][15] This process specifically cleaves the benzothiazine units within the polymer to yield two stable aminohydroxyphenylalanine isomers:

  • This compound (4-AHP): Derived from the 5-S-cysteinyldopa units.[13]

  • 3-Amino-4-hydroxyphenylalanine (3-aminotyrosine or AT): Derived from the 2-S-cysteinyldopa units.[13]

The amount of these isomers, particularly 4-AHP, in the hydrolysate is directly proportional to the amount of pheomelanin in the original sample.[12] Research has shown that measuring 4-AHP provides a more specific and reliable quantification of pheomelanin than measuring the total amount of both isomers, as the AT marker can sometimes have background levels from other biological sources like nitrotyrosine residues in proteins.[13]

AHP_Origin Pheomelanin Pheomelanin Polymer (in biological sample) Hydrolysis Reductive Hydrolysis (Hydriodic Acid, HI) Pheomelanin->Hydrolysis AHP This compound (4-AHP) Hydrolysis->AHP from 5-S-CD units AT 3-Amino-4-hydroxyphenylalanine (AT) Hydrolysis->AT from 2-S-CD units HPLC HPLC with Electrochemical Detection AHP->HPLC AT->HPLC Quantification Quantification of Pheomelanin Content HPLC->Quantification

Caption: Analytical workflow for the quantification of pheomelanin via 4-AHP.

Chapter 3: Quantitative Analysis of Pheomelanin

The chemical degradation method allows for the precise measurement of eumelanin and pheomelanin in a wide range of biological samples, providing critical data for understanding the genetic and environmental regulation of pigmentation.

Table 1: Eumelanin and Pheomelanin Content in Human Hair of Different Colors

Hair Color Eumelanin (µg/mg hair) Pheomelanin (µg/mg hair) Pheomelanin as % of Total Melanin
Black 10.5 ± 2.1 0.2 ± 0.1 ~1.9%
Brown 6.5 ± 1.5 0.5 ± 0.2 ~7.1%
Blond 0.6 ± 0.3 0.8 ± 0.3 ~57.1%
Red 0.4 ± 0.2 4.5 ± 1.0 ~91.8%

Data are representative values compiled from literature and may vary. Source: Adapted from studies on melanin quantification.[1][13]

Table 2: Relative Abundance of Pheomelanin Precursors and Degradation Markers

Compound Type Typical Abundance/Ratio Significance
5-S-cysteinyldopa Biosynthetic Precursor ~74% of initial cysteinyldopa adducts[9] Major precursor leading to the bulk of the pheomelanin polymer.
2-S-cysteinyldopa Biosynthetic Precursor ~14% of initial cysteinyldopa adducts[9] Minor precursor contributing to the final polymer structure.
4-AHP Analytical Marker Correlates with 5-S-CD content Considered the most specific marker for pheomelanin quantification.[13]

| 3-AT | Analytical Marker | Correlates with 2-S-CD content | Used in conjunction with 4-AHP but can have non-pheomelanin origins.[13] |

Chapter 4: Key Experimental Protocols

The following protocols are foundational for the study of pheomelanin biosynthesis and quantification.

4.1 Protocol: Quantification of Pheomelanin via 4-AHP Analysis

This protocol is based on the method of reductive hydrolysis followed by High-Performance Liquid Chromatography (HPLC).[12][13][15]

  • Sample Preparation:

    • Accurately weigh the biological sample (e.g., 5-10 mg of dry hair or tissue, or a pellet of ~1 million cells).

    • Wash the sample with a sequence of solvents (e.g., water, ethanol, ether) to remove contaminants and lipids. Dry the sample completely.

  • Reductive Hydrolysis:

    • Place the prepared sample in a screw-cap vial suitable for heating.

    • Add 500 µL of hydriodic acid (HI, 57%).

    • Add 20 µL of 50% hypophosphorous acid (H₃PO₂) to act as a reducing agent and prevent oxidation of the products.

    • Seal the vial tightly and heat at 130°C for 16-20 hours.

  • Hydrolysate Processing:

    • After cooling, centrifuge the vial to pellet any solid debris.

    • Carefully transfer the supernatant (the hydrolysate) to a new tube.

    • Evaporate the HI and water under a stream of nitrogen gas or using a vacuum concentrator. This step is critical and may require heating to 60°C.

    • Reconstitute the dry residue in a known volume (e.g., 200 µL) of the HPLC mobile phase, typically a buffered aqueous solution.

  • HPLC Analysis:

    • Inject a defined volume (e.g., 20-50 µL) of the reconstituted sample into an HPLC system.

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: An isocratic or gradient elution using a buffer (e.g., 0.1 M sodium citrate) with an organic modifier (e.g., methanol).

    • Detection: Use an electrochemical detector, which provides high sensitivity and selectivity for the aminohydroxyphenylalanine isomers.[15]

    • Quantification: Calculate the concentration of 4-AHP and AT by comparing the peak areas from the sample to those of a standard curve generated with pure 4-AHP and AT standards. The amount of pheomelanin is then calculated based on the yield of 4-AHP from synthetic pheomelanin standards.

4.2 Protocol: Cellular Tyrosinase Activity Assay

This assay measures the activity of the rate-limiting enzyme in melanogenesis by monitoring the oxidation of L-DOPA to dopachrome (B613829).[7][16]

  • Cell Lysate Preparation:

    • Culture melanocytes or melanoma cells to the desired confluency.

    • Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation.

    • Lyse the cell pellet in an ice-cold lysis buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifuging at 12,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

  • Enzymatic Reaction:

    • In a 96-well plate, add a standardized amount of protein from the cell lysate (e.g., 20-50 µg) to each well. Adjust the volume with lysis buffer.

    • Add the substrate solution: 2 mM L-DOPA in 0.1 M sodium phosphate buffer (pH 6.8). The final volume in each well should be uniform (e.g., 200 µL).

    • Prepare a blank for each sample containing lysate but with buffer instead of the L-DOPA substrate.

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance of the formed dopachrome at 475-490 nm using a microplate reader.

    • Subtract the blank reading from the sample reading.

    • Tyrosinase activity can be expressed as the change in absorbance per microgram of protein per unit of time.

Conclusion

The biosynthesis of pheomelanin is a tightly regulated process branching from the common melanin pathway through the crucial, cysteine-dependent conjugation of dopaquinone. This pathway leads to the formation of a sulfur-containing polymer responsible for red and yellow pigmentation. The quantitative analysis of this polymer relies on the measurement of its specific degradation product, this compound, which serves as a reliable analytical marker, not a biosynthetic precursor. The protocols and data presented herein provide a foundational framework for professionals engaged in the study of melanogenesis, offering the necessary tools to investigate its mechanisms and develop interventions for pigmentation-related conditions.

References

The Role of 4-Amino-3-hydroxyphenylalanine in the Study of Melanomagenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanomagenesis is a complex process influenced by genetic and environmental factors, prominently including exposure to ultraviolet (UV) radiation. The type of melanin (B1238610) pigment produced by melanocytes plays a crucial role in determining an individual's susceptibility to melanoma. There are two primary forms of melanin: the brown-black, photoprotective eumelanin (B1172464), and the yellow-red, potentially carcinogenic pheomelanin.[1][2] A higher ratio of pheomelanin to eumelanin is associated with an increased risk of developing melanoma, particularly in individuals with fair skin and red hair.[1] 4-Amino-3-hydroxyphenylalanine (4-AHP) is a specific and stable degradation product of pheomelanin, making it an invaluable biomarker for quantifying pheomelanin content in biological samples.[1][3] This technical guide explores the role of 4-AHP not as an active participant in signaling pathways, but as a critical marker in the study of pheomelanin-associated melanomagenesis. We will detail the biochemical pathways of melanin synthesis, the experimental protocols for 4-AHP quantification, and the implications of these measurements for melanoma research and drug development.

Introduction: Melanins and Melanoma Risk

Melanocytes produce melanin within specialized organelles called melanosomes.[4][5] This process, known as melanogenesis, is a complex enzymatic cascade initiated by the enzyme tyrosinase.[6][7] The pathway can bifurcate to produce either eumelanin or pheomelanin, depending on the availability of L-tyrosine and the thiol compound L-cysteine.[4][6]

  • Eumelanin: A dark pigment with potent UV-absorbent and antioxidant properties, considered to be photoprotective.[1]

  • Pheomelanin: A sulfur-containing, reddish pigment that exhibits poor UV absorption and may contribute to oxidative stress and DNA damage upon UV exposure, thereby promoting melanomagenesis.[1]

The balance between eumelanin and pheomelanin synthesis is a key determinant of melanoma risk. The ability to accurately quantify the amount of pheomelanin is therefore essential for understanding melanoma etiology and for developing preventative and therapeutic strategies.

The Melanogenesis Signaling Pathway

The synthesis of both melanin types originates from the amino acid L-tyrosine. The pathway is primarily regulated by the melanocortin 1 receptor (MC1R) signaling cascade.

Signaling Pathway Diagram

Melanogenesis_Pathway cluster_upstream Upstream Regulation cluster_synthesis Melanin Synthesis UV_Radiation UV Radiation alpha_MSH α-MSH UV_Radiation->alpha_MSH stimulates release MC1R MC1R alpha_MSH->MC1R binds AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates expression Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase translates to L_DOPA L-DOPA Tyrosinase->L_DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L_Tyrosine L-Tyrosine L_Tyrosine->L_DOPA hydroxylation L_DOPA->Dopaquinone oxidation Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome cyclization Cysteinyldopa 5-S-Cysteinyldopa Dopaquinone->Cysteinyldopa + L-Cysteine Dopachrome Dopachrome Leukodopachrome->Dopachrome Eumelanin Eumelanin Dopachrome->Eumelanin polymerization L_Cysteine L-Cysteine Pheomelanin Pheomelanin Cysteinyldopa->Pheomelanin oxidative polymerization 4_AHP This compound (4-AHP) Pheomelanin->4_AHP Reductive Hydrolysis (HI)

Caption: The Melanogenesis Pathway leading to Eumelanin and Pheomelanin synthesis.

This pathway illustrates that Dopaquinone is a critical branch point. In the absence of sufficient cysteine, the pathway proceeds to form eumelanin. However, when cysteine is present, it reacts with Dopaquinone to form cysteinyldopa, shunting the pathway towards the synthesis of pheomelanin.[6] Reductive hydrolysis of this final pheomelanin polymer with hydriodic acid (HI) yields its specific marker, this compound (4-AHP).[3]

4-AHP as a Specific Biomarker for Pheomelanin

Historically, the total amount of aminohydroxyphenylalanine isomers (total AHP), including both 4-AHP and 3-amino-4-hydroxyphenylalanine (3-AT), was used as a marker for pheomelanin.[3] However, 3-AT can be produced from other sources, such as nitrotyrosine residues in proteins, leading to background noise and reduced specificity.[3] Research has demonstrated that 4-AHP is a more specific and reliable marker for pheomelanin derived from the oxidative polymerization of 5-S-cysteinyldopa.[3] The measurement of "specific AHP" (4-AHP) provides a more accurate quantification of pheomelanin content and a clearer distinction in the ratio of pheomelanin to eumelanin (measured via its marker, PTCA) in tissues like hair and skin.[3]

Quantitative Data: Pheomelanin vs. Eumelanin Markers in Human Hair

The ratio of pheomelanin to eumelanin is a critical factor in assessing melanoma risk. The following table summarizes representative data on the levels of their respective markers, 4-AHP and Pyrrole-2,3,5-tricarboxylic acid (PTCA), in human hair of different colors, illustrating the correlation between pigment type and marker concentration.

Hair ColorPheomelanin Marker (4-AHP) (ng/mg)Eumelanin Marker (PTCA) (ng/mg)Ratio (4-AHP / PTCA)
RedHighLowHigh
Fair/BlondModerateLow to ModerateModerate to High
Dark/BlackLowHighLow

Note: This table represents a conceptual summary based on findings that red hair has the highest pheomelanin content. Specific quantitative values can be found in dedicated studies.[3]

Experimental Protocols for 4-AHP Quantification

The standard method for quantifying pheomelanin involves the chemical degradation of the pigment followed by chromatographic analysis of 4-AHP.

Protocol: Reductive Hydrolysis and HPLC Analysis of 4-AHP

This protocol is adapted from methodologies described for the analysis of pheomelanin in biological samples.[1][3][8]

Objective: To quantify the amount of 4-AHP in a biological sample (e.g., melanoma tissue, hair, urine) as a measure of pheomelanin content.

Materials:

  • Biological sample

  • Hydriodic acid (HI), 57%

  • Hypophosphorous acid (H₃PO₂)

  • Internal standard (e.g., 3-aminotyrosine, if not being measured as part of 'total AHP')

  • Mobile phase for HPLC (e.g., 25 mM ammonium (B1175870) acetate (B1210297) with sodium octanesulfonate as an ion-pairing reagent)

  • HPLC system with an electrochemical detector

  • Ion-exchange chromatography columns (for sample cleanup)

  • Heating block or oven

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh a precise amount of the biological sample (e.g., 0.1-1.0 mg of tissue).

  • Hydrolysis:

    • Place the sample in a reaction vial.

    • Add 500 µL of hydriodic acid (HI) and a small amount of hypophosphorous acid (as a reducing agent).

    • Seal the vial tightly under nitrogen to prevent oxidation.

    • Heat the sample at 130°C for 16-20 hours.[8] This step breaks down the pheomelanin polymer into its constituent aminohydroxyphenylalanine isomers.

  • Cleanup and Isolation:

    • After cooling, centrifuge the hydrolysate to pellet any solid debris.

    • Remove the supernatant. Evaporate the HI under a stream of nitrogen.

    • Reconstitute the residue in a suitable buffer.

    • Apply the reconstituted sample to an ion-exchange column to isolate the AHP isomers from interfering substances.[8]

    • Elute the AHP isomers from the column.

  • HPLC Analysis:

    • Inject the purified sample directly into an HPLC system.[3]

    • Use a reversed-phase C18 column.

    • Employ an isocratic mobile phase designed to separate 4-AHP and 3-AT.

    • Detect the eluting compounds using an electrochemical detector, which offers high sensitivity for these molecules.[8]

  • Quantification:

    • Generate a standard curve using known concentrations of pure 4-AHP.

    • Calculate the concentration of 4-AHP in the sample by comparing its peak area to the standard curve, adjusting for the initial sample weight.

Experimental Workflow Diagram

Experimental_Workflow A 1. Sample Collection (e.g., Melanoma Tissue, Hair) B 2. Reductive Hydrolysis (Hydriodic Acid, 130°C, 20h) A->B C 3. Sample Cleanup (Evaporation & Ion-Exchange Chromatography) B->C D 4. HPLC Separation (Reversed-Phase Column) C->D E 5. Electrochemical Detection D->E F 6. Quantification (vs. Standard Curve) E->F

Caption: Workflow for the quantification of 4-AHP from biological samples.

Implications for Melanoma Research and Drug Development

The ability to accurately measure 4-AHP provides a powerful tool for several areas of melanoma research:

  • Risk Assessment: Quantifying the pheomelanin-to-eumelanin ratio in individuals can help stratify their risk for developing melanoma, especially in response to UV exposure.

  • Understanding Tumor Biology: Analyzing 4-AHP levels in melanoma tumors can provide insights into the metabolic state of the cancer cells and their potential for UV-induced secondary mutations.

  • Therapeutic Targeting: While 4-AHP itself is not a therapeutic target, the melanogenesis pathway that produces its parent molecule, pheomelanin, is a target of interest.

    • Modulating Melanin Type: Drugs that can shift the balance of melanogenesis from pheomelanin to eumelanin production could serve as a chemopreventive strategy.

    • Targeting Tyrosinase: Tyrosinase is essential for the first steps of all melanin synthesis.[9][10] While tyrosinase inhibitors are often explored for hyperpigmentation disorders, compounds that are selectively toxic only after being processed by tyrosinase within melanoma cells represent a targeted therapeutic approach.[11][12] The presence of a high pheomelanin-producing phenotype, confirmed by 4-AHP analysis, could identify patient populations who might benefit from therapies targeting the vulnerabilities associated with this pigment type.

Conclusion

This compound does not play a direct signaling role in the progression of melanoma. Its critical importance lies in its utility as a highly specific biomarker for pheomelanin.[3] The quantification of 4-AHP allows researchers to accurately determine the pheomelanin content in tissues, which is a key factor associated with an increased risk of melanomagenesis. The detailed experimental protocols for its measurement provide a robust method for investigating the biochemical basis of melanoma susceptibility. For drug development professionals, understanding the pheomelanin-eumelanin balance through tools like 4-AHP analysis is crucial for designing novel chemopreventive agents that can modulate melanin synthesis and for identifying patient populations who may benefit from therapies that target the unique biology of pheomelanin-rich tumors.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Age-related macular degeneration (AMD) stands as a leading cause of irreversible vision loss in the elderly. Its complex pathogenesis involves a confluence of genetic and environmental factors, with oxidative stress and inflammation playing pivotal roles. Recent metabolomic studies have illuminated the significance of metabolic dysregulation in AMD, pointing towards the kynurenine (B1673888) pathway as a critical area of investigation. This guide synthesizes the current understanding of the link between metabolites of the kynurenine pathway, particularly 3-hydroxykynurenine, and the pathophysiology of AMD. While a direct link for 4-Amino-3-hydroxyphenylalanine to AMD is not established in current literature, its structural similarity to key players in the kynurenine pathway warrants a deep dive into this area.

The Kynurenine Pathway: A Double-Edged Sword in Retinal Health

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[1][2][3][4][5] This pathway generates several neuroactive metabolites, some of which are neuroprotective, while others are neurotoxic. The balance between these opposing arms of the pathway is crucial for maintaining retinal homeostasis. In the context of AMD, a significant shift towards the neurotoxic branch has been observed.[1][2][3][4][5]

The pathway begins with the conversion of tryptophan to kynurenine. Kynurenine then stands at a metabolic crossroads, where it can be metabolized into either the neuroprotective kynurenic acid (KYNA) or the neurotoxic 3-hydroxykynurenine (3-HK).[6][7] Elevated levels of 3-HK are implicated in promoting oxidative damage and cell death, processes central to the progression of AMD.[6][8]

Signaling Pathway Overview

Kynurenine_Pathway cluster_0 Tryptophan Metabolism cluster_1 Pathophysiological Outcomes in AMD TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KAT 3HK 3-Hydroxykynurenine (Neurotoxic) KYN->3HK KMO Retinal_Damage Retinal Damage KYNA->Retinal_Damage Inhibits 3HAA 3-Hydroxyanthranilic Acid 3HK->3HAA Oxidative_Stress Increased Oxidative Stress 3HK->Oxidative_Stress QA Quinolinic Acid (Neurotoxic) Inflammation Inflammation QA->Inflammation 3HAA->QA RPE_Cell_Death RPE Cell Death Oxidative_Stress->RPE_Cell_Death Inflammation->RPE_Cell_Death RPE_Cell_Death->Retinal_Damage

Caption: The Kynurenine Pathway in the Context of AMD.

Quantitative Evidence: Metabolite Dysregulation in AMD

Several studies have quantified the levels of kynurenine pathway metabolites in patients with AMD compared to healthy controls. A consistent finding is the significant elevation of 3-HK in the serum of AMD patients.[1][3][4] This is often accompanied by a decrease in the ratio of KYNA to 3-HK, indicating a metabolic shift towards neurotoxicity.

Metabolite/RatioDirection of Change in AMDFold Change/Statistical SignificanceStudy Reference
3-Hydroxykynurenine (3-HK)IncreasedSignificantly higher (p < 0.001)Dundar et al. (2025)[1][3][4]
Kynurenic Acid (KYNA)No significant change/Slight decrease-Dundar et al. (2025)[1][3][4]
KYNA/3-HK RatioDecreasedSignificantly lower (AUC = 0.741, p = 0.001)Dundar et al. (2025)[2][5]
Tryptophan (TRP)DecreasedHigher in control groupDundar et al. (2025)[1][3][4]
Kynurenine (KYN)DecreasedHigher in control groupDundar et al. (2025)[1][3][4]
Quinolinic Acid (QA)DecreasedHigher in control groupDundar et al. (2025)[1][3][4]

Note: The table summarizes findings from a key study in the field. Further research may provide more nuanced data.

The receiver operating characteristic (ROC) analysis in one study revealed that 3-HK was the strongest discriminatory marker for AMD, with an area under the curve (AUC) of 0.815.[5] The KYNA/3-HK ratio also showed significant diagnostic value.[1][2][3][4][5]

Experimental Protocols

The investigation of kynurenine pathway metabolites in AMD has primarily relied on targeted metabolomic analysis of serum samples. A common and robust method employed is the Enzyme-Linked Immunosorbent Assay (ELISA).

Serum Metabolite Quantification via ELISA

This protocol outlines the general steps for measuring the concentrations of tryptophan, kynurenine, KYNA, 3-HK, 3-hydroxyanthranilic acid (3-HAA), and quinolinic acid (QA) in serum samples.

Objective: To quantify the levels of key kynurenine pathway metabolites in the serum of AMD patients and control subjects.

Materials:

  • Commercial ELISA kits for TRP, KYN, KYNA, 3-HK, 3-HAA, and QA.

  • Serum samples collected from fasting AMD patients and age-matched controls.

  • Microplate reader.

  • Standard laboratory equipment (pipettes, tubes, etc.).

Methodology:

  • Sample Collection and Preparation:

    • Fasting blood samples are collected from all participants.

    • Serum is separated by centrifugation and stored at -80°C until analysis.

  • ELISA Procedure:

    • The specific protocols provided with each commercial ELISA kit are followed.

    • Generally, this involves the coating of microplate wells with a capture antibody specific to the target metabolite.

    • Serum samples and standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

    • A substrate is introduced, which reacts with the enzyme to produce a measurable color change.

    • The absorbance is read using a microplate reader at a specific wavelength.

  • Data Analysis:

    • A standard curve is generated using the absorbance values of the known concentrations of the standards.

    • The concentrations of the metabolites in the serum samples are determined by interpolating their absorbance values on the standard curve.

    • Statistical analyses (e.g., Mann-Whitney U test) are performed to compare the metabolite levels between the AMD and control groups.

    • ROC analysis is used to evaluate the diagnostic performance of each biomarker.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Patient Recruitment cluster_1 Sample Collection cluster_2 Metabolite Quantification (ELISA) cluster_3 Data Analysis AMD_Patients AMD Patients Blood_Sample Fasting Blood Collection Control_Group Control Group Serum_Separation Serum Separation & Storage (-80°C) Blood_Sample->Serum_Separation ELISA Commercial ELISA Kits (TRP, KYN, KYNA, 3-HK, QA) Serum_Separation->ELISA Plate_Reading Microplate Reading (Absorbance) ELISA->Plate_Reading Standard_Curve Standard Curve Generation Plate_Reading->Standard_Curve Concentration_Calc Metabolite Concentration Calculation Standard_Curve->Concentration_Calc Stats_Analysis Statistical Analysis (Mann-Whitney U, ROC) Concentration_Calc->Stats_Analysis

Caption: Workflow for Serum Metabolite Analysis in AMD Research.

Future Directions and Therapeutic Implications

The accumulating evidence strongly suggests that the dysregulation of the kynurenine pathway is a key feature of AMD. The elevated levels of the neurotoxic metabolite 3-HK and the corresponding decrease in the protective KYNA/3-HK ratio present a compelling target for therapeutic intervention.

Potential therapeutic strategies could include:

  • Inhibition of Kynurenine 3-Monooxygenase (KMO): KMO is the enzyme responsible for converting kynurenine to 3-HK. Developing specific inhibitors for KMO could shift the metabolic flux towards the production of the neuroprotective KYNA.

  • Enhancement of Kynurenine Aminotransferase (KAT) Activity: KAT enzymes catalyze the conversion of kynurenine to KYNA. Upregulating the activity of these enzymes could increase the levels of this protective metabolite.

  • Dietary Modulation: Since tryptophan is an essential amino acid obtained from the diet, exploring dietary interventions that could influence the kynurenine pathway may offer a non-invasive approach to managing AMD risk.

Further research is needed to validate these therapeutic strategies and to fully elucidate the downstream mechanisms through which 3-HK contributes to retinal damage in AMD. Longitudinal studies are also required to establish a causal relationship between kynurenine pathway dysregulation and the progression of AMD.

References

The difference between 4-Amino-3-hydroxyphenylalanine and 3-aminotyrosine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Differences Between 4-Amino-3-hydroxyphenylalanine and 3-aminotyrosine (B249651)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of this compound (4-AHP) and 3-aminotyrosine (3-AT), two isomeric, non-proteinogenic amino acids. While structurally similar, their distinct origins, biological significance, and applications set them apart. 4-AHP is primarily recognized as a specific biomarker for pheomelanin, a type of melanin (B1238610) pigment. In contrast, 3-AT, an unnatural amino acid, has found broader applications in biotechnology and biomedical research, including the engineering of fluorescent proteins and as a probe for studying enzymatic mechanisms. This document delves into their chemical properties, biological roles, and the experimental methodologies used to study them, offering a critical resource for researchers in the fields of biochemistry, drug development, and materials science.

Introduction

This compound (4-AHP) and 3-aminotyrosine (3-AT), also known as 3-amino-4-hydroxyphenylalanine, are structural isomers with the molecular formula C₉H₁₂N₂O₃.[1][2] Despite their identical chemical composition, the positional difference of the amino and hydroxyl groups on the phenyl ring leads to significant variations in their chemical and biological properties. 4-AHP is an isomer of 3-aminotyrosine.[1] This guide elucidates these differences, providing a foundational understanding for their distinct applications in scientific research.

Comparative Data Presentation

The following table summarizes the key quantitative and qualitative data for 4-AHP and 3-AT, facilitating a direct comparison of their properties.

PropertyThis compound (4-AHP)3-aminotyrosine (3-AT)
Synonyms 'specific AHP'[3][4]3-amino-4-hydroxyphenylalanine[2][3]
Molecular Formula C₉H₁₂N₂O₃[1][5]C₉H₁₂N₂O₃[2][6]
Molecular Weight 196.20 g/mol [5]196.20 g/mol [2][6]
CAS Number 74923-08-3[1]300-34-5[2]
Dihydrochloride CAS Number 21819-90-9[7]23279-22-3[8][9]
Solubility (as dihydrochloride) Data not readily availableSoluble to 100 mM in water and DMSO[8][9]
Primary Biological Source Degradation product of 5-S-cysteinyldopa in pheomelanin[1][3][4]Degradation product of 2-S-cysteinyldopa in pheomelanin and nitrotyrosine residues in proteins[3][4]
Key Applications Specific biomarker for pheomelanin[3][4]; Research in melanomagenesis and age-related macular degeneration[5]Inducing red shift in fluorescent proteins[8][9][10]; Probe for redox-active tyrosines[11]; Cytotoxic agent in cancer research[12]

Chemical Structure and Isomerism

The fundamental difference between 4-AHP and 3-AT lies in their isomeric structures. In 4-AHP, the amino group is at position 4 and the hydroxyl group is at position 3 of the phenylalanine ring. Conversely, in 3-AT, the amino group is at position 3 and the hydroxyl group is at position 4. This seemingly minor structural variance has profound implications for their biological origins and functions.

G 4-AHP 4-AHP 3-AT 3-AT

Figure 1: Chemical structures of this compound (left) and 3-aminotyrosine (right).

Biological Origins and Significance

A critical distinction between these two molecules is their origin, particularly in the context of melanin biochemistry.

Pheomelanin Degradation

Both 4-AHP and 3-AT are products of the reductive hydrolysis of pheomelanin, a reddish-yellow pigment, using hydriodic acid (HI).[3][4] However, they originate from different precursor units within the pheomelanin polymer:

  • 4-AHP is derived from the oxidative polymerization of 5-S-cysteinyldopa .[1][3][4]

  • 3-AT is derived from the oxidative polymerization of 2-S-cysteinyldopa .[3][4]

This differential origin makes 4-AHP a more specific marker for pheomelanin.[3][4]

pheomelanin_degradation pheomelanin Pheomelanin hydrolysis Reductive Hydrolysis (HI) pheomelanin->hydrolysis cysteinyldopa5 5-S-cysteinyldopa units hydrolysis->cysteinyldopa5 cysteinyldopa2 2-S-cysteinyldopa units hydrolysis->cysteinyldopa2 ahp4 This compound (4-AHP) cysteinyldopa5->ahp4 at3 3-aminotyrosine (3-AT) cysteinyldopa2->at3 nitrotyrosine_reduction nitrotyrosine 3-Nitrotyrosine (in proteins) reduction Reduction nitrotyrosine->reduction at3 3-aminotyrosine (3-AT) reduction->at3 hplc_workflow sample Pheomelanin Sample hydrolysis Reductive Hydrolysis (HI) sample->hydrolysis reconstitution Reconstitution in Buffer hydrolysis->reconstitution hplc HPLC Injection (C18 Column) reconstitution->hplc separation Gradient Elution hplc->separation detection Electrochemical or UV Detection separation->detection quantification Quantification vs. Standards detection->quantification

References

Technical Guide: Chemical Synthesis and Analysis of 4-Amino-3-hydroxyphenylalanine Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and analysis of 4-Amino-3-hydroxyphenylalanine, a significant biomarker for pheomelanin. Due to the limited availability of direct published synthesis protocols, this document outlines a plausible and robust synthetic route based on established organic chemistry principles. Furthermore, it details a validated analytical method for its quantification in biological samples and explores its relevance within the pheomelanin biosynthesis pathway.

Proposed Chemical Synthesis of this compound

A multi-step synthesis is proposed, commencing with a commercially available substituted benzaldehyde. The key transformations involve the introduction of the amino acid side chain via the Erlenmeyer-Plöchl reaction, followed by the reduction of a nitro group to the desired amine.

Proposed Synthetic Pathway Overview

The proposed three-step synthesis to obtain this compound is outlined below. The pathway begins with 3-hydroxy-4-nitrobenzaldehyde (B145838) and proceeds through an azlactone intermediate to introduce the amino acid backbone, concluding with the selective reduction of the nitro group.

G start 3-Hydroxy-4-nitrobenzaldehyde intermediate1 Azlactone Intermediate start->intermediate1 Erlenmeyer-Plöchl Reaction (N-acetylglycine, Ac₂O, NaOAc) intermediate2 3-Hydroxy-4-nitrophenylalanine intermediate1->intermediate2 Hydrolysis & Reduction (e.g., HI/P) product This compound intermediate2->product Nitro Group Reduction (e.g., H₂, Pd/C)

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols for Proposed Synthesis

Step 1: Synthesis of 2-acetylamino-3-(3-hydroxy-4-nitrophenyl)acrylic acid (Azlactone Route Intermediate)

This step follows the principles of the Erlenmeyer-Plöchl synthesis[1][2][3][4][5].

  • Reagents: 3-hydroxy-4-nitrobenzaldehyde, N-acetylglycine, acetic anhydride (B1165640), sodium acetate (B1210297).

  • Methodology:

    • A mixture of 3-hydroxy-4-nitrobenzaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1 equivalent) in acetic anhydride (3 equivalents) is heated with stirring.

    • The reaction is typically heated to reflux for 1-2 hours.

    • After cooling, the mixture is poured into cold water to precipitate the crude azlactone.

    • The crude azlactone is then hydrolyzed, for example, by boiling with a dilute solution of sodium carbonate or sodium hydroxide, to open the ring and form the acrylic acid derivative.

    • Acidification of the solution precipitates the 2-acetylamino-3-(3-hydroxy-4-nitrophenyl)acrylic acid.

    • The product is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 3-Hydroxy-4-nitrophenylalanine

This step involves the reduction of the acrylic acid double bond.

  • Reagents: 2-acetylamino-3-(3-hydroxy-4-nitrophenyl)acrylic acid, red phosphorus, hydroiodic acid.

  • Methodology:

    • The unsaturated amino acid derivative from Step 1 is heated under reflux with hydroiodic acid and red phosphorus. This combination serves to both reduce the double bond and hydrolyze the acetyl group.

    • The reaction progress is monitored by a suitable technique (e.g., TLC).

    • Upon completion, the reaction mixture is cooled and filtered to remove excess phosphorus.

    • The filtrate is then concentrated under reduced pressure.

    • The crude 3-hydroxy-4-nitrophenylalanine can be purified by recrystallization or ion-exchange chromatography.

Step 3: Synthesis of this compound

The final step is the selective reduction of the nitro group to an amine[6][7][8][9].

  • Reagents: 3-Hydroxy-4-nitrophenylalanine, Palladium on carbon (10% Pd/C), Hydrogen gas, solvent (e.g., methanol (B129727) or ethanol).

  • Methodology:

    • 3-Hydroxy-4-nitrophenylalanine is dissolved in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The vessel is connected to a hydrogen source and the reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

    • The reaction is monitored until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through celite.

    • The solvent is evaporated under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization or preparative HPLC.

Summary of Proposed Synthesis Data
StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
1Erlenmeyer-Plöchl3-hydroxy-4-nitrobenzaldehyde, N-acetylglycine, Ac₂O, NaOAcAcetic AnhydrideReflux1-270-80
2Reduction & HydrolysisIntermediate from Step 1, HI, Red PhosphorusHydroiodic AcidReflux4-660-70
3Nitro ReductionIntermediate from Step 2, H₂, 10% Pd/CMethanolRoom Temp.2-485-95

Note: The quantitative data in the table above is hypothetical and based on typical yields for analogous reactions. Actual yields would need to be determined experimentally.

Analytical Protocols for this compound

The primary application of this compound is as a specific marker for pheomelanin, often quantified in biological samples like hair and tissue. The standard analytical procedure involves reductive hydrolysis of the sample followed by HPLC analysis.

Analytical Workflow

The general workflow for the analysis of this compound from a biological matrix is depicted below. This process liberates the amino acid from the melanin (B1238610) polymer for subsequent chromatographic separation and detection.

G sample Biological Sample (e.g., Hair) hydrolysis Reductive Hydrolysis (Hydriodic Acid) sample->hydrolysis separation HPLC Separation hydrolysis->separation detection Electrochemical or UV Detection separation->detection quantification Quantification detection->quantification

Figure 2: Analytical workflow for this compound.
Detailed HPLC Method

The following HPLC method is adapted from established protocols for the analysis of aminohydroxyphenylalanine isomers.

ParameterSpecification
Column SeQuant® ZIC®-HILIC, 150 x 2.1 mm, 3.5 µm, 100 Å
Mobile Phase A: AcetonitrileB: 100mM Ammonium AcetateIsocratic elution with 75:25 (A:B)
Flow Rate 0.15 mL/min
Injection Volume 1 µL
Detector UV at 254 nm or Electrochemical Detector
Column Temperature Ambient

Biological Context: Pheomelanin Biosynthesis Pathway

This compound is not synthesized endogenously but is a chemical degradation product of pheomelanin. Understanding the pheomelanin biosynthesis pathway is crucial for interpreting the significance of this biomarker. The pathway starts with the amino acid tyrosine and diverges from the eumelanin (B1172464) pathway with the incorporation of cysteine.

G Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone (B1195961) Dopaquinone DOPA->Dopaquinone Tyrosinase Cysteinyldopas Cysteinyldopas Dopaquinone->Cysteinyldopas + Cysteine Benzothiazine_Intermediates Benzothiazine_Intermediates Cysteinyldopas->Benzothiazine_Intermediates Cyclization Pheomelanin Pheomelanin Benzothiazine_Intermediates->Pheomelanin Polymerization

Figure 3: Simplified pheomelanin biosynthesis pathway.

The presence of cysteine is the key determinant for shunting dopaquinone into the pheomelanin pathway. The resulting pheomelanin polymer has a distinct reddish-yellow color and contains benzothiazine units derived from the cysteinyldopas[10][11][12][13][14]. Reductive hydrolysis of these units with hydriodic acid yields this compound, making its quantification a direct measure of pheomelanin content.

References

Methodological & Application

Application Note: Analysis of 4-Amino-3-hydroxyphenylalanine using HPLC with Electrochemical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-hydroxyphenylalanine (4-AHP) is a specific marker for pheomelanin, a type of melanin (B1238610) pigment. The quantification of 4-AHP is crucial in various research areas, including the study of pigmentation disorders, melanoma, and the photo-oxidative stress related to pheomelanin. High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) offers a sensitive and selective method for the analysis of 4-AHP in biological samples. This application note provides a detailed protocol for the determination of 4-AHP using HPLC-ECD, including sample preparation, chromatographic conditions, and expected performance characteristics.

Principle

The method is based on the chemical degradation of pheomelanin to release 4-AHP, followed by separation and quantification using reversed-phase HPLC coupled with an electrochemical detector. The electrochemical detector provides high sensitivity and selectivity for the electroactive 4-AHP molecule, allowing for its detection at low concentrations in complex biological matrices.

Experimental Protocols

Sample Preparation: Reductive Hydrolysis of Pheomelanin

This protocol describes the chemical degradation of pheomelanin-containing samples to yield 4-AHP.[1]

Materials:

  • Sample containing pheomelanin (e.g., tissue homogenate, cell culture)

  • Deionized water

  • 57% Hydriodic acid (HI)

  • Hypophosphorous acid (H3PO2)

  • Ten-Broeck glass homogenizer

Procedure:

  • Homogenize the sample in deionized water using a Ten-Broeck glass homogenizer to a concentration of 10 mg/mL. If the sample weight is less than 5 mg, use 0.5 mL of water.

  • Transfer a 100 µL aliquot of the homogenate to a reaction vial.

  • Add 57% hydriodic acid (HI) in the presence of hypophosphorous acid (H3PO2).

  • Heat the mixture at 130°C for 20 hours to achieve reductive hydrolysis.

  • After cooling, the sample is ready for HPLC-ECD analysis.

HPLC-ECD Analysis

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • Electrochemical detector with a glassy carbon working electrode

Chromatographic Conditions:

ParameterValue
Column SeQuant® ZIC-HILIC, PEEK, 150 x 2.1 mm, 3.5 µm, 100 Å or a similar reversed-phase column
Mobile Phase 25 mM Ammonium acetate (B1210297) with sodium octanesulfonate as an ion-pairing reagent.[2][3] The exact composition may need optimization. A common starting point is a mixture of acetonitrile (B52724) and the aqueous buffer (e.g., 75:25, v/v).
Flow Rate 0.15 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Electrochemical Detector Settings:

ParameterValue
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Potential +0.6 to +0.8 V (optimization is recommended for the specific application and instrument)

Data Presentation

The following table summarizes the expected quantitative data for the analysis of 4-AHP using HPLC-ECD.

ParameterValueReference
Linearity 0 - 2 ng injected[2]
0 - 850 ng per sample[4]
Correlation Coefficient (r) > 0.99Assumed based on linearity data
Limit of Detection (LOD) To be determined experimentally. As a reference for a related compound, 4,8-DiMeIQx, the LOD was 2.5 ng/g.[5]
Limit of Quantification (LOQ) To be determined experimentally.
Reproducibility Total imprecision below 5.6% for the overall analysis of pheomelanin markers.[4]

Mandatory Visualization

G Pheomelanin Degradation and 4-AHP Analysis Workflow cluster_sample_prep Sample Preparation cluster_hplc_ecd HPLC-ECD Analysis cluster_data_analysis Data Analysis Sample Pheomelanin-containing Sample (e.g., tissue, cells) Homogenization Homogenization (10 mg/mL in water) Sample->Homogenization Hydrolysis Reductive Hydrolysis (HI, H3PO2, 130°C, 20h) Homogenization->Hydrolysis Injection Injection into HPLC Hydrolysis->Injection Hydrolyzed Sample Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Electrochemical Detection (Glassy Carbon Electrode) Separation->Detection Quantification Quantification of 4-AHP (Peak Area vs. Standard Curve) Detection->Quantification Signal Output

Caption: Workflow for the analysis of 4-AHP from pheomelanin.

Signaling Pathway

The analysis of 4-AHP is based on the chemical degradation of the pheomelanin polymer, not a biological signaling pathway. The workflow diagram above illustrates the experimental process. The biosynthetic pathway of pheomelanin, from which 4-AHP is derived, is shown below.

G Simplified Biosynthetic Pathway of Pheomelanin Tyrosine Tyrosine Dopa DOPA Tyrosine->Dopa Tyrosinase Dopaquinone Dopaquinone Dopa->Dopaquinone Tyrosinase Cysteinyldopa 5-S-Cysteinyldopa Dopaquinone->Cysteinyldopa + Cysteine Benzothiazine Benzothiazine Units Cysteinyldopa->Benzothiazine Pheomelanin Pheomelanin Benzothiazine->Pheomelanin AHP This compound (4-AHP) (after HI hydrolysis) Pheomelanin->AHP Chemical Degradation

Caption: Biosynthesis of pheomelanin leading to 4-AHP precursor.

References

Application Notes and Protocols for 4-Amino-3-hydroxyphenylalanine Quantification in Hair and Skin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-hydroxyphenylalanine (4-AHP) is a specific marker for pheomelanin, the reddish-yellow pigment found in hair and skin. The quantification of 4-AHP is crucial for understanding the composition of melanin (B1238610) and its role in photoprotection, melanoma development, and other pigmentation-related conditions. This document provides detailed protocols for the sample preparation and quantification of 4-AHP in both hair and skin tissues using reductive hydrolysis followed by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Signaling Pathway: Pheomelanin Synthesis and 4-AHP Origin

The synthesis of pheomelanin begins with the amino acid tyrosine, which is converted to dopaquinone (B1195961). In the presence of cysteine, dopaquinone is diverted from the eumelanin (B1172464) pathway to form cysteinyldopas. These precursors then undergo oxidative polymerization to form the complex pheomelanin polymer. 4-AHP is not naturally present in tissues; it is a specific degradation product released from the benzothiazine units of pheomelanin upon reductive hydrolysis with hydriodic acid (HI).

pheomelanin_synthesis Tyrosine Tyrosine Dopaquinone Dopaquinone Tyrosine->Dopaquinone Tyrosinase Cysteinyldopas Cysteinyldopas Dopaquinone->Cysteinyldopas + Cysteine Pheomelanin Pheomelanin Cysteinyldopas->Pheomelanin Oxidative Polymerization 4-AHP 4-AHP Pheomelanin->4-AHP Reductive Hydrolysis (Hydriodic Acid)

Pheomelanin synthesis pathway and origin of 4-AHP.

Experimental Protocols

I. Sample Preparation: Hair

This protocol outlines the steps for extracting 4-AHP from hair samples.

1. Hair Sample Washing:

  • Wash hair samples sequentially with a mild detergent solution, followed by distilled water, and finally methanol (B129727) to remove external contaminants.

  • Dry the washed hair samples completely at room temperature or in a desiccator.

2. Hair Sample Hydrolysis:

  • Weigh approximately 10-20 mg of the dried hair into a hydrolysis tube.

  • Add 1 mL of 6 M hydriodic acid (HI).

  • Seal the tube under nitrogen or argon to prevent oxidation.

  • Heat the sample at 130°C for 20 hours.

3. Post-Hydrolysis Processing:

  • Cool the hydrolysate to room temperature.

  • Filter the hydrolysate to remove any solid debris.

  • Evaporate the HI under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable buffer for HPLC analysis (e.g., 0.1 M acetic acid).

II. Sample Preparation: Skin

This protocol is adapted for skin tissue, including biopsies and cultured cells.

1. Skin Sample Homogenization:

  • Weigh the skin tissue sample (typically 10-50 mg).

  • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • For cultured cells, harvest and wash the cell pellet.

2. Skin Sample Hydrolysis:

  • To the tissue homogenate or cell pellet, add 1 mL of 6 M hydriodic acid (HI).

  • Seal the tube under an inert atmosphere (nitrogen or argon).

  • Heat the sample at 130°C for 20 hours.

3. Post-Hydrolysis Processing and Solid-Phase Extraction (SPE):

  • Cool the hydrolysate and centrifuge to pellet any debris.

  • The Association of Official Analytical Chemists (AOAC) recommends a solid-phase extraction cleanup step for complex matrices like skin.

  • Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.

  • Load the supernatant from the hydrolysate onto the SPE cartridge.

  • Wash the cartridge with 0.1 M HCl to remove interfering substances.

  • Elute the aminohydroxyphenylalanines with a suitable solvent, such as 2 M ammonium (B1175870) hydroxide (B78521) in 50% methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in the HPLC mobile phase.

Experimental Workflow

experimental_workflow cluster_hair Hair Sample cluster_skin Skin Sample Wash Hair Wash Hair Dry Hair Dry Hair Wash Hair->Dry Hair Weigh Hair Weigh Hair Dry Hair->Weigh Hair Reductive Hydrolysis Reductive Hydrolysis Weigh Hair->Reductive Hydrolysis Weigh Skin Weigh Skin Homogenize Skin Homogenize Skin Weigh Skin->Homogenize Skin Homogenize Skin->Reductive Hydrolysis Post-Hydrolysis Processing Post-Hydrolysis Processing Reductive Hydrolysis->Post-Hydrolysis Processing HPLC-ECD Analysis HPLC-ECD Analysis Post-Hydrolysis Processing->HPLC-ECD Analysis Data Quantification Data Quantification HPLC-ECD Analysis->Data Quantification

General workflow for 4-AHP quantification.

HPLC-ECD Analysis

Instrumentation: A standard HPLC system equipped with an electrochemical detector is required.

HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic modifier is typical. A common mobile phase is 0.1 M sodium acetate (B1210297) buffer (pH 4.0) containing 1% methanol.

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

  • Injection Volume: 20 µL.

  • Temperature: Ambient or controlled at 25°C.

Electrochemical Detector (ECD) Conditions:

  • Working Electrode: Glassy carbon electrode.

  • Potential: Set at +650 mV vs. an Ag/AgCl reference electrode. This potential is optimized for the oxidation of 4-AHP.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of 4-AHP. These values may vary depending on the specific instrumentation and experimental conditions.

ParameterValueReference
Limit of Detection (LOD) 0.5 pmol[1][2]
Limit of Quantification (LOQ) 1.5 pmol[1][2]
Linearity Range 2 - 500 pmol[3]
Recovery > 90%[2]
Intra-day Precision (%RSD) < 5%[2]
Inter-day Precision (%RSD) < 10%[2]

Conclusion

The described protocols provide a robust and sensitive method for the quantification of this compound in hair and skin samples. Accurate measurement of this pheomelanin marker is essential for research in dermatology, oncology, and cosmetic science. Adherence to the detailed steps for sample preparation and HPLC-ECD analysis will ensure reliable and reproducible results.

References

Application Notes and Protocols for Pheomelanin Degradation to 4-Amino-3-hydroxyphenylalanine using Hydriodic Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheomelanin, a reddish-brown sulfur-containing polymer, is one of the two main types of melanin (B1238610) pigment found in vertebrates. Its biosynthetic pathway originates from the oxidation of tyrosine and the subsequent reaction of dopaquinone (B1195961) with cysteine. Elevated levels of pheomelanin have been associated with an increased risk of melanoma due to its potential to generate reactive oxygen species upon UV exposure. The quantitative analysis of pheomelanin in biological samples is therefore crucial for research in dermatology, oncology, and pigment cell biology.

A robust and widely accepted method for the quantification of pheomelanin involves its reductive hydrolysis with hydriodic acid (HI). This process degrades the benzothiazine units of pheomelanin into specific aminohydroxyphenylalanine (AHP) isomers. Specifically, the benzothiazine units derived from 5-S-cysteinyldopa yield 4-amino-3-hydroxyphenylalanine (4-AHP), which serves as a specific marker for this type of pheomelanin.[1][2][3] Its isomer, 3-amino-4-hydroxyphenylalanine (3-AHP), is also produced from 2-S-cysteinyldopa-derived units.[1][2] Subsequent quantification of 4-AHP, typically by High-Performance Liquid Chromatography (HPLC) with electrochemical detection, allows for the accurate determination of pheomelanin content in various biological samples such as hair, melanoma cells, and urine.[1][4][5][6]

These application notes provide a detailed protocol for the degradation of pheomelanin to 4-AHP via hydriodic acid hydrolysis, including sample preparation, the hydrolysis procedure, and subsequent analysis.

Key Experimental Workflow

The overall workflow for the determination of pheomelanin-derived 4-AHP involves several key stages, from sample acquisition to final data analysis.

G cluster_0 Sample Preparation cluster_1 Hydrolysis cluster_2 Analysis cluster_3 Data Interpretation Sample Biological Sample (e.g., Hair, Cells) Isolate Isolate/Purify Melanin (Optional but Recommended) Sample->Isolate Hydrolysis Hydriodic Acid (HI) Hydrolysis Isolate->Hydrolysis Purify Purify Hydrolysate (e.g., SPE) Hydrolysis->Purify HPLC HPLC Separation of 4-AHP and 3-AHP Purify->HPLC Detect Electrochemical Detection HPLC->Detect Quantify Quantification Detect->Quantify Data Calculate Pheomelanin Content Quantify->Data

Caption: Workflow for 4-AHP Analysis.

Experimental Protocols

Protocol 1: Extraction and Purification of Melanin from Biological Samples (General)

This protocol provides a general method for the extraction of melanin, which can be adapted for various tissues. It is highly recommended to purify melanin prior to hydrolysis to remove interfering substances.

Materials:

  • Biological sample (e.g., hair, cultured cells, tissue biopsy)

  • Phosphate buffered saline (PBS)

  • 1 M NaOH

  • 6 M HCl

  • Organic solvents (e.g., ethanol, chloroform (B151607), ethyl acetate)

  • Proteolytic enzyme (e.g., Proteinase K) (optional, for tissues)

  • Centrifuge and tubes

  • Ultrasonic bath

  • Lyophilizer or vacuum oven

Procedure:

  • Sample Homogenization:

    • For hair samples: Wash with a mild detergent, rinse with distilled water and ethanol, and dry. Pulverize the hair.

    • For cell pellets: Wash with PBS and centrifuge.

    • For tissues: Homogenize in PBS. A proteolytic digestion step (e.g., with Proteinase K) can be included to remove proteins.[7]

  • Alkaline Solubilization: Resuspend the sample in 1 M NaOH and heat at 60-80°C for 1-2 hours with stirring to dissolve the melanin.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet insoluble material.

  • Acid Precipitation: Carefully transfer the supernatant to a new tube and acidify with 6 M HCl to a pH of 1-2 to precipitate the melanin.

  • Washing: Centrifuge to pellet the melanin. Wash the pellet sequentially with distilled water, ethanol, and other organic solvents like ethyl acetate (B1210297) or chloroform to remove lipids and other impurities.[8] Repeat the water wash until the pH of the supernatant is neutral.

  • Drying: Lyophilize or dry the purified melanin pellet under vacuum to a constant weight. Store the dried melanin at -20°C.

Protocol 2: Hydriodic Acid (HI) Hydrolysis of Pheomelanin

This protocol details the chemical degradation of the purified pheomelanin into its characteristic AHP markers.

Materials:

  • Purified melanin sample (0.5-2 mg)

  • Hydriodic acid (HI), 55-57%

  • Hypophosphorous acid (H₃PO₂) (optional, as a stabilizer)

  • Heating block or oil bath

  • Screw-cap reaction vials (capable of withstanding heat and pressure)

  • Nitrogen gas source

  • Rotary evaporator or vacuum centrifuge

Procedure:

  • Sample Preparation: Weigh 0.5-2 mg of the dried melanin sample into a reaction vial.

  • Reagent Addition: Add 1 ml of hydriodic acid. A small amount of hypophosphorous acid can be added to prevent oxidation.

  • Inert Atmosphere: Purge the vial with nitrogen gas to remove oxygen, which can cause unwanted side reactions.

  • Hydrolysis: Securely cap the vial and heat at 130°C for 16-20 hours.[4]

  • Drying: After cooling, uncap the vial in a fume hood and evaporate the HI to dryness using a rotary evaporator or a vacuum centrifuge.

  • Reconstitution: Dissolve the dried residue in a known volume of a suitable solvent for HPLC analysis, typically the mobile phase or a compatible acidic buffer.

Protocol 3: Quantification of 4-AHP by HPLC with Electrochemical Detection

This protocol outlines the analytical procedure for separating and quantifying 4-AHP from the hydrolysate.

Materials:

  • Hydrolyzed and reconstituted sample

  • 4-AHP and 3-AHP analytical standards

  • HPLC system with a C18 reversed-phase column

  • Electrochemical detector

  • Mobile phase: An aqueous buffer containing an ion-pairing reagent is often used. A common mobile phase consists of 25 mM ammonium (B1175870) acetate and sodium octanesulfonate.[1][9]

  • Solid-Phase Extraction (SPE) cartridges (e.g., strong cation-exchange) for sample clean-up (optional but recommended).[10]

Procedure:

  • Sample Clean-up (Optional): To remove interfering substances from the hydrolysate, pass the reconstituted sample through a strong cation-exchange SPE cartridge. Elute the AHP isomers and evaporate the eluent before reconstituting in the mobile phase.[10]

  • HPLC Analysis:

    • Inject the prepared sample and standards into the HPLC system.

    • Separate 4-AHP and 3-AHP using a C18 column with an isocratic mobile phase. The use of an ion-pairing reagent like sodium octanesulfonate is crucial for achieving good separation of the isomers.[1][9][11]

  • Electrochemical Detection: Detect the eluting AHP isomers using an electrochemical detector set at an appropriate potential (e.g., +400 mV).[10] This detection method offers high sensitivity and specificity for phenolic compounds like AHP.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of 4-AHP standard.

    • Determine the concentration of 4-AHP in the sample by comparing its peak area to the standard curve.

    • The amount of pheomelanin in the original sample can be calculated from the amount of 4-AHP detected. A conversion factor may be applied, which is empirically determined using synthetic pheomelanin standards.[12]

Chemical Transformation Pathway

The reductive hydrolysis with hydriodic acid cleaves the sulfur-carbon bonds within the benzothiazine units of the pheomelanin polymer, leading to the formation of aminohydroxyphenylalanine isomers.

G cluster_pheomelanin Pheomelanin Polymer cluster_reagents Reagents cluster_product Degradation Product pheo Benzothiazine Units (from 5-S-cysteinyldopa) ahp This compound (4-AHP) pheo->ahp Reductive Hydrolysis reagents Hydriodic Acid (HI) Heat (130°C)

Caption: Pheomelanin to 4-AHP Conversion.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of 4-AHP.

Table 1: HPLC Method Validation Parameters

ParameterTypical ValueReference
Linearity Range (4-AHP)0 - 850 ng/sample[4]
Linearity Range (injected)0 - 2 ng[1][9]
Limit of Detection (LOD)73 pg (2 µl injection)[10]
Within-day Imprecision< 5%[10]
Between-day Imprecision< 7%[10]
Absolute Recovery (SPE)~70%[10]

Table 2: Example Pheomelanin Content in Various Samples

Sample Type4-AHP Content (ng/mg)Pheomelanin Content (µg/mg)Reference
Human Red HairHighHigh[2]
Human Dark HairLowLow[2]
B16 Melanoma CellsVariableVariable[5]
Normal Human MelanocytesDetectable (from ~0.1 mg protein)Detectable[4]

Note: The conversion from 4-AHP content to total pheomelanin content requires a conversion factor, which has been reported to be approximately 9.[12]

Concluding Remarks

The hydriodic acid hydrolysis method provides a specific and reproducible means of quantifying pheomelanin through the analysis of its degradation product, 4-AHP.[2] Careful sample preparation and adherence to the detailed protocols are essential for obtaining accurate and reliable results. This analytical technique is a powerful tool for researchers in various fields, enabling the investigation of the role of pheomelanin in health and disease.

References

Application Note: Enhanced HPLC Separation of Aminohydroxyphenylalanine Isomers Using Ion-Pair Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aminohydroxyphenylalanine isomers, such as 4-amino-3-hydroxyphenylalanine (4,3-AHP) and 3-amino-4-hydroxyphenylalanine (3,4-AHP or 3-aminotyrosine), are important analytes in various biological and pharmaceutical studies, including the analysis of pheomelanin.[1] Due to their similar structures and high polarity, achieving baseline separation of these isomers using standard reversed-phase high-performance liquid chromatography (RP-HPLC) is challenging. The zwitterionic nature of these amino acids often leads to poor retention on non-polar stationary phases.[2]

Ion-pair reversed-phase chromatography (IP-RPLC) offers a robust solution to this problem. By introducing an ion-pair reagent into the mobile phase, the retention of these ionic analytes can be significantly enhanced and controlled, allowing for improved resolution and peak shape without the need for complex derivatization procedures.[3][4] This application note provides a detailed protocol and practical guidance for the separation of aminohydroxyphenylalanine isomers using IP-RPLC.

Principle of Ion-Pair Reversed-Phase Chromatography

IP-RPLC is a technique used to separate ionic or highly polar compounds on a reversed-phase column (e.g., C18).[3] The core principle involves adding an ion-pair reagent to the mobile phase that has a charge opposite to that of the analyte.[5]

  • Analyte Ionization: At an acidic pH, the amino group of aminohydroxyphenylalanine isomers is protonated, giving the molecule a net positive charge.

  • Ion-Pair Formation: An anionic ion-pair reagent, such as an alkyl sulfonate, is added to the mobile phase.[6][7] This reagent forms an electrically neutral, reversible ion-pair with the positively charged analyte.[8][9]

  • Enhanced Retention: This newly formed neutral complex has increased hydrophobicity, allowing it to interact more strongly with the non-polar stationary phase of the C18 column. This results in increased retention time and allows for separation based on subtle structural differences between the isomers.[5]

The choice and concentration of the ion-pair reagent, along with the pH of the mobile phase, are critical parameters for optimizing the separation.[10]

G Mechanism of Ion-Pair Chromatography for Aminohydroxyphenylalanine Isomers cluster_MobilePhase Aqueous Mobile Phase (Acidic pH) cluster_StationaryPhase Non-Polar C18 Stationary Phase Analyte Aminohydroxyphenylalanine Isomer (Cationic, R-NH3+) IonPair Neutral Ion-Pair Complex [R-NH3+...-O3S-R'] Analyte->IonPair Forms Ion-Pair IPR Anionic Ion-Pair Reagent (e.g., R'-SO3-) IPR->IonPair IonPair->IonPair

Caption: Mechanism of Ion-Pair Chromatography.

Experimental Protocols

This section provides a detailed methodology for the separation of aminohydroxyphenylalanine isomers using IP-RPLC.

Materials and Equipment
  • Standards: this compound (4,3-AHP) and 3-amino-4-hydroxyphenylalanine (3,4-AHP).

  • Ion-Pair Reagents (HPLC Grade):

    • Sodium 1-hexanesulfonate[11]

    • Sodium 1-heptanesulfonate[7]

    • Heptafluorobutyric acid (HFBA) (suitable for LC-MS)[6][12]

  • Solvents (HPLC Grade): Acetonitrile (B52724), Methanol (B129727), Deionized Water.

  • Buffers: Phosphoric acid or acetic acid for pH adjustment.

  • Equipment:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

    • Analytical balance, pH meter, volumetric flasks, and filters (0.45 µm).

Mobile Phase Preparation (Example with Sodium 1-Hexanesulfonate)
  • Prepare Buffer: Prepare a 20 mM phosphate (B84403) buffer. Add phosphoric acid to deionized water and adjust the pH to 2.5-3.0. A low pH ensures the analytes are fully protonated.

  • Add Ion-Pair Reagent: Weigh and dissolve sodium 1-hexanesulfonate into the buffer to a final concentration of 5 mM.[11] The concentration can be optimized between 0.5 to 20 mM.[3]

  • Add Organic Modifier: Prepare the final mobile phase by mixing the aqueous ion-pair solution with an organic modifier (e.g., methanol or acetonitrile) in a specific ratio, for example, 85:15 (aqueous:organic).[4] The exact ratio should be optimized for best resolution.

  • Filter and Degas: Filter the final mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum.

Standard Solution Preparation
  • Prepare individual stock solutions of 4,3-AHP and 3,4-AHP (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of the mobile phase or dilute acid.

  • Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL) using the mobile phase as the diluent.

Chromatographic Conditions

The following table outlines a starting point for the HPLC conditions. These parameters should be optimized for your specific instrument and column.

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase 5 mM Sodium 1-Hexanesulfonate in 20 mM Phosphate Buffer (pH 2.5) / Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm or 291 nm[4][11]
Run Time 20 minutes

Data Presentation

The following table presents illustrative data demonstrating the effect of different ion-pair reagents on the separation of aminohydroxyphenylalanine isomers. Note: This data is representative and serves as an example of expected results. Actual values will vary based on specific experimental conditions.

IsomerIon-Pair Reagent (5 mM)Retention Time (t_R, min)Resolution (R_s)Asymmetry (A_s)
3,4-AHP Sodium 1-Pentanesulfonate7.8\multirow{2}{}{1.8}1.1
4,3-AHP Sodium 1-Pentanesulfonate8.91.2
3,4-AHP Sodium 1-Hexanesulfonate9.5\multirow{2}{}{2.4}1.1
4,3-AHP Sodium 1-Hexanesulfonate11.21.1
3,4-AHP Heptafluorobutyric Acid (HFBA)10.2\multirow{2}{*}{2.2}1.0
4,3-AHP Heptafluorobutyric Acid (HFBA)11.91.1

Observations:

  • Increasing the alkyl chain length of the ion-pair reagent (from pentane- to hexanesulfonate) generally increases the retention time and can improve resolution.[9]

  • Perfluorinated carboxylic acids like HFBA are also effective ion-pairing agents and are particularly useful for methods that require LC-MS compatibility due to their volatility.[6][7]

Method Development and Troubleshooting

  • Reagent Concentration: Higher concentrations of the ion-pair reagent increase retention. However, excessively high concentrations can lead to long run times and potential column saturation.

  • Mobile Phase pH: The pH must be controlled to maintain a consistent ionization state for the analytes.[10] A pH of 2.5-3.5 is generally effective for cationic amino acids.

  • Organic Modifier: Adjusting the percentage of acetonitrile or methanol in the mobile phase allows for fine-tuning of retention times. Increasing the organic content will decrease retention.

  • Column Equilibration: The column requires a longer equilibration time with the ion-pair mobile phase to ensure a stable baseline and reproducible retention times.[4] Flushing the column thoroughly after use is crucial to remove the ion-pair reagent.

G Start Start: Prepare Standards & Mobile Phase Equilibrate Equilibrate HPLC Column with Ion-Pair Mobile Phase Start->Equilibrate Inject Inject Sample Mixture Equilibrate->Inject Acquire Acquire Chromatographic Data (UV Detector) Inject->Acquire Analyze Analyze Data: Identify Peaks, Measure tR, Area Acquire->Analyze Quantify Quantify Isomers Using Calibration Curve Analyze->Quantify Optimize Optimize Separation? (Check Resolution & Peak Shape) Quantify->Optimize Optimize->Start No (Adjust Parameters: pH, Reagent, % Organic) End End: Report Results Optimize->End Yes

Caption: Experimental Workflow for HPLC Separation.

References

Application Note: Sensitive and Specific Quantification of 4-Amino-3-hydroxyphenylalanine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-hydroxyphenylalanine (4-A-3-OH-PA) is a key biomarker for pheomelanin, a type of melanin (B1238610) pigment.[1] The quantification of 4-A-3-OH-PA is crucial for research in dermatology, oncology, and toxicology, as pheomelanin is associated with an increased risk of UV-induced skin damage and melanoma. Additionally, as an isomer of 3-hydroxykynurenine, a metabolite in the kynurenine (B1673888) pathway, its accurate measurement is valuable for studies on neurodegenerative diseases and inflammatory disorders.[2][3]

This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for high-throughput analysis and offers superior sensitivity and specificity compared to traditional HPLC methods with UV or electrochemical detection.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic origin of this compound from pheomelanin and the general experimental workflow for its quantification.

Biosynthetic Origin of this compound Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Cysteinyldopa 5-S-Cysteinyldopa Dopaquinone->Cysteinyldopa + Cysteine Cysteine Cysteine Pheomelanin Pheomelanin Cysteinyldopa->Pheomelanin Polymerization Hydrolysis Hydriodic Acid Hydrolysis Pheomelanin->Hydrolysis AHP This compound (4-A-3-OH-PA) Hydrolysis->AHP

Caption: Biosynthesis of Pheomelanin and Liberation of 4-A-3-OH-PA.

LC-MS/MS Workflow for 4-A-3-OH-PA Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike Internal Standard Sample->Spike Hydrolysis Reductive Hydrolysis (for Pheomelanin) or Protein Precipitation (for free analyte) Spike->Hydrolysis Extract Solid Phase Extraction (SPE) Cleanup Hydrolysis->Extract Drydown Evaporation and Reconstitution Extract->Drydown LC UPLC Separation (HILIC or Reversed-Phase) Drydown->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: General workflow for the quantification of 4-A-3-OH-PA.

Experimental Protocols

This section details the necessary reagents, sample preparation procedures, and LC-MS/MS conditions.

Materials and Reagents
  • This compound (analytical standard)

  • This compound-¹³C₉,¹⁵N (or other suitable stable isotope-labeled internal standard)

  • Hydriodic acid (57%)

  • Perchloric acid (70%)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

  • Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

Sample Preparation

Two protocols are provided: one for the analysis of total 4-A-3-OH-PA from pheomelanin-containing tissues and another for the analysis of the free analyte in plasma.

Protocol 1: Total 4-A-3-OH-PA from Tissue (Pheomelanin Analysis)

  • Homogenization: Weigh 5-10 mg of tissue and homogenize in 500 µL of deionized water.

  • Internal Standard Spiking: Add a known concentration of the stable isotope-labeled internal standard to each sample.

  • Hydrolysis: Add 500 µL of 57% hydriodic acid to the homogenate.[1][4] Incubate at 130°C for 16 hours in a sealed, inert atmosphere vial.[4]

  • Neutralization and Cleanup: After cooling, neutralize the sample with a strong base (e.g., NaOH) to a pH of ~2-3. Centrifuge to pellet any precipitate. The supernatant can be further cleaned using solid-phase extraction (SPE).

  • SPE: Condition a mixed-mode cation exchange SPE cartridge. Load the supernatant, wash with a low-organic solvent, and elute the analyte with a basic methanolic solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Free 4-A-3-OH-PA in Plasma

  • Thawing and Aliquoting: Thaw plasma samples on ice. Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold methanol containing 0.1% formic acid.[2] Vortex for 1 minute.

  • Centrifugation: Incubate at -20°C for 20 minutes to enhance protein precipitation, then centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

The following are starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Proposed Starting Points)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
4-A-3-OH-PA198.1152.10.053015
4-A-3-OH-PA (Qualifier)198.1106.10.053025
4-A-3-OH-PA-IS208.1161.10.053015

Note: The precursor ion for 4-A-3-OH-PA is based on its monoisotopic mass + H⁺. Product ions are predicted based on common fragmentation patterns of similar molecules (e.g., loss of H₂O and CO, loss of the side chain). These parameters must be optimized by infusing a standard solution of the analyte.

Data Presentation

The following table summarizes typical quantitative performance parameters for LC-MS/MS methods analyzing similar amino acid metabolites. These values should be established during method validation for 4-A-3-OH-PA.

ParameterExpected Performance
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL
Upper Limit of Quantification (ULOQ) 500 - 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect < 15%

Conclusion

This application note provides a comprehensive framework for developing a robust and sensitive LC-MS/MS method for the quantification of this compound. The detailed protocols for sample preparation from different biological matrices and the suggested starting parameters for LC-MS/MS analysis will enable researchers to accurately measure this important biomarker. Method validation should be performed according to established guidelines to ensure data quality and reliability.

References

Application Note: Protocol for the Derivatization of 4-Amino-3-hydroxyphenylalanine for Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the derivatization of 4-Amino-3-hydroxyphenylalanine (AHP) to enable sensitive detection by fluorescence. This compound is a key biomarker for pheomelanin, and its accurate quantification is crucial in various biological and clinical studies.[1][2][3] This protocol is optimized for pre-column derivatization using o-phthalaldehyde (B127526) (OPA), a widely used reagent that reacts with primary amines to form highly fluorescent isoindole derivatives.[4][5][6][7] The resulting derivatives can be readily analyzed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), offering high sensitivity and selectivity.[8]

Introduction

This compound (AHP) is an isomer of aminotyrosine and serves as a specific marker for pheomelanin, a type of melanin (B1238610) pigment.[2][3] The quantification of AHP is essential for studying melanin composition in various biological samples, which has implications for research in pigmentation disorders, melanoma, and other related fields.[1] While electrochemical detection is a common method for AHP analysis, fluorescence detection following derivatization offers a sensitive and often more accessible alternative.[1][]

Most amino acids, including AHP, lack native fluorescence, necessitating a derivatization step to introduce a fluorophore.[6][8][][10] O-phthalaldehyde (OPA), in the presence of a thiol, reacts rapidly with primary amino acids to yield intensely fluorescent products, making it an ideal reagent for this purpose.[4][7][] This method is characterized by its speed, simplicity, and high sensitivity, with detection limits often in the picomolar to femtomolar range.[5][11] This application note provides a detailed experimental protocol for the OPA-based derivatization of AHP, along with expected performance characteristics.

Experimental Protocol

This protocol outlines the pre-column derivatization of this compound using OPA, followed by HPLC-FLD analysis.

Materials:

  • This compound (AHP) standard

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol (or other thiol like 3-mercaptopropionic acid)

  • Boric acid

  • Sodium hydroxide (B78521)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid

  • Sample containing AHP (e.g., hydrolysate of pheomelanin-containing tissue)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Autosampler with pre-column derivatization capabilities (recommended)

    • Gradient pump

    • Fluorescence detector (FLD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Reagent Preparation:

  • Borate (B1201080) Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 90 mL of HPLC-grade water. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution. Bring the final volume to 100 mL with HPLC-grade water.

  • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of the 0.4 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. Mix well. This reagent should be prepared fresh daily and protected from light.

Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of AHP in 10 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using 0.1 M HCl to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Biological samples containing pheomelanin typically require hydrolysis (e.g., with hydriodic acid) to release AHP.[1][2] Following hydrolysis, the sample should be neutralized and filtered through a 0.22 µm syringe filter before derivatization.

Derivatization Procedure:

The derivatization can be performed manually or automated using an autosampler.

  • In a microvial, mix 50 µL of the sample or standard solution with 50 µL of the OPA derivatization reagent.

  • Allow the reaction to proceed for 1-2 minutes at room temperature.[4]

  • Immediately inject a suitable volume (e.g., 20 µL) of the mixture into the HPLC system.

HPLC-FLD Conditions:

  • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.05 M Sodium Acetate buffer (pH 6.5) with 5% Methanol

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50-10% B (linear gradient)

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 340 nm

    • Emission Wavelength (λem): 450 nm

Data Presentation

The following table summarizes the expected quantitative data for the analysis of AHP using the OPA derivatization method. These values are representative of typical performance for OPA-based amino acid analysis.

ParameterExpected Value
Limit of Detection (LOD) 10 - 50 pmol
Limit of Quantification (LOQ) 50 - 150 pmol
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Recovery (%) 95 - 105%
Derivatization Time 1 - 2 minutes
Analysis Time per Sample ~30 minutes

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis AHP_Sample AHP Standard or Hydrolyzed Sample Mixing Mix Sample/Standard with OPA Reagent AHP_Sample->Mixing OPA_Reagent OPA Derivatization Reagent (OPA + Thiol in Borate Buffer) OPA_Reagent->Mixing Reaction Incubate 1-2 min at Room Temperature Mixing->Reaction Formation of Fluorescent Isoindole Injection Inject into HPLC Reaction->Injection Separation Reversed-Phase C18 Separation Injection->Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification

AHP Derivatization Workflow

Logical Relationship of Derivatization Reaction

G AHP This compound (Primary Amine) Derivative Fluorescent Isoindole Derivative AHP->Derivative OPA o-Phthalaldehyde (OPA) OPA->Derivative Thiol Thiol (e.g., 2-Mercaptoethanol) Thiol->Derivative

OPA Derivatization of AHP

Conclusion

The protocol described provides a reliable and sensitive method for the quantification of this compound. By employing a pre-column derivatization with o-phthalaldehyde, researchers can achieve low detection limits and high precision, facilitating the analysis of AHP in various biological matrices. This method is well-suited for applications in life sciences and drug development where accurate measurement of pheomelanin markers is required.

References

Application Notes and Protocols for Determining the Eumelanin to Pheomelanin Ratio by Measuring 4-Amino-3-hydroxyphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The color of skin and hair is determined by the relative amounts of two types of melanin (B1238610): eumelanin (B1172464), which is responsible for brown and black pigmentation, and pheomelanin, which contributes to red and yellow hues. The ratio of these two pigments is a critical factor in dermatological research, studies of pigmentation disorders, and the development of drugs targeting melanogenesis. A reliable method for quantifying the eumelanin to pheomelanin ratio involves the chemical degradation of these polymers into specific, quantifiable markers. 4-Amino-3-hydroxyphenylalanine (4-AHP) has been identified as a highly specific marker for pheomelanin.[1][2] This document provides detailed protocols for the determination of the eumelanin to pheomelanin ratio through the measurement of 4-AHP and the eumelanin marker, pyrrole-2,3,5-tricarboxylic acid (PTCA).

The fundamental principle of this method is the differential degradation of eumelanin and pheomelanin. Pheomelanin is degraded by reductive hydrolysis with hydriodic acid (HI) to yield 4-AHP and its isomer, 3-amino-4-hydroxyphenylalanine (3-AHP).[1][2][3] Eumelanin, on the other hand, is degraded by oxidation (e.g., with alkaline hydrogen peroxide or permanganate) to yield PTCA.[4][5] Subsequent quantification of these markers, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), allows for the calculation of the original amounts of each melanin type.[3][6][7]

Experimental Principles and Workflows

The overall experimental workflow for determining the eumelanin to pheomelanin ratio is a multi-step process that begins with sample preparation, followed by parallel chemical degradation procedures for eumelanin and pheomelanin, and concludes with chromatographic analysis and data interpretation.

G cluster_prep Sample Preparation cluster_degradation Chemical Degradation cluster_analysis Analysis cluster_quant Quantification & Ratio Sample Biological Sample (Hair, Skin, Cells) Homogenization Homogenization/Lysis Sample->Homogenization Pheomelanin_Deg Reductive Hydrolysis with HI Homogenization->Pheomelanin_Deg For Pheomelanin Eumelanin_Deg Oxidative Degradation (e.g., H2O2) Homogenization->Eumelanin_Deg For Eumelanin HPLC HPLC or LC-MS/MS Analysis Pheomelanin_Deg->HPLC Yields 4-AHP Eumelanin_Deg->HPLC Yields PTCA Quantification Quantification of 4-AHP and PTCA HPLC->Quantification Ratio Calculation of Eumelanin/Pheomelanin Ratio Quantification->Ratio

Fig. 1: Experimental workflow for melanin analysis.

Signaling Pathway for Melanogenesis

The synthesis of eumelanin versus pheomelanin is primarily regulated by the Melanocortin 1 Receptor (MC1R) signaling pathway. The ligand alpha-melanocyte-stimulating hormone (α-MSH) activates MC1R, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade upregulates the activity of tyrosinase and other melanogenic enzymes, favoring the production of eumelanin. Conversely, the agouti signaling protein (ASP) acts as an antagonist to MC1R, inhibiting the signaling pathway and leading to the preferential synthesis of pheomelanin.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC1R MC1R AC Adenylyl Cyclase MC1R->AC Stimulates aMSH α-MSH aMSH->MC1R Activates Eumelanin Eumelanin Synthesis aMSH->Eumelanin Promotes ASP ASP ASP->MC1R Inhibits Pheomelanin Pheomelanin Synthesis ASP->Pheomelanin Promotes cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Transcription Tyrosinase Tyrosinase Activity MITF->Tyrosinase Tyrosinase->Eumelanin

Fig. 2: MC1R signaling in melanogenesis.

Experimental Protocols

Protocol 1: Pheomelanin Quantification via 4-AHP Measurement

This protocol outlines the reductive hydrolysis of pheomelanin and subsequent HPLC analysis of 4-AHP.

Materials:

  • Biological sample (e.g., 1-5 mg of hair)

  • Hydriodic acid (HI), 57%

  • Hypophosphorous acid (H3PO2), 50%

  • Mobile phase for HPLC: e.g., 0.1 M potassium phosphate (B84403) buffer (pH 2.1) with an ion-pair reagent like tetra-n-butylammonium bromide (1 mM), and methanol.[4]

  • 4-AHP standard

  • HPLC system with a reversed-phase column (e.g., C18) and electrochemical or UV detector.

Procedure:

  • Sample Preparation:

    • Weigh the sample accurately in a micro-vial.

    • Wash hair samples with a solvent like ethanol/ether (1:1) to remove external contaminants and then dry.[8]

  • Reductive Hydrolysis:

    • Add a solution of HI and H3PO2 (e.g., 9:1 v/v) to the sample.

    • Seal the vial and heat at 130°C for 16-24 hours.[3]

    • After cooling, evaporate the HI under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the components using a C18 column with an isocratic or gradient elution.

    • Detect 4-AHP using an electrochemical detector or a UV detector at an appropriate wavelength.

    • Quantify the amount of 4-AHP by comparing the peak area to a standard curve generated with known concentrations of 4-AHP.

Protocol 2: Eumelanin Quantification via PTCA Measurement

This protocol describes the oxidative degradation of eumelanin and the analysis of PTCA.

Materials:

  • Biological sample (e.g., 1-5 mg of hair)

  • 3% Hydrogen peroxide (H2O2)

  • Potassium carbonate (K2CO3) or Sodium hydroxide (B78521) (NaOH)

  • Mobile phase for HPLC: e.g., 0.1 M potassium phosphate buffer (pH 2.1) with methanol.[4]

  • PTCA standard

  • HPLC system with a reversed-phase column (e.g., C18) and UV detector.

Procedure:

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1.

  • Alkaline Hydrogen Peroxide Oxidation (AHPO):

    • Suspend the sample in a solution of K2CO3 or NaOH.

    • Add H2O2 and incubate at room temperature for 20-24 hours.

    • Stop the reaction by adding a reducing agent like sodium thiosulfate.

    • Acidify the solution with an acid like HCl.

  • HPLC Analysis:

    • Inject the sample directly or after a solid-phase extraction cleanup step.[9]

    • Separate PTCA using a C18 column.

    • Detect PTCA with a UV detector (e.g., at 269 nm).

    • Quantify the amount of PTCA by comparing the peak area to a standard curve.

Data Presentation

The quantitative data obtained from the HPLC analysis can be used to determine the amounts of eumelanin and pheomelanin in the original sample. The amounts of the markers are converted to the amounts of the respective melanins using conversion factors derived from the analysis of synthetic melanins.[5]

Table 1: Conversion Factors and Yields of Melanin Markers

Melanin TypeDegradation MethodMarkerYield from Synthetic MelaninConversion Factor (Marker to Melanin)Reference
PheomelaninReductive Hydrolysis (HI)4-AHP~11%~9[2]
EumelaninOxidative DegradationPTCAVaries~50[5]

Table 2: Eumelanin and Pheomelanin Content in Human Hair of Different Colors

Hair ColorEumelanin (µg/mg hair)Pheomelanin (µg/mg hair)Eumelanin/Pheomelanin Ratio
Black~99% of total melanin~1% of total melanin~99
Brown~95% of total melanin~5% of total melanin~19
Blond~95% of total melanin~5% of total melanin~19
Red~67% of total melanin~33% of total melanin~2
(Data adapted from reference[10])

Conclusion

The measurement of 4-AHP and PTCA provides a robust and specific method for determining the ratio of pheomelanin to eumelanin in a variety of biological samples.[1][2][6] This technique is invaluable for research in pigmentation, melanoma, and the development of therapeutics that modulate melanogenesis. The detailed protocols and workflows provided in these application notes offer a comprehensive guide for researchers to implement this analytical method in their laboratories. The use of advanced analytical techniques like LC-MS/MS can further enhance the sensitivity and specificity of these measurements.[7]

References

Application Notes and Protocols for Non-Invasive Estimation of Pheomelanin Content via 4-Amino-3-hydroxyphenylalanine (4-AHP) Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheomelanin, the yellow-to-reddish brown pigment, has been implicated in an increased risk of melanoma due to its potential to generate reactive oxygen species upon UV exposure. Accurate quantification of pheomelanin in the skin is therefore crucial for dermatological research, photosensitivity studies, and the development of photoprotective agents and melanoma chemoprevention strategies.[1][2] 4-Amino-3-hydroxyphenylalanine (4-AHP) is a specific and reliable chemical marker for pheomelanin.[3] Reductive hydrolysis of the pheomelanin polymer yields 4-AHP, which can then be quantified using sensitive analytical techniques.[4][5]

These application notes provide detailed protocols for the non-invasive collection of skin samples and the subsequent laboratory analysis to estimate pheomelanin content through the quantification of 4-AHP.

Non-Invasive Sample Collection: Tape Stripping

Tape stripping is a well-established and minimally invasive technique to collect stratum corneum, the outermost layer of the skin.[6][7][8][9] This method is simple, painless, and allows for the collection of biological material for subsequent biomarker analysis.

Experimental Protocol: Tape Stripping

Materials:

  • Adhesive tape discs (e.g., D-Squame®, CuDerm)

  • Tweezers

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Ethanol (70%)

  • Gauze pads

  • Gloves

Procedure:

  • Site Selection: Identify the skin area for sampling (e.g., forearm, back). Ensure the area is clean and dry.

  • Skin Preparation: Gently wipe the selected area with a 70% ethanol-soaked gauze pad and allow it to air dry completely.

  • Tape Application: Using tweezers, firmly press an adhesive tape disc onto the skin.[10]

  • Pressure Application: Apply consistent and firm pressure to the tape for a few seconds to ensure good adhesion to the stratum corneum.

  • Tape Removal: Carefully remove the tape in a single, smooth motion.[10]

  • Sample Storage: Immediately place the tape strip, adhesive side up, into a labeled microcentrifuge tube.

  • Repeat Sampling (Optional): For deeper layers of the stratum corneum, the process can be repeated on the same skin site with new tape discs. It is recommended to collect a consistent number of strips for comparative studies.

  • Storage: Store the collected samples at -80°C until further processing.

Laboratory Analysis: Quantification of 4-AHP

The quantification of 4-AHP from the collected tape strips involves two main stages: chemical degradation of pheomelanin to release 4-AHP and subsequent analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocol: 4-AHP Analysis

Part 1: Reductive Hydrolysis

Materials:

  • Hydriodic acid (HI), 57%

  • Nitrogen gas source

  • Heating block or oven

  • Centrifuge

  • Pipettes and tips

Procedure:

  • Sample Preparation: Place the microcentrifuge tube containing the tape strip on ice.

  • Acid Addition: Add a sufficient volume of cold hydriodic acid to the tube to completely submerge the tape strip.

  • Inert Atmosphere: Purge the tube with nitrogen gas for 1-2 minutes to remove oxygen and prevent oxidation.

  • Hydrolysis: Tightly cap the tube and place it in a heating block or oven at 130°C for 16-20 hours.[5]

  • Cooling and Neutralization: After hydrolysis, cool the tube on ice. The resulting solution can be diluted with a suitable buffer for direct injection or further purified.

Part 2: HPLC-MS/MS Quantification

Instrumentation and Conditions:

  • HPLC System: An Ultra-Performance Liquid Chromatography (UPLC) system is recommended for better resolution and speed.[11]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM) is required for sensitive and specific quantification.[12]

  • Column: A C18 reverse-phase column is typically used for the separation of 4-AHP.

  • Mobile Phase: A gradient of aqueous formic acid and methanol (B129727) or acetonitrile (B52724) is commonly employed.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Procedure:

  • Standard Curve Preparation: Prepare a series of 4-AHP standards of known concentrations in the same buffer as the samples.

  • Sample Injection: Inject the hydrolyzed sample and the standards onto the HPLC-MS/MS system.

  • Data Acquisition: Acquire data in MRM mode. The specific precursor and product ion transitions for 4-AHP should be optimized on the instrument.

  • Quantification: Generate a standard curve by plotting the peak area of the 4-AHP standards against their concentrations. Determine the concentration of 4-AHP in the samples by interpolating their peak areas from the standard curve.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table to facilitate comparison between different samples or experimental conditions.

Sample IDReplicate 1 (ng 4-AHP/strip)Replicate 2 (ng 4-AHP/strip)Replicate 3 (ng 4-AHP/strip)Mean (ng 4-AHP/strip)Standard Deviation
Control 12.52.72.62.600.10
Treatment A5.86.15.95.930.15
Treatment B3.13.33.23.200.10

Visualizations

Signaling Pathway: Pheomelanin Synthesis

pheomelanin_synthesis Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Cysteinyldopa Cysteinyldopa Dopaquinone->Cysteinyldopa + Cysteine Pheomelanin Pheomelanin Cysteinyldopa->Pheomelanin Polymerization

Caption: Simplified biosynthetic pathway of pheomelanin.

Experimental Workflow: Sample Collection and Analysis

experimental_workflow cluster_collection Non-Invasive Sample Collection cluster_analysis Laboratory Analysis Skin Skin Surface TapeStripping Tape Stripping Skin->TapeStripping StratumCorneum Stratum Corneum on Tape TapeStripping->StratumCorneum Hydrolysis Reductive Hydrolysis (HI) StratumCorneum->Hydrolysis HPLCMSMS HPLC-MS/MS Quantification Hydrolysis->HPLCMSMS DataAnalysis Data Analysis HPLCMSMS->DataAnalysis PheomelaninContent Pheomelanin Content DataAnalysis->PheomelaninContent Estimation of

Caption: Workflow for pheomelanin estimation.

Logical Relationship: 4-AHP as a Biomarker

biomarker_relationship Pheomelanin Pheomelanin Polymer in Stratum Corneum Hydrolysis Reductive Hydrolysis Pheomelanin->Hydrolysis AHP4 4-AHP (Analyte) Hydrolysis->AHP4 Quantification Quantitative Analysis AHP4->Quantification PheomelaninEstimate Estimated Pheomelanin Content Quantification->PheomelaninEstimate

Caption: 4-AHP as a proxy for pheomelanin content.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for 4-AHP and 3-AHP Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of 4-aminophenol (B1666318) (4-AHP) and 3-aminophenol (B1664112) (3-AHP) using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of 4-AHP and 3-AHP, with a focus on mobile phase optimization.

Problem 1: Poor Resolution or Co-elution of 4-AHP and 3-AHP Peaks

Q: My 4-AHP and 3-AHP peaks are not well separated. How can I improve the resolution by adjusting the mobile phase?

A: Poor resolution between the isomeric compounds 4-AHP and 3-AHP is a frequent challenge. Here’s a systematic approach to optimizing your mobile phase for better separation:

  • Mobile Phase pH Adjustment: The ionization state of aminophenols is highly dependent on the pH of the mobile phase, which significantly impacts their retention and selectivity.[1][2][3][4]

    • Recommendation: Start by adjusting the mobile phase pH. For these basic compounds, a mobile phase pH of around 4.85 has been shown to be effective in achieving separation on a mixed-mode column.[5] It is crucial to operate at a pH that is at least 2 units away from the pKa of the analytes to ensure consistent ionization and avoid peak shape issues.[3] Experiment with small, incremental changes in pH (e.g., ± 0.2 units) to find the optimal selectivity.

  • Organic Modifier Composition: The type and concentration of the organic solvent in the mobile phase directly influence the retention times and can affect the selectivity of the separation.[6][7][8][9]

    • Acetonitrile (B52724) vs. Methanol (B129727): Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities. If you are using acetonitrile and experiencing co-elution, switching to methanol, or using a combination of both, may alter the elution order and improve resolution.

    • Solvent Strength: A systematic approach is to vary the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention times, which may provide sufficient separation. Start with a low percentage (e.g., 10-15%) and gradually increase it.

  • Buffer Concentration: The concentration of the buffer in the mobile phase can also play a role in peak shape and retention.

    • Recommendation: A buffer concentration in the range of 10-50 mM is typically recommended. Ensure the buffer has adequate capacity to maintain a stable pH throughout the analysis.

Problem 2: Peak Tailing of 4-AHP and/or 3-AHP

Q: I am observing significant peak tailing for one or both of my aminophenol peaks. What are the likely causes and solutions related to the mobile phase?

A: Peak tailing in the analysis of aminophenols is often attributed to secondary interactions between the basic analytes and the stationary phase. Here’s how to troubleshoot this issue:

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions with residual silanol (B1196071) groups on the silica-based stationary phase, a common cause of peak tailing for basic compounds.

    • Solution: Adjusting the mobile phase to a lower pH (e.g., 3-4) can help to protonate the silanol groups, minimizing these secondary interactions.

  • Use of Mobile Phase Additives: Introducing additives to the mobile phase can help to mask active sites on the stationary phase.

    • Recommendation: While less common with modern columns, a small amount of a competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase to reduce peak tailing. However, be aware that TEA can affect column longevity and is not suitable for mass spectrometry detection.

  • Buffer Selection: The choice of buffer can influence peak shape.

Problem 3: Irreproducible Retention Times

Q: The retention times for my 4-AHP and 3-AHP peaks are shifting between injections or between different days. What could be the cause?

A: Fluctuating retention times are a common problem in HPLC and can often be traced back to the mobile phase.[10]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a primary cause of retention time drift.

    • Solution: Always prepare the mobile phase fresh daily and ensure accurate measurement of all components. Use a calibrated pH meter. It is recommended to prepare the mobile phase gravimetrically for better precision.[10]

  • Mobile Phase Degassing: Dissolved gases in the mobile phase can lead to the formation of bubbles in the pump, causing flow rate inaccuracies and retention time shifts.

    • Solution: Thoroughly degas the mobile phase before use and, if possible, use an in-line degasser.

  • Column Equilibration: Insufficient column equilibration with the mobile phase before starting a sequence of analyses can lead to drifting retention times.

    • Solution: Ensure the column is adequately equilibrated. This may take 15-30 minutes or longer, especially when changing mobile phase compositions. Monitor the baseline until it is stable before injecting your first sample.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition for the separation of 4-AHP and 3-AHP?

A1: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier. A specific successful method utilizes a mixed-mode SCX/C18 column with a mobile phase of aqueous phosphate buffer (pH 4.85):methanol in an 85:15 (v/v) ratio.[5]

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

A2: Acetonitrile and methanol have different solvent strengths and can provide different selectivities for analytes.[6][7][8][9] If you are not achieving adequate separation with one, it is worthwhile to try the other or a ternary mixture. The optimal choice will depend on the specific column and other chromatographic conditions.

Q3: Can I use a gradient elution to improve the separation?

A3: Yes, a gradient elution can be very effective, especially if there are other compounds in your sample with a wide range of polarities. A shallow gradient, where the percentage of the organic modifier is increased slowly over time, can often provide the resolution needed to separate closely eluting isomers like 4-AHP and 3-AHP.

Q4: What detection wavelength is recommended for 4-AHP and 3-AHP?

A4: A detection wavelength of around 285 nm has been successfully used for the simultaneous determination of aminophenol isomers.[5] However, it is always best to determine the optimal wavelength by running a UV scan of your standards.

Experimental Protocols

Method 1: Mixed-Mode Chromatography

This method has been shown to be effective for the baseline separation of ortho, meta, and para-aminophenol.

  • Column: Mixed-mode SCX/C18 (e.g., Hypersil Duet C18/SCX, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Aqueous phosphate buffer (pH 4.85) : Methanol (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 285 nm

  • Temperature: 25 °C

  • Injection Volume: 10 µL

Method 2: Reversed-Phase Chromatography

A general starting point for reversed-phase separation. Further optimization of the mobile phase composition will likely be necessary.

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 20 mM Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to 50% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Temperature: Ambient

Quantitative Data

The following tables summarize expected retention times and resolution under different chromatographic conditions. Note: These values are illustrative and may vary depending on the specific HPLC system, column batch, and laboratory conditions.

Table 1: Example Retention Data using Mixed-Mode Chromatography

AnalyteRetention Time (min)
3-AHP~5.5
4-AHP~6.5

Conditions based on the method described in the experimental protocols section.

Table 2: Influence of Mobile Phase pH on Retention (Illustrative)

pH3-AHP Retention Time (min)4-AHP Retention Time (min)Resolution (Rs)
3.08.28.9< 1.5 (Poor)
4.06.57.5~ 1.8 (Good)
5.05.15.8~ 1.6 (Adequate)

Illustrative data for a C18 column with an Acetonitrile/Buffer mobile phase.

Visualizations

Experimental Workflow

G prep_mobile_phase Prepare Mobile Phase (e.g., Buffer:Organic) system_setup HPLC System Setup (Column, Flow Rate, Wavelength) prep_mobile_phase->system_setup prep_standards Prepare 3-AHP & 4-AHP Standard Solutions inject_standards Inject Standard Mixture prep_standards->inject_standards equilibration Equilibrate System with Mobile Phase system_setup->equilibration equilibration->inject_standards acquire_data Acquire Chromatogram inject_standards->acquire_data evaluate_separation Evaluate Separation (Resolution, Peak Shape) acquire_data->evaluate_separation troubleshoot Baseline Separation? evaluate_separation->troubleshoot optimize Optimize Mobile Phase (pH, Organic %) troubleshoot->optimize No finalize Finalize Method troubleshoot->finalize Yes optimize->equilibration

Caption: A typical workflow for developing an HPLC method for the separation of 3-AHP and 4-AHP.

Troubleshooting Logic for Poor Resolution

G start Poor Resolution or Co-elution Observed check_ph Adjust Mobile Phase pH (e.g., try pH 4.0-5.0) start->check_ph check_organic Change Organic Modifier (ACN <-> MeOH or mix) start->check_organic check_strength Adjust Organic % (e.g., decrease by 5%) start->check_strength check_column Consider Different Column (e.g., Mixed-Mode) start->check_column result Continue Optimization or Finalize Method check_ph->result Did resolution improve? check_organic->result Did selectivity change? check_strength->result Did retention increase? check_column->result Is separation better?

Caption: A decision-making diagram for troubleshooting poor resolution of 3-AHP and 4-AHP peaks.

References

Addressing matrix effects in the analysis of 4-Amino-3-hydroxyphenylalanine in biological fluids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Amino-3-hydroxyphenylalanine (4-AHP) in biological fluids. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-AHP) and why is its analysis important?

This compound (4-AHP) is a specific marker for pheomelanin, a type of melanin (B1238610) pigment.[1][2] Its quantification in biological samples such as urine, plasma, or hair is crucial for studying melanogenesis, the biological roles of pheomelanin, and its association with conditions like melanoma.[2][3][4]

Q2: What are matrix effects and how do they affect 4-AHP analysis?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, interfering compounds in the sample matrix.[5] These effects can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of LC-MS/MS-based quantification of 4-AHP.[5] Biological fluids like plasma and urine are complex matrices containing numerous endogenous components that can interfere with the analysis.

Q3: To analyze total pheomelanin-derived 4-AHP, what is the first essential sample preparation step?

To measure 4-AHP originating from pheomelanin, a reductive hydrolysis step using hydriodic acid (HI) is necessary.[1][2][6] This chemical degradation breaks down the melanin polymer, releasing the 4-AHP monomers for subsequent analysis.[2][6]

Q4: What is the recommended approach for an internal standard for 4-AHP quantification?

The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard. While a commercially available SIL-4-AHP is not readily found, custom synthesis of a ¹³C or ¹⁵N-labeled 4-AHP would be the ideal solution. In its absence, a structurally similar compound that is not endogenously present and exhibits similar chromatographic and ionization behavior can be considered as an alternative.

Troubleshooting Guide

Issue 1: Poor Sensitivity or No Detectable 4-AHP Peak
Possible Cause Troubleshooting Step
Incomplete Hydrolysis Ensure the hydriodic acid hydrolysis is carried out effectively. For solid samples like hair, a 16-hour hydrolysis is reported.[2] For liquid samples, optimization of HI concentration, temperature, and incubation time may be required.
Inefficient Extraction/Cleanup Evaluate the efficiency of your sample preparation. For polar analytes like 4-AHP, solid-phase extraction (SPE) with a strong cation-exchange (SCX) resin is a documented method.[2] Protein precipitation may be simpler but might result in a dirtier extract.
Suboptimal LC-MS/MS Parameters Verify the precursor and product ions for 4-AHP in your MRM method. Optimize collision energy and other source parameters for maximum signal intensity.
Analyte Degradation 4-AHP may be susceptible to degradation. Analyze samples promptly after preparation and store extracts at low temperatures (e.g., 4°C) for short periods.
Issue 2: High Variability and Poor Reproducibility in 4-AHP Quantification
Possible Cause Troubleshooting Step
Significant Matrix Effects This is a primary cause of variability. Improve sample cleanup to remove interfering matrix components. Consider switching from protein precipitation to a more rigorous method like SPE. Also, evaluate different biological lots to understand the extent of the matrix effect.
Lack of an Appropriate Internal Standard If not using a stable isotope-labeled internal standard, the variability can be high. An SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including hydrolysis, extraction, and reconstitution volumes. Automation can improve reproducibility.
Chromatographic Issues Poor peak shape or shifting retention times can lead to inconsistent integration and quantification. Ensure the analytical column is not overloaded and is properly equilibrated. The mobile phase composition should be optimized for robust separation.
Issue 3: Peak Tailing or Splitting in the Chromatogram
Possible Cause Troubleshooting Step
Secondary Interactions on the Column 4-AHP is a polar and potentially charged molecule that can interact with active sites on the column. Consider using a column with end-capping or switching to a HILIC column, which is well-suited for polar analytes.
Incompatibility of Injection Solvent with Mobile Phase Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion. Ideally, the injection solvent should be weaker than the mobile phase.
Column Overload Injecting too high a concentration of the analyte or matrix components can lead to poor peak shape. Try diluting the sample extract.

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Biological Fluids

Technique Principle Pros Cons Applicability for 4-AHP
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent (e.g., acetonitrile (B52724), methanol).Simple, fast, and inexpensive. Good recovery for many small molecules.[5]Results in a relatively "dirty" extract, prone to significant matrix effects.[7]A quick screening method, but may require further optimization or an alternative for robust quantitative analysis due to potential matrix effects.
Solid-Phase Extraction (SPE) Analyte isolation based on its affinity for a solid sorbent.Provides cleaner extracts, reducing matrix effects.[5] Can be tailored for specific analytes (e.g., strong cation-exchange for 4-AHP).More time-consuming and expensive than PPT. Method development is required to optimize loading, washing, and elution steps.Highly recommended for reducing matrix effects and improving data quality. Strong cation-exchange (SCX) SPE has been successfully used for 4-AHP.[2]
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases.Can provide clean extracts.Can be labor-intensive and require large volumes of organic solvents. Optimization of solvent and pH is critical.May be less suitable for the highly polar 4-AHP, but could be explored with appropriate solvent systems.
HybridSPE A hybrid technique combining protein precipitation and phospholipid removal.Efficiently removes proteins and phospholipids, a major source of matrix effects in plasma.[7]More expensive than standard PPT.A promising option for plasma samples to significantly reduce phospholipid-based matrix effects.

Experimental Protocols

Protocol 1: Reductive Hydrolysis and Solid-Phase Extraction of 4-AHP

This protocol is adapted from methods for analyzing pheomelanin markers.

  • Hydrolysis:

    • To 1 mL of urine or plasma, add an equal volume of concentrated hydriodic acid (HI).

    • Incubate the mixture at 130°C for 16 hours in a sealed, oxygen-free vial.

    • Cool the hydrolysate and evaporate the HI under a stream of nitrogen.

    • Reconstitute the residue in a suitable buffer for SPE.

  • Solid-Phase Extraction (SPE):

    • Column: Strong Cation-Exchange (SCX) SPE cartridge.

    • Conditioning: Condition the cartridge according to the manufacturer's instructions (typically with methanol (B129727) followed by equilibration buffer).

    • Loading: Load the reconstituted hydrolysate onto the cartridge.

    • Washing: Wash the cartridge with a weak buffer or solvent to remove neutral and anionic interferences.

    • Elution: Elute 4-AHP with a basic solution (e.g., methanol containing ammonia).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Plasma Samples
  • Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile or methanol.

    • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge the mixture at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Fluid (Plasma or Urine) hydrolysis Reductive Hydrolysis (Hydriodic Acid) sample->hydrolysis cleanup Sample Cleanup hydrolysis->cleanup ppt Protein Precipitation (e.g., Acetonitrile) cleanup->ppt Simpler, Faster spe Solid-Phase Extraction (e.g., SCX) cleanup->spe Cleaner Extract extract Final Extract ppt->extract spe->extract lcms LC-MS/MS Analysis (HILIC or Reversed-Phase) extract->lcms data Data Acquisition and Processing lcms->data quant Quantification of 4-AHP data->quant

Caption: Experimental workflow for 4-AHP analysis.

troubleshooting_logic cluster_matrix Matrix Effect Evaluation cluster_method Method Optimization start Inaccurate or Irreproducible 4-AHP Results check_matrix Assess Matrix Effect (Post-column infusion or comparison of matrix lots) start->check_matrix check_recovery Evaluate Analyte Recovery start->check_recovery check_chrom Check Chromatography (Peak Shape, Retention) start->check_chrom matrix_present Significant Matrix Effect Detected? check_matrix->matrix_present improve_cleanup Improve Sample Cleanup (e.g., PPT -> SPE) matrix_present->improve_cleanup Yes use_sil_is Use Stable Isotope-Labeled Internal Standard matrix_present->use_sil_is Yes matrix_present->check_recovery No end_node Reliable 4-AHP Quantification improve_cleanup->end_node use_sil_is->end_node low_recovery Low Recovery? check_recovery->low_recovery optimize_prep Optimize Hydrolysis & Extraction Steps low_recovery->optimize_prep Yes low_recovery->check_chrom No optimize_prep->end_node bad_chrom Poor Chromatography? check_chrom->bad_chrom optimize_lc Optimize LC Method (Column, Mobile Phase) bad_chrom->optimize_lc Yes bad_chrom->end_node No optimize_lc->end_node

Caption: Troubleshooting logic for 4-AHP analysis.

References

Technical Support Center: Electrochemical Detection of 4-Amino-3-hydroxyphenylalanine (AHP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of electrochemical detection for 4-Amino-3-hydroxyphenylalanine (AHP).

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the electrochemical detection of this compound (AHP)?

The primary challenges in the electrochemical detection of AHP include its low concentration in biological samples, potential interference from structurally similar molecules, and the sluggish electron transfer kinetics at conventional bare electrodes. These factors can lead to low sensitivity, poor selectivity, and high detection limits. Overcoming these challenges often requires the use of chemically modified electrodes to enhance the electrochemical signal and improve selectivity.

Q2: How can I improve the sensitivity of my AHP electrochemical sensor?

Improving the sensitivity of AHP detection can be achieved through several strategies:

  • Electrode Modification: Utilizing nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles can significantly increase the electrode's surface area and enhance electron transfer rates.[1]

  • Electrocatalysts: Incorporating electrocatalysts into the electrode modification can lower the overpotential required for AHP oxidation, leading to a more distinct and amplified signal.

  • Optimized Detection Technique: Employing pulse voltammetric techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) can help to minimize background currents and improve the signal-to-noise ratio compared to standard Cyclic Voltammetry (CV).[2]

  • pH of the Supporting Electrolyte: The electrochemical behavior of AHP is pH-dependent. Optimizing the pH of the supporting electrolyte can maximize the peak current response.

Q3: What are the most common electrode materials used for AHP detection?

Glassy carbon electrodes (GCE) are a common choice due to their wide potential window and chemical inertness. However, to enhance sensitivity, GCEs are often modified with various materials. Screen-printed carbon electrodes (SPCEs) are also utilized for their disposability and potential for mass production.[3] The choice of electrode material will depend on the specific application, required sensitivity, and cost considerations.

Q4: Can other compounds in my sample interfere with AHP detection?

Yes, compounds with similar oxidation potentials can interfere with AHP detection. Potential interferents in biological samples include ascorbic acid, uric acid, and other amino acid isomers like 3-amino-4-hydroxyphenylalanine (3-AT).[4] Strategies to mitigate interference include the use of selective membranes (e.g., Nafion) on the electrode surface or chromatographic separation prior to electrochemical detection.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very low signal 1. Incorrect potential window. 2. Low concentration of AHP below the detection limit. 3. Inactive electrode surface. 4. Improperly prepared or stored AHP standard solution.1. Widen the potential window to ensure the oxidation peak of AHP is captured. 2. Concentrate the sample or use a more sensitive electrode modification. 3. Polish the bare electrode before modification or clean the modified electrode according to the recommended protocol. 4. Prepare fresh AHP solutions and store them protected from light and at a low temperature.
Poor reproducibility 1. Inconsistent electrode surface preparation or modification. 2. Electrode fouling from sample matrix components or oxidation products. 3. Fluctuation in experimental conditions (e.g., temperature, pH).1. Standardize the electrode cleaning and modification procedure. 2. After each measurement, gently clean the electrode surface. For severe fouling, electrochemical cleaning or repolishing may be necessary. 3. Maintain consistent experimental conditions for all measurements.
High background noise 1. Contaminated supporting electrolyte or glassware. 2. Electrical interference from nearby equipment. 3. Unstable reference electrode.1. Use high-purity water and reagents. Thoroughly clean all glassware. 2. Use a Faraday cage to shield the electrochemical cell. 3. Check the filling solution of the reference electrode and ensure there are no air bubbles.
Overlapping peaks with interferents 1. Non-selective electrode material. 2. Similar oxidation potentials of AHP and interfering species.1. Modify the electrode with a selective layer (e.g., molecularly imprinted polymer) to enhance specificity for AHP. 2. Adjust the pH of the supporting electrolyte to shift the oxidation potential of AHP away from that of the interferents. 3. Consider using a separation technique like HPLC coupled with electrochemical detection.[5]

Data Presentation

Table 1: Comparison of Different Electrode Modifications for AHP Detection

Electrode ModificationDetection TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Sensitivity (µA/µM)Reference
Bare Glassy Carbon Electrode (GCE)DPV10 - 1005.20.08Hypothetical
Graphene-Modified GCEDPV1 - 800.50.95Hypothetical
Gold Nanoparticle/Carbon Nanotube Composite Modified GCEDPV0.1 - 500.055.8Hypothetical
Prussian Blue-Modified SPCECV0.33–14.50.0123Not specified[3]

Experimental Protocols

Protocol 1: Fabrication of a Graphene-Modified Glassy Carbon Electrode (GCE)
  • GCE Pre-treatment:

    • Polish the bare GCE with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Soncate the electrode in ethanol (B145695) and deionized water for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Graphene Oxide (GO) Dispersion:

    • Prepare a 1 mg/mL GO dispersion in deionized water by sonication for 1 hour to ensure a homogeneous suspension.

  • Electrode Modification:

    • Drop-cast 5 µL of the GO dispersion onto the pre-treated GCE surface.

    • Allow the solvent to evaporate at room temperature or in a low-temperature oven.

  • Electrochemical Reduction of GO (to form reduced Graphene Oxide - rGO):

    • Immerse the GO-modified GCE in a 0.1 M phosphate (B84403) buffer solution (PBS) at pH 7.0.

    • Perform cyclic voltammetry in the potential range of 0 to -1.5 V for several cycles until a stable voltammogram is obtained, indicating the reduction of GO to rGO.

    • Rinse the rGO/GCE with deionized water and dry gently.

Protocol 2: Electrochemical Detection of AHP using Differential Pulse Voltammetry (DPV)
  • Preparation of Solutions:

    • Prepare a 0.1 M PBS with the desired pH (e.g., pH 7.0) as the supporting electrolyte.

    • Prepare a stock solution of AHP (e.g., 1 mM) in the supporting electrolyte.

    • Prepare a series of standard solutions of AHP by diluting the stock solution.

  • Electrochemical Measurement:

    • Set up a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Add a known volume of the supporting electrolyte to the electrochemical cell.

    • Record the DPV of the blank solution.

    • Add a known concentration of AHP to the cell and record the DPV.

    • Typical DPV parameters: potential range of 0.2 V to 0.8 V, pulse amplitude of 50 mV, and pulse width of 50 ms. These parameters should be optimized for the specific system.

  • Data Analysis:

    • Measure the peak current from the DPV voltammograms.

    • Plot a calibration curve of the peak current versus the AHP concentration.

    • Determine the concentration of AHP in unknown samples by measuring their peak currents and interpolating from the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Electrode Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis A Bare Electrode (e.g., GCE) B Polishing & Cleaning A->B Pre-treatment C Surface Modification (e.g., Graphene Oxide) B->C Coating D Electrochemical Activation/Reduction C->D Activation E Three-Electrode Setup D->E Assembly F Addition of Supporting Electrolyte E->F G Addition of AHP Sample F->G Analyte H Voltammetric Scan (e.g., DPV) G->H Measurement I Peak Current Measurement H->I J Calibration Curve Construction I->J K Concentration Determination J->K Signaling_Pathway cluster_electrode Modified Electrode Surface cluster_process Electrochemical Process AHP AHP Modifier Nanomaterial Modifier (e.g., Graphene, AuNPs) AHP->Modifier Adsorption/ Interaction Electrode Electrode Surface Modifier->Electrode Enhanced Surface Area & Conductivity Oxidation AHP Oxidation (AHP -> AHP_ox + ne-) Electrode->Oxidation Electron Transfer Signal Current Signal Oxidation->Signal Generates

References

Preventing the degradation of 4-Amino-3-hydroxyphenylalanine during sample hydrolysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Amino-3-hydroxyphenylalanine (AHP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of AHP during sample hydrolysis and to offer troubleshooting support for common issues encountered during its quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AHP) and why is it important to measure?

This compound (AHP) is a specific marker for pheomelanin, a type of melanin (B1238610) pigment found in human and animal tissues.[1][2] The quantification of AHP is crucial for studying the relative amounts of eumelanin (B1172464) and pheomelanin, which has implications in melanoma research and understanding pigmentation-related processes. Reductive hydrolysis of pheomelanin using hydriodic acid (HI) is the standard method to liberate AHP for analysis.[1]

Q2: What are the primary challenges in accurately quantifying AHP?

The main challenge in AHP quantification is its potential for degradation during the harsh conditions of acid hydrolysis required to break down the melanin polymer.[3] Like other hydroxylated amino acids, AHP is susceptible to oxidation, which can lead to underestimation of its concentration in a sample. Additionally, its isomer, 3-amino-4-hydroxyphenylalanine (3-AHP or 3-aminotyrosine), can be formed from other precursors, making the specific measurement of 4-AHP critical for accurate pheomelanin determination.[1]

Q3: Why is hydriodic acid (HI) used for the hydrolysis of pheomelanin?

Hydriodic acid is a strong reducing agent, and its use in the hydrolysis of pheomelanin is described as a "reductive hydrolysis".[1] This inherent reducing property of HI helps to protect the liberated AHP from oxidative degradation during the high-temperature digestion process.

Q4: Can I use standard 6 M HCl for hydrolysis instead of hydriodic acid?

While 6 M HCl is a common reagent for protein hydrolysis, it is not recommended for the analysis of AHP from pheomelanin.[4] Standard acid hydrolysis with non-reducing acids can lead to significant degradation of labile amino acids, including those with hydroxylated aromatic rings like AHP. Hydriodic acid is specifically chosen for its ability to both hydrolyze the pheomelanin polymer and protect the released AHP.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable AHP peak 1. Incomplete Hydrolysis: The pheomelanin polymer was not fully broken down.1. Optimize Hydrolysis Time and Temperature: Ensure hydrolysis is carried out at 130°C for at least 20 hours. Verify the temperature of your heating block or oven.
2. AHP Degradation: Significant oxidation of AHP occurred during hydrolysis or sample processing.2. Ensure a Reducing Environment: Use high-purity, fresh hydriodic acid. Consider adding a scavenger like hypophosphorous acid (H₃PO₂) to the hydrolysis mixture to remove any oxidizing agents. Minimize exposure of the sample to air during preparation.
3. Inefficient Extraction: AHP was lost during the solid-phase extraction (SPE) cleanup step.3. Check SPE Protocol: Ensure the correct type of SPE cartridge (e.g., strong cation-exchange) is used and that the loading, washing, and elution steps are performed with the correct solvents and volumes.
High variability between replicate samples 1. Inconsistent Hydrolysis Conditions: Temperature or time fluctuations between samples.1. Standardize Hydrolysis: Use a calibrated heating block that can maintain a consistent temperature for all samples. Ensure all samples are hydrolyzed for the exact same duration.
2. Sample Heterogeneity: Uneven distribution of pheomelanin in the original sample.2. Homogenize Samples Thoroughly: Ensure solid samples are finely powdered and well-mixed before taking aliquots for hydrolysis. For biological tissues, use a homogenizer to create a uniform suspension.
3. Inconsistent Sample Handling Post-Hydrolysis: Differences in evaporation of HI or reconstitution of the sample.3. Standardize Post-Hydrolysis Steps: Use a consistent method for removing the hydriodic acid (e.g., vacuum centrifugation). Reconstitute the dried hydrolysate in a precise volume of the initial mobile phase for HPLC analysis.
Interfering peaks in the chromatogram 1. Contaminants from the Sample Matrix: Other compounds in the biological sample co-elute with AHP.1. Optimize Chromatographic Separation: Adjust the mobile phase composition (e.g., pH, organic solvent concentration) or gradient to improve the resolution between AHP and interfering peaks.[5]
2. Formation of 3-amino-4-hydroxyphenylalanine (3-AHP): This isomer can sometimes interfere with the 4-AHP peak if the chromatography is not optimal.2. Use a Validated HPLC Method: Employ an HPLC method specifically developed for the separation of AHP isomers, which may include the use of ion-pairing reagents or specialized columns.
3. Contaminants from Reagents or Vials: Impurities in the hydriodic acid or other reagents, or leaching from plasticware.3. Use High-Purity Reagents and Glassware: Use HPLC-grade reagents and pre-cleaned glass vials for hydrolysis and sample preparation to minimize contamination.

Experimental Protocols

Protocol 1: Hydriodic Acid Hydrolysis of Pheomelanin-Containing Samples

This protocol describes the standard method for liberating this compound from biological samples for subsequent HPLC analysis.

Materials:

  • Sample containing pheomelanin (e.g., hair, skin, melanoma cells)

  • 57% Hydriodic acid (HI)

  • 50% Hypophosphorous acid (H₃PO₂) (optional, as a scavenger)

  • Pyrex hydrolysis tubes with screw caps

  • Heating block or oven capable of maintaining 130°C

  • Vacuum centrifuge

  • HPLC mobile phase for reconstitution

Procedure:

  • Weigh approximately 1-5 mg of the sample into a hydrolysis tube.

  • Add 500 µL of 57% hydriodic acid to the tube.

  • (Optional) Add 10 µL of 50% hypophosphorous acid to the mixture to protect against oxidation.

  • Securely cap the hydrolysis tubes.

  • Place the tubes in a heating block or oven pre-heated to 130°C.

  • Hydrolyze for 20 hours.

  • After hydrolysis, allow the tubes to cool to room temperature.

  • Centrifuge the tubes briefly to collect any condensate.

  • Transfer the hydrolysate to a clean microcentrifuge tube.

  • Evaporate the hydriodic acid to dryness using a vacuum centrifuge.

  • Reconstitute the dried sample in a known volume of HPLC mobile phase (e.g., 200 µL).

  • Vortex the sample to ensure it is fully dissolved.

  • Centrifuge the sample to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial for analysis.

Visualizations

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_processing Post-Hydrolysis Processing cluster_analysis Analysis Sample Sample Weighing Add_HI Add Hydriodic Acid Sample->Add_HI Add_Scavenger Add Scavenger (Optional) Add_HI->Add_Scavenger Hydrolyze Heat at 130°C for 20h Add_Scavenger->Hydrolyze Evaporate Evaporate HI Hydrolyze->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC

Caption: Experimental workflow for the hydrolysis of pheomelanin-containing samples.

Troubleshooting_Logic Start Low/No AHP Peak Check_Hydrolysis Check Hydrolysis Conditions (Time & Temp) Start->Check_Hydrolysis Check_Degradation Assess Potential Degradation Start->Check_Degradation Check_Extraction Review SPE Protocol Start->Check_Extraction Solution_Hydrolysis Optimize Hydrolysis Check_Hydrolysis->Solution_Hydrolysis Incorrect Solution_Degradation Add Scavenger / Use Fresh HI Check_Degradation->Solution_Degradation Likely Solution_Extraction Validate SPE Method Check_Extraction->Solution_Extraction Inefficient

Caption: Troubleshooting logic for low or no detectable AHP peak.

References

Column selection and maintenance for robust 4-Amino-3-hydroxyphenylalanine analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust analysis of 4-Amino-3-hydroxyphenylalanine (4-AHP), a critical marker in pheomelanin studies. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the HPLC analysis of this compound.

Question 1: My chromatogram for this compound shows significant peak tailing. What are the primary causes and how can I begin to troubleshoot?

Answer:

Peak tailing for 4-AHP, an amine-containing compound, is frequently caused by secondary interactions between the basic amine group and acidic silanol (B1196071) groups on the surface of silica-based stationary phases. This unwanted interaction leads to a non-symmetrical peak shape. Other contributing factors can include column overload, inappropriate mobile phase pH, and extra-column effects.

To systematically troubleshoot this issue, follow the logical workflow outlined below:

G start Peak Tailing Observed check_column 1. Evaluate Column - Is it end-capped? - Is it old or contaminated? start->check_column check_mobile_phase 2. Assess Mobile Phase - Is the pH appropriate? - Is the buffer concentration adequate? check_column->check_mobile_phase solution_column Solution: - Use an end-capped or polar-embedded column. - Flush or replace the column. check_column->solution_column check_sample 3. Examine Sample - Is the sample overloaded? - Is the injection solvent compatible? check_mobile_phase->check_sample solution_mobile_phase Solution: - Adjust pH (typically low pH for amines). - Increase buffer strength. check_mobile_phase->solution_mobile_phase check_system 4. Inspect HPLC System - Are there dead volumes? - Is the flow rate stable? check_sample->check_system solution_sample Solution: - Dilute the sample. - Dissolve sample in mobile phase. check_sample->solution_sample solution_system Solution: - Check and replace fittings/tubing. - Service the pump. check_system->solution_system end Symmetrical Peak Shape solution_column->end solution_mobile_phase->end solution_sample->end solution_system->end G sample Biological Sample (e.g., Hair, Cells) hydrolysis Reductive Hydrolysis (with Hydriodic Acid) sample->hydrolysis extraction Solid-Phase Extraction (SCX Cartridge) hydrolysis->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution hplc HPLC Analysis (ZIC-HILIC or RP-C18) reconstitution->hplc detection Detection (UV or Electrochemical) hplc->detection data_analysis Data Analysis (Quantification of 4-AHP) detection->data_analysis

Calibration curve and linearity issues in 4-Amino-3-hydroxyphenylalanine quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-Amino-3-hydroxyphenylalanine (4-AHP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-AHP) and why is it quantified?

A1: this compound (4-AHP) is a specific degradation product of pheomelanin, a type of melanin (B1238610) pigment responsible for red and yellow hues. Its quantification is a key method for determining the pheomelanin content in various biological samples, such as hair, skin, and melanoma cells. This is crucial for research in pigmentation, melanoma, and the effects of UV radiation.

Q2: What are the common analytical methods for 4-AHP quantification?

A2: The most common methods for 4-AHP quantification are High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-ECD offers high sensitivity and specificity for electroactive compounds like 4-AHP.[1][2][3] LC-MS/MS provides excellent selectivity and is less susceptible to certain types of interferences.

Q3: What is a typical linear range for a 4-AHP calibration curve?

A3: The linear range for 4-AHP quantification can vary depending on the analytical method and instrument sensitivity. Reported linear ranges include 0 to 850 ng per sample for HPLC-ECD and 0.05 to 5.0 µg/mL for a hydrophilic interaction liquid chromatography (HILIC) method with electrochemical detection.[1][2]

Q4: What are the potential sources of interference in 4-AHP analysis?

A4: A significant potential interferent is 3-amino-4-hydroxyphenylalanine (3-AHP), an isomer of 4-AHP. While 4-AHP is a specific marker for pheomelanin derived from 5-S-cysteinyldopa, 3-AHP can be formed from other sources, such as the degradation of nitrotyrosine residues in proteins.[4] Therefore, chromatographic separation of these two isomers is critical for accurate quantification of pheomelanin.

Q5: How stable is 4-AHP during sample storage and preparation?

A5: 4-AHP has been shown to be stable for up to one year in hydrolyzed samples when stored appropriately. In eluates from solid-phase extraction stored in a refrigerator, it is stable for about four days, and for up to two days when diluted in the mobile phase and kept in an autosampler at 10°C.[2]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve is a common issue that can significantly impact the accuracy of quantification. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Detector Saturation Dilute the higher concentration standards to fall within the linear range of the detector. Reduce the injection volume.
Matrix Effects Prepare calibration standards in a matrix that closely matches the samples (matrix-matched calibration). Use an internal standard, preferably a stable isotope-labeled version of 4-AHP. Implement a more effective sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[5][6][7][8]
Analyte Degradation Ensure proper storage of standard solutions (refrigerated or frozen, protected from light). Prepare fresh standards more frequently. Investigate the stability of 4-AHP in the specific diluent used for standards.
Inaccurate Standard Preparation Review the standard dilution protocol for any potential errors. Use calibrated pipettes and high-purity solvents.
Co-eluting Interferences Optimize the chromatographic method to improve the resolution between 4-AHP and any interfering peaks. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can affect integration and, consequently, the accuracy and precision of the results.

Potential Cause Recommended Solution
Column Overload Reduce the injection volume or the concentration of the injected sample.
Secondary Interactions with Column For HPLC, ensure the mobile phase pH is appropriate for the analyte and column. The use of ion-pairing reagents like sodium octanesulfonate has been shown to improve peak shape and separation for 4-AHP.[3][9]
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.

Data Presentation

Table 1: Reported Linearity and Sensitivity for 4-AHP Quantification

Analytical Method Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
HPLC-ECD0 - 850 ng/sampleNot ReportedNot Reported[1]
HILIC-ECD0.05 - 5.0 µg/mL73 pg (on-column)Not Reported[2]
HPLC-ECD0 - 2 ng (injected)Not ReportedNot Reported[3]

Table 2: Reported Recovery of 4-AHP

Sample Type Extraction Method Recovery Reference
GeneralSolid-Phase Extraction (SCX)Absolute: 70%, Relative: 100%[2]

Experimental Protocols

Protocol 1: Sample Preparation for 4-AHP Analysis from Biological Samples (General)
  • Sample Collection: Collect the biological sample of interest (e.g., hair, melanoma cells).

  • Hydrolysis: Subject the sample to reductive hydrolysis with hydriodic acid (HI) to liberate 4-AHP from the pheomelanin polymer. This is typically performed at an elevated temperature for several hours (e.g., 16 hours).[1]

  • Neutralization and Cleanup: Neutralize the hydrolysate and perform a cleanup step to remove interfering substances. Solid-phase extraction (SPE) using a strong cation-exchange (SCX) cartridge is a common and effective method.[2]

  • Elution and Reconstitution: Elute the 4-AHP from the SPE cartridge and reconstitute the dried eluate in the mobile phase for analysis.

Protocol 2: HPLC-ECD Analysis of 4-AHP
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and electrochemical detector.

  • Column: A reversed-phase C18 column is commonly used. For improved separation of 4-AHP and its isomer, a hydrophilic interaction liquid chromatography (HILIC) column can also be employed.[2]

  • Mobile Phase: A typical mobile phase for reversed-phase separation consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) with an organic modifier (e.g., acetonitrile (B52724) or methanol). An ion-pairing reagent such as sodium octanesulfonate may be added to the mobile phase to improve peak shape and retention.[3][9]

  • Detection: An electrochemical detector set to an appropriate oxidation potential (e.g., +400 mV) is used for sensitive detection of 4-AHP.[2]

  • Quantification: Generate a calibration curve using a series of 4-AHP standards of known concentrations. The concentration of 4-AHP in the samples is determined by comparing their peak areas to the calibration curve.

Mandatory Visualization

pheomelanin_degradation pheomelanin Pheomelanin Polymer hydrolysis Reductive Hydrolysis (Hydriodic Acid) pheomelanin->hydrolysis AHP This compound (4-AHP) hydrolysis->AHP analysis HPLC-ECD or LC-MS/MS Quantification AHP->analysis quantification Pheomelanin Content analysis->quantification

Caption: Degradation pathway of pheomelanin to 4-AHP for quantification.

troubleshooting_workflow start Start: Linearity Issue (Non-linear curve) check_standards Verify Standard Preparation and Stability start->check_standards check_detector Investigate Detector Saturation check_standards->check_detector No Issue solution_standards Remake Standards Use Fresh Diluents check_standards->solution_standards Issue Found check_matrix Assess for Matrix Effects check_detector->check_matrix No Issue solution_detector Dilute High Standards Reduce Injection Volume check_detector->solution_detector Issue Found check_chromatography Evaluate Chromatography (Peak Shape, Resolution) check_matrix->check_chromatography No Issue solution_matrix Use Matrix-Matched Standards Improve Sample Cleanup (SPE) check_matrix->solution_matrix Issue Found solution_chromatography Optimize Mobile Phase/Gradient Check/Replace Column check_chromatography->solution_chromatography Issue Found end End: Linear Curve Achieved solution_standards->end solution_detector->end solution_matrix->end solution_chromatography->end

Caption: Troubleshooting workflow for calibration curve linearity issues.

References

Optimizing injection volume and sample concentration for 4-AHP HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Aminophenol (4-AHP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of poor peak shape (fronting or tailing) for 4-AHP?

Poor peak shape in the HPLC analysis of 4-AHP, a basic compound, is often due to secondary interactions with the stationary phase, column overload, or an inappropriate sample solvent.[1]

  • Peak Tailing: This is frequently caused by the interaction of the basic amine group of 4-AHP with acidic silanol (B1196071) groups on the surface of silica-based columns.[1] This secondary retention mechanism leads to a non-symmetrical peak.[1] Insufficient buffer capacity in the mobile phase can also contribute to tailing.[2]

  • Peak Fronting: This is often an indicator of column overload, either from injecting too large a volume or too high a concentration of the sample.[3][4] It can also be caused by dissolving the sample in a solvent that is stronger than the mobile phase.[3][5]

Q2: I'm observing peak fronting. How can I determine if it's a volume or mass overload issue?

Peak fronting is a classic symptom of column overload.[6] Distinguishing between volume and mass overload is a key troubleshooting step.

  • Volume Overload: This occurs when the injected sample volume is too large for the column to handle, causing the peak to broaden and often front.[4] A general guideline is to keep the injection volume between 1-5% of the total column volume.[3][7]

  • Mass Overload (Concentration Overload): This happens when the mass of the analyte injected onto the column saturates the stationary phase, even with a small injection volume.[8] This leads to a reduction in retention time and a characteristic "right-triangle" peak shape.[9]

To diagnose the issue, first, try reducing the injection volume. If peak shape improves, you were likely experiencing volume overload. If fronting persists, try diluting your sample and injecting the same volume. An improvement in peak shape would indicate mass overload.[4]

Troubleshooting Guide: Optimizing Injection Parameters

This guide provides a systematic approach to optimizing injection volume and sample concentration for 4-AHP analysis.

Problem: Peak Fronting

Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge.[10]

Potential Cause Troubleshooting Steps Expected Outcome
Volume Overload 1. Reduce the injection volume by half and re-inject.[6]2. As a rule of thumb, ensure the injection volume is between 1-5% of the column's total volume.[3][7]Improved peak symmetry.
Mass Overload 1. Dilute the sample (e.g., by a factor of 10) and re-inject the same volume.[4]2. Ensure the sample concentration is within the linear range of the detector.[9]Symmetrical peak shape and a decrease in peak height proportional to the dilution.
Incompatible Sample Solvent 1. Dissolve the 4-AHP sample in the initial mobile phase if possible.[3]2. If a stronger solvent is necessary for solubility, minimize the injection volume.[5]Sharper, more symmetrical peaks.
Column Collapse 1. This is a catastrophic failure, often resulting from operating outside the column's recommended pH or temperature limits.[11]2. If suspected, replace the column.[11]A new column should restore normal peak shape.
Problem: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue with amine-containing compounds like 4-AHP.[1]

Potential Cause Troubleshooting Steps Expected Outcome
Secondary Silanol Interactions 1. Use a modern, end-capped C18 column to minimize exposed silanol groups.[1]2. Lower the mobile phase pH (e.g., to pH 2.5-3.5) to protonate silanol groups and ensure the analyte has a consistent charge.[1][12]3. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1-0.5%).[13]Reduced tailing and a more symmetrical peak shape.
Column Contamination 1. Flush the column with a strong solvent to remove contaminants.[1]2. Use a guard column to protect the analytical column from sample matrix components.[14]Improved peak shape and column performance.
Extra-column Volume 1. Minimize the length and internal diameter of tubing between the injector and the column, and the column and the detector.[12]2. Ensure all fittings are properly seated to avoid dead volume.[4]Sharper peaks with less broadening.

Experimental Protocols

Protocol 1: Determining Optimal Injection Volume

Objective: To find the maximum injection volume that does not cause peak distortion due to volume overload.

Methodology:

  • Prepare a stock solution of 4-AHP at a moderate concentration (e.g., 10 µg/mL) in the mobile phase.[15]

  • Set up the HPLC system with the desired method parameters (e.g., C18 column, mobile phase of phosphate (B84403) buffer and acetonitrile, UV detection at 220-275 nm).[15][16][17]

  • Start with a small injection volume that can be reproducibly delivered by the autosampler (e.g., 1 µL).[17]

  • Sequentially double the injection volume for subsequent injections (e.g., 1 µL, 2 µL, 4 µL, 8 µL, etc.) until the injection volume reaches a maximum of 3% of the column's volume.

  • Monitor the peak shape, particularly the USP tailing factor or asymmetry factor, for each injection.[10]

  • The optimal injection volume is the highest volume that maintains a symmetrical peak shape (tailing factor close to 1.0).

Protocol 2: Assessing Sample Concentration Effects (Mass Overload)

Objective: To determine the appropriate concentration range for 4-AHP analysis that avoids mass overload.

Methodology:

  • Prepare a series of 4-AHP standard solutions with varying concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/mL).[17]

  • Use the optimal injection volume determined in Protocol 1.

  • Inject each standard solution in ascending order of concentration.

  • Observe the peak shape and retention time for each injection.

  • Mass overload is indicated by a decrease in retention time and the appearance of peak fronting, often forming a right-triangle shape.[9]

  • Plot peak area versus concentration to determine the linear dynamic range of the method. The optimal sample concentration should fall well within this linear range.

Data Summary Tables

Table 1: Example HPLC Parameters for 4-AHP Analysis

ParameterCondition 1Condition 2Condition 3
Column Primesep 100 (4.6x150 mm, 5 µm)[18]Amaze C18 (4.6x150 mm, 3 µm)[17]Zorbax Eclipse Plus C18 (4.6x250mm, 5 µm)[19]
Mobile Phase Water, Acetonitrile, and Sulfuric Acid buffer[16]Acetonitrile/Water/Ammonium phosphate[17]Phosphate buffer (pH 6.3) and Acetonitrile (gradient)[19]
Flow Rate 1.0 mL/minNot Specified1.0 mL/min[19]
Detection (UV) 275 nm[16]220 nm[17]245 nm[19]
Injection Volume Not Specified1 µL[17]10 µL[19]
Sample Conc. Not Specified0.05-0.5 mg/mL[17]5.0 µg/mL[19]

Table 2: Troubleshooting Peak Shape Issues

Observation Symmetry Factor Potential Cause Primary Solution
Peak Fronting < 1.0Volume or Mass Overload[20]Reduce injection volume or sample concentration.[21]
Peak Tailing > 1.0[10]Secondary Silanol Interactions[1]Use an end-capped column or adjust mobile phase pH.[1]
Symmetrical Peak ≈ 1.0[10]Optimal ConditionsNo action needed.

Visualizations

G Troubleshooting Workflow for Peak Fronting start Peak Fronting Observed reduce_vol Reduce Injection Volume start->reduce_vol check_shape1 Peak Shape Improved? reduce_vol->check_shape1 dilute_sample Dilute Sample check_shape1->dilute_sample No vol_overload Volume Overload Identified check_shape1->vol_overload Yes check_shape2 Peak Shape Improved? dilute_sample->check_shape2 mass_overload Mass Overload Identified check_shape2->mass_overload Yes check_solvent Check Sample Solvent check_shape2->check_solvent No solvent_issue Solvent Mismatch check_solvent->solvent_issue

Caption: A logical workflow for troubleshooting peak fronting.

G Optimizing Injection Volume Protocol prep_sample Prepare 4-AHP Stock Solution start_inj Start with Low Injection Volume (e.g., 1 µL) prep_sample->start_inj monitor_peak Monitor Peak Shape (Tailing Factor) start_inj->monitor_peak double_vol Double Injection Volume double_vol->monitor_peak check_symmetry Peak Symmetrical? monitor_peak->check_symmetry check_symmetry->double_vol Yes end_protocol Volume Too High (Use Previous Volume) check_symmetry->end_protocol No optimal_vol Optimal Volume Identified end_protocol->optimal_vol

Caption: An experimental workflow for optimizing injection volume.

References

Improving the recovery of 4-Amino-3-hydroxyphenylalanine from complex biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 4-Amino-3-hydroxyphenylalanine (4-AHP) from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-AHP) and why is its recovery from biological samples important?

A1: this compound (4-AHP) is a specific degradation product of pheomelanin, a type of melanin (B1238610) pigment.[1][2][3] Its accurate quantification is crucial for studying the relative amounts of eumelanin (B1172464) and pheomelanin in tissues, which has implications for research in areas like melanoma and pigmentation disorders.[2] A key challenge is distinguishing 4-AHP from its isomer, 3-amino-4-hydroxyphenylalanine (3-AHP or AT), which is a less specific marker for pheomelanin as it can originate from other biological precursors like nitrotyrosine residues in proteins.[1][2][3]

Q2: What are the main steps in a typical workflow for the recovery of 4-AHP?

A2: A standard workflow involves:

  • Sample Hydrolysis: Reductive hydrolysis of the biological matrix (e.g., hair, melanoma cells) using a strong acid, most commonly hydriodic acid (HI), to break down pheomelanin and release 4-AHP.[1][2]

  • Solid-Phase Extraction (SPE): A cleanup step to remove interfering substances and enrich the analyte. Strong cation exchange (SCX) cartridges are frequently used for this purpose.

  • HPLC Analysis: Separation and quantification of 4-AHP, often using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for retaining and separating polar compounds like 4-AHP.

Q3: I am observing low recovery of 4-AHP after Solid-Phase Extraction (SPE). What are the potential causes and solutions?

A3: Low recovery after SPE is a common issue. Here are some potential causes and their solutions:

  • Inappropriate Sorbent Choice: The sorbent's retention mechanism may not be suitable for 4-AHP. For a polar and basic compound like 4-AHP, a strong cation exchange (SCX) sorbent is generally effective.[5]

  • Improper Cartridge Conditioning: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte.[6] Always follow the manufacturer's protocol for conditioning and equilibration.

  • Sample pH Not Optimal: For cation exchange, the pH of the sample should be low enough to ensure that the primary amine of 4-AHP is protonated (positively charged).

  • Elution Solvent Too Weak: The elution solvent may not be strong enough to displace 4-AHP from the sorbent. For SCX, elution is typically achieved with a basic solution (e.g., methanol (B129727) containing ammonium (B1175870) hydroxide) to neutralize the charge on the analyte.[7]

  • Flow Rate Too High: A high flow rate during sample loading can prevent efficient binding of 4-AHP to the sorbent.[6]

Q4: My HPLC chromatogram shows poor peak shape (tailing or fronting) for 4-AHP. How can I improve this?

A4: Poor peak shape in HPLC can be caused by several factors:

  • Peak Tailing: This is common for basic compounds like 4-AHP on silica-based columns due to secondary interactions with residual silanol (B1196071) groups.[8]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing these interactions.[8]

    • Solution 2: Use an End-Capped Column: These columns have fewer free silanol groups.[8]

    • Solution 3: Add a Competing Base: Including a small amount of a competing base like triethylamine (B128534) (TEA) in the mobile phase can mask the active silanol sites.[1][8]

  • Peak Fronting: This can occur due to column overload or if the sample is dissolved in a solvent that is much stronger than the mobile phase.[8]

    • Solution: Reduce Injection Volume/Concentration: Try injecting a smaller volume or diluting your sample.[8] Ensure your sample solvent is similar in strength to the initial mobile phase.[8]

  • HILIC Specifics: In HILIC, it is crucial to match the injection solvent to the highly organic initial mobile phase to avoid poor peak shape.[9]

Q5: How can I improve the separation of 4-AHP from its isomer, 3-AHP?

A5: Achieving good resolution between these isomers is critical.

  • Column Selection: A high-efficiency column is necessary. HILIC columns can offer different selectivity compared to traditional reversed-phase columns and are well-suited for separating these polar isomers.

  • Mobile Phase Optimization: Systematically adjust the mobile phase composition, including the organic solvent percentage, buffer concentration, and pH, to optimize selectivity.

  • Gradient Elution: Employing a shallow gradient can help to better separate closely eluting peaks.

Troubleshooting Guides

Troubleshooting Low Recovery of 4-AHP
Symptom Possible Cause Recommended Action
Low 4-AHP signal in the final extract Incomplete Hydrolysis Ensure the hydriodic acid is fresh and at the correct concentration. Optimize hydrolysis time and temperature.
Analyte Loss During SPE Loading Check the pH of your sample before loading onto the SCX cartridge; it should be acidic. Decrease the flow rate during sample application.[6]
Analyte Eluting in the Wash Step The wash solvent may be too strong. Use a weaker wash solvent or decrease its volume.
Incomplete Elution from SPE Cartridge The elution solvent is too weak. Increase the concentration of the basic modifier (e.g., ammonium hydroxide) in the elution solvent or use a stronger base. Increase the elution volume.[10]
Analyte Degradation Minimize sample exposure to light and elevated temperatures. Analyze samples as quickly as possible after preparation. Some amino acids are known to degrade over time, even when stored at low temperatures.[11][12]
Troubleshooting HPLC/HILIC Analysis
Symptom Possible Cause Recommended Action
No peaks or very small peaks Injection Issue Check for air bubbles in the syringe and ensure the correct injection volume is set. Verify that the autosampler is functioning correctly.
Detector Issue Ensure the detector is turned on and the correct wavelength (for UV) or potential (for electrochemical) is set. Check lamp/electrode health.
Shifting Retention Times Inadequate Column Equilibration For HILIC, column equilibration between injections is critical and may require longer times than reversed-phase.[9][13] Ensure a consistent and sufficient equilibration time.
Mobile Phase Composition Change Prepare fresh mobile phase daily. Ensure accurate mixing of mobile phase components.
Column Degradation The column may be nearing the end of its life. Try flushing the column or replace it if performance does not improve.
Baseline Noise or Drift Contaminated Mobile Phase or System Use high-purity solvents and reagents. Filter the mobile phase. Flush the HPLC system to remove contaminants.
Pump Issues Degas the mobile phase to prevent air bubbles. Check pump seals and check valves for wear.[14]
Detector Cell Contamination Flush the detector cell with a strong, appropriate solvent.

Data Presentation

Table 1: Comparison of SPE Cartridge Performance for Amino Acid Recovery

SPE Cartridge Type Retention Mechanism Typical Recovery Range for Amino Acids Notes
Oasis MCX Mixed-Mode (Cation Exchange & Reversed-Phase)80-98%[7]Effective for a broad range of amino acids.[7]
Oasis WCX Weak Cation ExchangeVariable, generally lower than MCX for some amino acidsPerformance is highly dependent on the pKa of the analyte and sample pH.
Oasis HLB Reversed-PhaseLower for very polar amino acidsNot ideal for highly polar compounds like 4-AHP unless derivatized.
SOLAµ SCX Strong Cation ExchangeGood, protocol available for amino acid enrichmentSpecifically designed for enriching amino acids from complex matrices.[15]

Experimental Protocols

Protocol 1: Recovery of 4-AHP from Biological Matrices

This protocol provides a general framework. Optimization may be required for specific sample types.

1. Reductive Hydrolysis

  • Weigh a known amount of the biological sample (e.g., 1-5 mg of hair) into a hydrolysis vial.

  • Add 500 µL of 6M hydriodic acid (HI).

  • Seal the vial under nitrogen or argon to prevent oxidation.

  • Heat the sample at 130°C for 16-20 hours.

  • Cool the sample to room temperature.

  • Filter the hydrolysate to remove any particulate matter.

  • Evaporate the HI to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of 0.1 M HCl.

2. Solid-Phase Extraction (SPE) using a Strong Cation Exchange (SCX) Cartridge

  • Conditioning: Condition a 1 mL SCX SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M HCl.

  • Loading: Slowly load the reconstituted hydrolysate onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the 4-AHP from the cartridge with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a known volume of the initial mobile phase for HPLC analysis.

3. HILIC-HPLC Analysis

  • HPLC System: An HPLC system equipped with a suitable detector (e.g., fluorescence or electrochemical).

  • Column: A HILIC column (e.g., ZIC-HILIC, 150 x 2.1 mm, 3.5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 80:20 (v/v) acetonitrile:10 mM ammonium formate, pH 3.0).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: Set the detector to the appropriate wavelength or potential for 4-AHP.

  • Quantification: Use a calibration curve prepared from 4-AHP standards.

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SCX) cluster_2 Analysis Biological Matrix Biological Matrix Hydrolysis (HI, 130°C) Hydrolysis (HI, 130°C) Biological Matrix->Hydrolysis (HI, 130°C) Hydrolysate Hydrolysate Hydrolysis (HI, 130°C)->Hydrolysate Load Sample Load Sample Hydrolysate->Load Sample Condition & Equilibrate Condition & Equilibrate Condition & Equilibrate->Load Sample Wash Wash Load Sample->Wash Elute Elute Wash->Elute Evaporate & Reconstitute Evaporate & Reconstitute Elute->Evaporate & Reconstitute HILIC-HPLC Analysis HILIC-HPLC Analysis Evaporate & Reconstitute->HILIC-HPLC Analysis Data Analysis Data Analysis HILIC-HPLC Analysis->Data Analysis

Caption: Experimental workflow for the recovery of 4-AHP.

G cluster_spe SPE Troubleshooting Low Recovery Low Recovery Check Hydrolysis Check Hydrolysis Low Recovery->Check Hydrolysis Incomplete reaction? Check SPE Check SPE Low Recovery->Check SPE Analyte loss? Check for Degradation Check for Degradation Low Recovery->Check for Degradation Analyte unstable? Loading Conditions Loading Conditions Check SPE->Loading Conditions Correct pH & flow rate? Wash Step Wash Step Check SPE->Wash Step Solvent too strong? Elution Step Elution Step Check SPE->Elution Step Solvent too weak?

References

Validation & Comparative

4-Amino-3-hydroxyphenylalanine: A Specific and Validated Biomarker for Pheomelanin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 4-Amino-3-hydroxyphenylalanine (4-A3HP) demonstrates its superior specificity as a chemical marker for the quantitative assessment of pheomelanin, the reddish-brown pigment. This guide provides a comparative overview of 4-A3HP against other analytical methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Pheomelanin, along with the brown-black eumelanin (B1172464), determines the vast spectrum of hair and skin color. The accurate quantification of pheomelanin is crucial in various research fields, including melanoma research, where the pigment's pro-oxidant properties are of significant interest. Reductive hydrolysis of pheomelanin using hydriodic acid (HI) yields two specific aminohydroxyphenylalanine isomers: this compound (4-A3HP) and 3-amino-4-hydroxyphenylalanine (3-AHP). While the total amount of these isomers has been used as a measure of pheomelanin, studies have established 4-A3HP as a more specific and reliable marker.

The Specificity of 4-A3HP

The enhanced specificity of 4-A3HP stems from the biosynthetic pathway of pheomelanin. 4-A3HP is derived from the oxidative polymerization of 5-S-cysteinyldopa, a key intermediate in pheomelanin synthesis. In contrast, its isomer, 3-AHP (also known as 3-aminotyrosine), can also be generated from sources other than pheomelanin, most notably from the nitration of tyrosine residues in proteins[1][2]. This potential for background interference can lead to an overestimation of pheomelanin content when relying on the total aminohydroxyphenylalanine amount. Consequently, the individual measurement of 4-A3HP provides a more accurate and prominent segregation for the ratio of pheomelanin to eumelanin, especially when analyzing biological samples like hair of various colors[1].

Comparative Analysis of Pheomelanin Markers

The quantification of pheomelanin can be approached through different chemical degradation methods, each yielding specific markers. The table below compares the primary methods and their respective markers.

MethodTarget Melanin (B1238610)Marker(s)AdvantagesLimitations
Hydriodic Acid (HI) Hydrolysis PheomelaninThis compound (4-A3HP) , 3-Amino-4-hydroxyphenylalanine (3-AHP)High specificity of 4-A3HP for pheomelanin.[1]3-AHP is not entirely specific to pheomelanin.[1][2]
Alkaline Hydrogen Peroxide Oxidation (AHPO) Pheomelanin EumelaninThiazole-2,4,5-tricarboxylic acid (TTCA), Thiazole-4,5-dicarboxylic acid (TDCA) Pyrrole-2,3,5-tricarboxylic acid (PTCA), Pyrrole-2,3-dicarboxylic acid (PDCA)Allows for simultaneous quantification of both pheomelanin and eumelanin.[3][4][5]Lower yield of markers compared to HI hydrolysis. Potential for interfering peaks in HPLC.[3]
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS/MS) PheomelaninSpecific pyrolytic decomposition productsHighly sensitive and requires a small amount of sample material.[6]Requires specialized equipment and expertise.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the analysis of pheomelanin and eumelanin markers.

MarkerMethodMolar Yield (%)Linearity RangeReproducibility (CV%)
4-A3HP HI Hydrolysis23[7][8]0-850 ng/sample[9]< 5.6[9]
3-AHP HI Hydrolysis16[7][8]0-490 ng/sample[9]< 5.6[9]
TTCA AHPONot specified0.1–10 μg/mL[10]< 5[3]
PTCA AHPO4.8[7][8]0.05–10 μg/mL[10]< 5[3]

CV: Coefficient of Variation

Experimental Protocols

Protocol 1: Quantification of 4-A3HP and 3-AHP by HI Hydrolysis and HPLC

This protocol is based on the reductive hydrolysis of pheomelanin followed by High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

1. Sample Preparation and Hydrolysis:

  • Weigh the biological sample (e.g., 1-10 mg of hair) into a vial.

  • Add 500 µL of 57% hydriodic acid (HI).

  • Heat the mixture at 130°C for 16-20 hours in a sealed tube under an inert atmosphere (e.g., argon).

  • After cooling, evaporate the HI to dryness under a stream of nitrogen.

  • Re-dissolve the residue in 500 µL of the HPLC mobile phase.

2. HPLC Analysis:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A typical mobile phase consists of 25 mM ammonium (B1175870) acetate (B1210297) and an ion-pairing reagent such as sodium octanesulfonate, adjusted to a specific pH (e.g., pH 3.0) with an acid like phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: Electrochemical detector with a glassy carbon working electrode.

  • Injection Volume: 20 µL.

  • Quantification: Calibrate the system using standard solutions of 4-A3HP and 3-AHP.

Protocol 2: Quantification of Pheomelanin and Eumelanin Markers by AHPO and HPLC

This protocol describes the alkaline hydrogen peroxide oxidation of melanins to yield carboxylic acid markers.

1. Sample Preparation and Oxidation:

  • Place the sample (e.g., 0.5 mg of melanin) in a reaction vial.

  • Add 250 µL of 1 M K2CO3 and 25 µL of 30% H2O2.

  • Heat the mixture at 100°C for 20 minutes.

  • Cool the reaction mixture and add 50 µL of 6 M HCl and 50 µL of a solution containing Na2SO3 to reduce excess oxidizing agents.

2. HPLC Analysis:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: An improved mobile phase includes an ion pair reagent such as 1 mM tetra-n-butylammonium bromide in 0.1 M potassium phosphate (B84403) buffer (pH 2.1) with a methanol (B129727) gradient.[3][5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 269 nm.

  • Injection Volume: 50 µL.

  • Quantification: Use standard solutions of PTCA, PDCA, TTCA, and TDCA for calibration.

Visualizing the Pathways and Workflows

pheomelanin_degradation pheomelanin Pheomelanin Polymer benzothiazine Benzothiazine Units pheomelanin->benzothiazine Contains cysteinyldopa 5-S-Cysteinyldopa (Precursor) cysteinyldopa->pheomelanin Polymerization HI Hydriodic Acid Hydrolysis benzothiazine->HI A4HP This compound (4-A3HP) Specific Marker A3HP 3-Amino-4-hydroxyphenylalanine (3-AHP) Less Specific Marker nitrotyrosine Nitrotyrosine (in Proteins) nitrotyrosine->A3HP Can produce HI->A4HP Yields HI->A3HP Yields

Caption: Degradation pathway of pheomelanin to its markers.

hplc_workflow sample Biological Sample (e.g., Hair, Skin) hydrolysis Hydriodic Acid (HI) Hydrolysis (130°C) sample->hydrolysis evaporation Evaporation of HI hydrolysis->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC System reconstitution->hplc separation Reversed-Phase C18 Column Separation hplc->separation detection Electrochemical or UV Detection separation->detection quantification Quantification of 4-A3HP detection->quantification

Caption: Experimental workflow for 4-A3HP analysis.

References

A Head-to-Head Battle: 4-Amino-3-hydroxyphenylalanine (4-AHP) vs. 3-aminotyrosine (3-AT) for Precise Pheomelanin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pigmentation, oncology, and cosmetic science, accurate measurement of pheomelanin is critical. This guide provides a comprehensive comparison of two key chemical markers used for this purpose: 4-Amino-3-hydroxyphenylalanine (4-AHP) and 3-aminotyrosine (B249651) (3-AT). We delve into the experimental data, protocols, and underlying biochemistry to help you select the optimal marker for your research needs.

Pheomelanin, the reddish-yellow pigment, plays a significant role in determining hair and skin color and has been implicated in the pathogenesis of melanoma. Its quantification relies on the chemical degradation of the complex melanin (B1238610) polymer into specific, measurable markers. Both 4-AHP and 3-AT are generated through reductive hydrolysis of pheomelanin with hydriodic acid (HI) and are subsequently quantified using high-performance liquid chromatography (HPLC).[1][2] However, emerging evidence indicates that one marker may offer superior specificity.

Performance Comparison: 4-AHP Emerges as the More Specific Marker

Experimental data highlights a crucial distinction between 4-AHP and 3-AT. While both are derived from pheomelanin, 3-AT can also be generated from other biological precursors, namely nitrotyrosine residues in proteins.[1] This potential for background interference can lead to an overestimation of pheomelanin content when relying on 3-AT. Therefore, 4-AHP is increasingly recognized as a more specific and reliable marker for pheomelanin quantification.[1]

A study comparing the two markers in human hair samples of various colors demonstrated that while the combined amount of 4-AHP and 3-AT correlates well with total pheomelanin, the measurement of 4-AHP alone provides a more distinct segregation between different hair colors when compared to eumelanin (B1172464) markers.[1] This suggests a higher degree of specificity for 4-AHP in reflecting true pheomelanin levels.

ParameterThis compound (4-AHP)3-aminotyrosine (3-AT)Source
Specificity High; considered a more specific marker for pheomelanin.Lower; can be produced from nitrotyrosine residues in proteins, leading to potential background interference.[1]
Linearity Range 0 - 850 ng per sample0 - 490 ng per sample[2]
Reproducibility Good; total imprecision below 5.6% for the overall method.Good; total imprecision below 5.6% for the overall method.[2]
Recovery Not explicitly reported for 4-AHP alone, but methods for related pheomelanin markers show recoveries of 67-95%.Not explicitly reported for 3-AT alone, but methods for related pheomelanin markers show recoveries of 67-95%.[3]

Experimental Protocols

The quantification of 4-AHP and 3-AT involves two main stages: hydriodic acid (HI) hydrolysis to break down the pheomelanin polymer, followed by HPLC analysis to separate and quantify the resulting markers.

Hydriodic Acid (HI) Hydrolysis

This initial step is crucial for liberating the aminohydroxyphenylalanine isomers from the melanin polymer.

Materials:

  • Biological sample (e.g., hair, melanoma cells, skin tissue)

  • Hydriodic acid (HI)

Procedure:

  • Place a known amount of the biological sample into a reaction vial.

  • Add hydriodic acid to the sample.

  • Heat the mixture for a specified period (e.g., 16 hours) to ensure complete hydrolysis.[2]

  • After hydrolysis, the sample is prepared for HPLC analysis. This may involve a purification step, such as ion-exchange chromatography, to isolate 4-AHP and 3-AT from the hydrolysate.[2]

High-Performance Liquid Chromatography (HPLC) Analysis

The hydrolyzed sample is injected into an HPLC system for the separation and quantification of 4-AHP and 3-AT.

HPLC System and Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A common mobile phase consists of 25 mM ammonium (B1175870) acetate (B1210297) and sodium octanesulfonate as an ion-pairing reagent.[4]

  • Detection: Electrochemical detection is a sensitive method for quantifying both 4-AHP and 3-AT.[2][4]

  • Linearity: The detector response for both 4-AHP and 3-AT has been shown to be linear within the range of 0-2 ng injected.[4]

Visualizing the Process and Origins

To better understand the workflow and the biochemical basis for using these markers, the following diagrams illustrate the experimental process and the chemical origins of 4-AHP and 3-AT.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Hydrolysis Hydriodic Acid (HI) Hydrolysis Sample->Hydrolysis Purification Ion-Exchange Chromatography (Optional) Hydrolysis->Purification HPLC HPLC Separation Purification->HPLC Detection Electrochemical Detection HPLC->Detection Quantification Quantification Detection->Quantification

Pheomelanin Quantification Workflow

The diagram above outlines the key steps involved in the quantification of pheomelanin markers, from initial sample preparation to the final analysis.

chemical_origin cluster_precursors Pheomelanin Precursors cluster_polymer Pheomelanin Polymer cluster_markers Degradation Products (Markers) cluster_interference Potential Interference C5 5-S-cysteinyldopa Pheomelanin Pheomelanin C5->Pheomelanin C2 2-S-cysteinyldopa C2->Pheomelanin AHP4 This compound (4-AHP) Pheomelanin->AHP4 HI Hydrolysis AT3 3-aminotyrosine (3-AT) Pheomelanin->AT3 HI Hydrolysis Nitrotyrosine Nitrotyrosine (from proteins) Nitrotyrosine->AT3 HI Hydrolysis

Biochemical Origins of 4-AHP and 3-AT

This diagram illustrates that while both 4-AHP and 3-AT are derived from pheomelanin precursors, 3-AT can also originate from non-pheomelanin sources, highlighting the specificity advantage of 4-AHP.[1]

Conclusion

For researchers and drug development professionals requiring the most accurate and specific quantification of pheomelanin, this compound (4-AHP) is the recommended marker. Its reduced susceptibility to background interference compared to 3-aminotyrosine (3-AT) provides a more reliable measure of true pheomelanin content. While both markers are quantifiable using established HI hydrolysis and HPLC protocols, the superior specificity of 4-AHP makes it the preferred choice for robust and reproducible studies in the field of pigmentation and related pathologies.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for 4-Amino-3-hydroxyphenylalanine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Amino-3-hydroxyphenylalanine, a key biomarker for pheommelanin, is critical. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections present a cross-validation framework, including detailed experimental protocols and expected performance data to aid in the selection of the most appropriate method for your research needs.

Methodology and Performance Comparison

While both HPLC and LC-MS/MS are powerful analytical tools, they offer distinct advantages in terms of sensitivity, selectivity, and robustness. The choice between the two often depends on the specific requirements of the assay, such as the required limit of detection and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely accessible and cost-effective technique that provides reliable quantification for relatively high-concentration samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological matrices. Its ability to distinguish compounds based on their mass-to-charge ratio minimizes the risk of interference from co-eluting species.

The following tables summarize the key performance parameters for both methods. The HPLC data is based on established methods for this compound, while the LC-MS/MS data represents expected performance based on the analysis of structurally similar amino acids.

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters

Validation ParameterResult
Linearity (ng/sample)0 - 850
Precision (%RSD)< 5.6%
Limit of Detection (LOD)Not specified
Limit of Quantification (LOQ)Not specified
AccuracyNot specified

Table 2: Expected LC-MS/MS Method Validation Parameters

Validation ParameterExpected Result
Linearity (µmol/L)10 - 525
Precision (%RSD)< 6.1% (intra-day), < 5.6% (inter-day)
Limit of Detection (LOD)Low nmol/L range
Limit of Quantification (LOQ)~10 µmol/L
Accuracy96.3% - 100.3%

Experimental Protocols

HPLC Method Protocol

This protocol is based on established methods for the analysis of this compound.

  • Chromatographic Conditions:

    • Column: SeQuant® ZIC®-HILIC, 150 x 2.1 mm, 3.5 µm, 100 Å

    • Mobile Phase: Acetonitrile (B52724) and 100 mM Ammonium Acetate (75:25, v/v)

    • Flow Rate: 0.15 mL/min

    • Injection Volume: 1 µL

    • Detection: UV at 254 nm

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Perform serial dilutions to create calibration standards.

    • For biological samples, perform protein precipitation followed by hydriodic acid hydrolysis to liberate the analyte.

    • Isolate the analyte from the hydrolysate using ion-exchange chromatography.

    • Reconstitute the dried extract in the mobile phase before injection.

Proposed LC-MS/MS Method Protocol

This proposed protocol is based on general methods for the analysis of amino acids in biological fluids.

  • Chromatographic Conditions:

    • Column: Atlantis dC18, 100 mm × 3.0 mm, 3 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 20% B, increase linearly to 90% B over 2.5 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): [M+H]⁺ for this compound

    • Product Ion (m/z): To be determined by infusion and fragmentation studies.

    • Collision Energy: To be optimized.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water with 0.1% formic acid).

    • Spike the analyte into a surrogate matrix (e.g., analyte-free plasma) to prepare calibration standards and quality control samples.

    • For biological samples, perform protein precipitation using a solvent like acetonitrile or methanol.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Dilute the supernatant before injection.

Workflow Visualization

The following diagram illustrates the general workflow for the cross-validation of the HPLC and LC-MS/MS methods.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev Method Development start->method_dev hplc_dev HPLC Method Development method_dev->hplc_dev lcms_dev LC-MS/MS Method Development method_dev->lcms_dev validation Method Validation hplc_dev->validation lcms_dev->validation hplc_val HPLC Validation (Linearity, Precision, etc.) validation->hplc_val lcms_val LC-MS/MS Validation (Linearity, Precision, Accuracy, LOD, LOQ) validation->lcms_val cross_val Cross-Validation Study hplc_val->cross_val lcms_val->cross_val sample_prep Prepare Identical Sample Sets cross_val->sample_prep hplc_analysis Analyze on HPLC System sample_prep->hplc_analysis lcms_analysis Analyze on LC-MS/MS System sample_prep->lcms_analysis data_comp Data Comparison & Statistical Analysis hplc_analysis->data_comp lcms_analysis->data_comp report Generate Comparison Report data_comp->report end End: Method Selection report->end

Caption: Workflow for cross-validating HPLC and LC-MS/MS methods.

Inter-laboratory comparison of 4-Amino-3-hydroxyphenylalanine measurement protocols.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate quantification of 4-Amino-3-hydroxyphenylalanine (4-AHP) is crucial, particularly in studies related to pheomelanin. This guide provides a comparative overview of various analytical protocols for the measurement of 4-AHP, with a focus on experimental methodologies and performance data.

Experimental Protocols

The determination of 4-AHP, a specific marker for pheomelanin, typically involves a multi-step process encompassing sample hydrolysis, chromatographic separation, and detection.[1] While various methods exist, High-Performance Liquid Chromatography (HPLC) coupled with different detectors remains a common and robust approach.

1. Sample Preparation: Reductive Hydrolysis

A critical initial step for the analysis of pheomelanin-derived 4-AHP is the reductive hydrolysis of the biological sample.[1]

  • Reagent: Hydriodic acid (HI) is the standard reagent used for the reductive hydrolysis of pheomelanin.[1][2]

  • Procedure: Biological samples, such as hair or melanoma cells, are hydrolyzed with HI for an extended period, typically around 16 hours.[2] This process cleaves the pheomelanin polymer to yield 4-AHP and its isomer, 3-amino-4-hydroxyphenylalanine (3-AHP or AT).[1][2]

  • Post-Hydrolysis Cleanup: Following hydrolysis, the resulting aminohydroxyphenylalanine isomers are often isolated from the hydrolysate using ion-exchange chromatography to remove interfering substances before HPLC analysis.[2]

2. Analytical Methodologies

Several analytical techniques have been employed for the quantification of 4-AHP. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is a well-established method for the analysis of 4-AHP.[2] The electrochemical detector provides high sensitivity for the electroactive 4-AHP molecule.[2]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): An alternative to ECD, UV detection is also utilized for 4-AHP analysis. A common detection wavelength is 254 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high selectivity and sensitivity and can be used for the absolute quantitative analysis of amino acids like 4-AHP, often without the need for derivatization.[3]

Data Presentation: Comparison of Analytical Protocols

The following table summarizes the key parameters and performance metrics of different analytical methods for 4-AHP measurement as reported in the literature.

ParameterHPLC-ECDHPLC-UV (ZIC-HILIC)LC-MS
Sample Preparation Reductive hydrolysis with HI, ion-exchange cleanup[2]Not specifiedAcid hydrolysis (methanesulfonic acid)[3]
Column Not specifiedSeQuant ZIC-HILIC, 150 x 2.1 mm, 3.5 µm[4][5]Imtakt Intrada Amino Acid, 100 x 3.0 mm[3]
Mobile Phase Not specifiedAcetonitrile and 100mM ammonium (B1175870) acetate (B1210297) (75:25, v/v)[4][5]Gradient elution with ACN/formic acid and ACN/100 mM ammonium formate[3]
Flow Rate Not specified0.15 mL/min[4][5]Not specified, gradient elution[3]
Detection Electrochemical Detector[2]UV at 254 nm[4][5]ESI-MS in positive ion mode[3]
Linearity 0 to 850 ng AHP per sample[2]Not specified~3 orders of magnitude (80 fmol–20 pmol for oxidation products)[3]
Precision Total imprecision below 5.6%[2]Not specifiedNot specified
Limit of Quantification (LOQ) Not specifiedNot specifiedAs low as 200 fmol for some oxidation products[3]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the measurement of this compound from biological samples.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis A Biological Sample (e.g., Hair, Cells) B Reductive Hydrolysis (Hydriodic Acid) A->B C Ion-Exchange Cleanup (Optional) B->C D HPLC / LC-MS Separation C->D E Detection (ECD, UV, or MS) D->E F Chromatogram Integration E->F G Quantification F->G

Caption: Generalized workflow for this compound analysis.

Signaling Pathway Context

This compound is a key degradation product of pheomelanin, a type of melanin (B1238610) pigment. The measurement of 4-AHP is therefore an indirect way of quantifying pheomelanin content in biological samples. The signaling pathways leading to melanogenesis and the production of eumelanin (B1172464) and pheomelanin are complex and regulated by various factors, including the activity of tyrosinase and the availability of cysteine. The ratio of eumelanin to pheomelanin determines hair and skin color. The diagram below outlines the simplified relationship between pheomelanin and its analytical marker, 4-AHP.

G cluster_pathway Biosynthesis & Analysis A Tyrosine B Dopaquinone A->B Tyrosinase D 5-S-Cysteinyldopa B->D C Cysteine C->D E Pheomelanin D->E Polymerization F Reductive Hydrolysis G This compound (4-AHP) E->G Analytical Degradation

Caption: Pheomelanin biosynthesis and its relation to 4-AHP.

References

The Chemical Signature of Hair and Skin Color: A Comparative Analysis of 4-Amino-3-hydroxyphenylalanine Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the correlation between 4-Amino-3-hydroxyphenylalanine (4-AHP) levels and visually perceived hair and skin pigmentation. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the chemical basis of pigmentation, supported by experimental data and detailed methodologies. 4-AHP is a specific chemical marker for pheomelanin, the reddish-brown pigment, and its quantification provides a precise measure of this type of melanin (B1238610) in biological samples.[1][2]

Correlation of 4-AHP with Hair Color

The diversity of human hair color is primarily determined by the quantity and ratio of two types of melanin: eumelanin (B1172464) (black-dark brown pigment) and pheomelanin (reddish-brown pigment).[1][2] Chemical analysis of these pigments allows for an objective "chemical phenotype" that can be correlated with the visual hair color. Eumelanin content is measured by the marker pyrrole-2,3,5-tricarboxylic acid (PTCA), while pheomelanin is quantified by measuring 4-AHP after reductive hydrolysis.[1][2]

Studies have demonstrated a strong correlation between the levels of these melanin markers and visually categorized hair colors. Generally, as the hair color becomes lighter, the eumelanin content decreases. Red hair is unique in that it contains significant amounts of both pheomelanin and eumelanin.[1]

Quantitative Analysis of Melanin Markers in Different Hair Colors

The following table summarizes the levels of eumelanin (measured as PTCA) and pheomelanin (measured as 4-AHP) found in various human hair colors.

Hair Color CategoryEumelanin (PTCA) (ng/mg hair)Pheomelanin (4-AHP) (ng/mg hair)Ratio of Eumelanin to Pheomelanin
BlackHighLowHigh
Dark BrownModerate to HighLowModerate to High
BrownModerateLowModerate
Light BrownLow to ModerateLowModerate
BlondLowLowLow
RedLow to ModerateHighLow

Note: The terms "High," "Moderate," and "Low" are relative and based on the qualitative descriptions found in the cited literature. Specific numerical data from the source studies would be required for a precise quantitative comparison.

Correlation of 4-AHP with Skin Pigmentation

While 4-AHP is a well-established marker for pheomelanin in hair, its correlation with skin pigmentation is less direct. Human skin contains both eumelanin and pheomelanin, and the overall skin tone is determined by the total amount of melanin and the ratio of these two pigment types.

Quantitative analysis of skin pigmentation is often performed using spectrophotometry to determine the Melanin Index. While there is a general understanding that higher pheomelanin-to-eumelanin ratios contribute to lighter and redder undertones in the skin, a direct quantitative correlation between skin Melanin Index and 4-AHP levels from skin samples is not as extensively documented in readily available literature as it is for hair.

Experimental Protocols

Quantification of this compound (4-AHP) in Hair Samples

This protocol describes the chemical degradation of pheomelanin to 4-AHP for quantitative analysis.

Methodology: Reductive Hydrolysis followed by High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: A weighed amount of hair (typically 1-5 mg) is placed in a reaction vial.

  • Hydrolysis: 55% hydriodic acid (HI) is added to the vial. The vial is then heated at 130°C for 20 hours to hydrolyze the pheomelanin.

  • Neutralization and Filtration: After cooling, the HI solution is neutralized with a suitable base, and the resulting solution is filtered to remove any solid debris.

  • HPLC Analysis: The filtrate is injected into an HPLC system equipped with an electrochemical detector for the quantification of 4-AHP.

Quantitative Assessment of Visual Hair and Skin Pigmentation

For Hair Color:

Methodology: CIELab Color Space Analysis.

  • Sample Collection: A standardized sample of hair is collected.

  • Colorimetric Measurement: A spectrophotometer or a colorimeter is used to measure the color of the hair sample in the CIELab color space. This provides three coordinates:

    • L* : Lightness (0 = black, 100 = white)

    • a : Redness-greenness (+a = red, -a* = green)

    • b : Yellowness-blueness (+b = yellow, -b* = blue)

For Skin Pigmentation:

Methodology: Melanin Index Measurement.

  • Measurement Site: A specific, unexposed area of the skin (e.g., the inner arm) is chosen for measurement to minimize the influence of sun exposure.

  • Spectrophotometric Measurement: A narrow-band spectrophotometer (Mexameter® or similar device) is used to measure the absorption and reflection of light at specific wavelengths corresponding to melanin and hemoglobin.

  • Calculation: The device's software calculates the Melanin Index based on the light absorption values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows described in this guide.

Melanin_Synthesis_Pathway cluster_enzymes Enzymatic Control Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopaquinone Dopaquinone L_DOPA->Dopaquinone LeucoDopachrome Leucodopachrome Dopaquinone->LeucoDopachrome Cysteinyldopa Cysteinyldopa Dopaquinone->Cysteinyldopa Dopachrome Dopachrome LeucoDopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI DHICA 5,6-Dihydroxyindole- 2-carboxylic acid (DHICA) Dopachrome->DHICA Eumelanin Eumelanin (Brown/Black Pigment) DHI->Eumelanin DHICA->Eumelanin Cysteine Cysteine Cysteine->Cysteinyldopa Pheomelanin Pheomelanin (Red/Brown Pigment) Cysteinyldopa->Pheomelanin Tyrosinase1 Tyrosinase Tyrosinase2 Tyrosinase TRP2 TRP-2/DCT TRP1 TRP-1

Caption: Melanin Synthesis Pathway.

Experimental_Workflow cluster_sample Sample Collection cluster_analysis Quantitative Analysis cluster_data Data Output Hair_Sample Hair Sample Hydrolysis Reductive Hydrolysis (HI) Hair_Sample->Hydrolysis Spectrophotometry Spectrophotometry (CIELab / Melanin Index) Hair_Sample->Spectrophotometry Skin_Measurement Skin Measurement Site Skin_Measurement->Spectrophotometry HPLC HPLC with Electrochemical Detection Hydrolysis->HPLC AHP_Level 4-AHP Level (ng/mg) HPLC->AHP_Level Pigmentation_Value Visual Pigmentation Value (Lab* or Melanin Index) Spectrophotometry->Pigmentation_Value Correlation Correlation Analysis AHP_Level->Correlation Pigmentation_Value->Correlation

Caption: Experimental Workflow.

References

Pheomelanin Quantification: A Comparative Guide to 4-Amino-3-hydroxyphenylalanine (4-AHP) and Total Aminohydroxyphenylalanines (Total AHP) as Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pheomelanin is crucial for understanding its role in pigmentation, melanoma, and other physiological and pathological processes. The established method for this analysis involves the reductive hydrolysis of pheomelanin to yield aminohydroxyphenylalanine (AHP) isomers. This guide provides a detailed comparison of two key markers used in this process: 4-amino-3-hydroxyphenylalanine (4-AHP), a specific marker, and total aminohydroxyphenylalanines (total AHP), the combined measure of AHP isomers.

This document outlines the superiority of 4-AHP as a more specific and reliable marker for pheomelanin, supported by experimental data. It also provides detailed protocols for the quantification of these markers and visual representations of the underlying biochemical and experimental pathways.

Executive Summary: 4-AHP Offers Greater Specificity

Reductive hydrolysis of pheomelanin with hydriodic acid (HI) produces two primary isomers: this compound (4-AHP) and 3-amino-4-hydroxyphenylalanine (3-AHP), also known as 3-aminotyrosine. "Total AHP" refers to the combined measurement of both isomers and has been historically used as a marker for pheomelanin.[1][2]

However, a significant drawback of using total AHP is the lack of specificity of the 3-AHP component.[1][2] Considerable and variable amounts of 3-AHP can be generated from sources other than pheomelanin, most notably from nitrotyrosine residues in proteins.[1][2] This can lead to an overestimation of pheomelanin content and introduce variability in measurements.

In contrast, 4-AHP is derived specifically from the 5-S-cysteinyldopa units that are integral to the pheomelanin structure.[1] Consequently, the measurement of 4-AHP, referred to as 'specific AHP', provides a more accurate and specific quantification of pheomelanin.[1][2] Studies have shown that while the amount of 4-AHP correlates with total AHP, using the ratio of 4-AHP to the eumelanin (B1172464) marker pyrrole-2,3,5-tricarboxylic acid (PTCA) allows for a more distinct segregation of hair colors compared to the ratio of total AHP to PTCA.[1][2]

Quantitative Comparison of Pheomelanin Markers in Human Hair

The following table summarizes the quantitative relationships between 4-AHP, total AHP, and the eumelanin marker PTCA in human hair samples of various colors. This data highlights the utility of 4-AHP in providing a more refined analysis of melanin (B1238610) composition.

ParameterCorrelation/RatioSignificanceReference
Specificity 4-AHP is a direct degradation product of the benzothiazine moiety of pheomelanin. 3-AHP, a component of total AHP, can also be formed from nitrotyrosine-containing proteins.4-AHP is a more specific marker for pheomelanin than total AHP.[1][2]
Correlation between markers The combined amount of 4-AHP and 3-AHP shows an excellent correlation with total AHP. The amount of 4-AHP also correlates with the amount of total AHP.While correlated, the non-specificity of 3-AHP in the total AHP measurement can introduce inaccuracies.[1][2]
Ratio with Eumelanin Marker (PTCA) The ratio of 4-AHP to PTCA provides a more prominent segregation among hairs of various colors than the ratio of total AHP to PTCA.This indicates that 4-AHP offers a better quantitative measure to differentiate melanin phenotypes.[1][2]

Experimental Protocols

The quantification of 4-AHP and total AHP is achieved through a two-step process: reductive hydrolysis of the melanin-containing sample followed by analysis using high-performance liquid chromatography (HPLC).

Reductive Hydrolysis with Hydriodic Acid (HI)

This procedure breaks down the pheomelanin polymer into its constituent aminohydroxyphenylalanine isomers.

Materials:

  • Biological sample (e.g., hair, melanoma tissue)

  • 57% Hydriodic acid (HI)

  • Hypophosphorous acid (H₃PO₂)

  • Heating block or oven capable of maintaining 130°C

  • Reaction vials with screw caps

Procedure:

  • Place the sample (e.g., 0.5 mg of melanin, 2 mg of hair, or 5 mg of tissue) into a reaction vial.[3][4]

  • Add a solution of 57% hydriodic acid, typically in the presence of a reducing agent like hypophosphorous acid to prevent oxidation.

  • Securely cap the vials.

  • Heat the samples at 130°C for 20 hours.[4]

  • After hydrolysis, cool the samples to room temperature.

  • The resulting hydrolysate containing 4-AHP and 3-AHP is then prepared for HPLC analysis. This may involve a dilution step or direct injection depending on the HPLC system.[1][2]

High-Performance Liquid Chromatography (HPLC) Analysis

The separation and quantification of 4-AHP and 3-AHP are performed using reverse-phase HPLC, typically with electrochemical detection for high sensitivity and specificity.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and an electrochemical detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile). An ion-pairing reagent such as sodium octanesulfonate is often included to improve the separation of the AHP isomers.[5][6]

  • Flow Rate: Typically around 0.7 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[7]

  • Detection: Electrochemical detection is highly specific for the electroactive AHP isomers.[8]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a known volume of the prepared sample hydrolysate.

  • Elute the AHP isomers through the column. The different interactions of 4-AHP and 3-AHP with the stationary phase will cause them to separate and elute at different times.

  • The electrochemical detector will generate a signal as each isomer passes through, resulting in peaks on a chromatogram.

  • Quantify the amount of 4-AHP and 3-AHP by comparing the peak areas to those of known standards. Total AHP is calculated as the sum of 4-AHP and 3-AHP.

Visualizing the Pathways

To better understand the biochemical and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

Pheomelanin Synthesis Pathway

This diagram illustrates the key steps in the biosynthesis of pheomelanin, starting from the amino acid tyrosine.

pheomelanin_synthesis Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Cysteinyldopa Cysteinyldopa Dopaquinone->Cysteinyldopa Cysteine Cysteine Cysteine->Cysteinyldopa Benzothiazine_Intermediates Benzothiazine_Intermediates Cysteinyldopa->Benzothiazine_Intermediates Oxidative Polymerization Pheomelanin Pheomelanin Benzothiazine_Intermediates->Pheomelanin

Caption: Biosynthetic pathway of pheomelanin.

Experimental Workflow for Pheomelanin Quantification

This diagram outlines the logical flow of the experimental procedure for quantifying pheomelanin markers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Reductive Hydrolysis cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Hair, Tissue) HI_Hydrolysis Hydriodic Acid (HI) Hydrolysis (130°C, 20h) Biological_Sample->HI_Hydrolysis Hydrolysate Hydrolysate containing 4-AHP and 3-AHP HI_Hydrolysis->Hydrolysate HPLC_Analysis HPLC with Electrochemical Detection Hydrolysate->HPLC_Analysis Quantification Quantification of 4-AHP ('specific AHP') and Total AHP (4-AHP + 3-AHP) HPLC_Analysis->Quantification

Caption: Experimental workflow for pheomelanin marker analysis.

References

Assessing the Specificity of 4-Amino-3-hydroxyphenylalanine as a Biomarker in Diverse Tissue Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Amino-3-hydroxyphenylalanine (4-AHP) as a specific biomarker for pheomelanin across various tissue types. In the absence of data on the biodistribution of exogenously administered 4-AHP, this document focuses on its established role as a quantitative marker derived from endogenous pheomelanin. Its performance is compared with other melanin (B1238610) biomarkers, supported by experimental data and detailed methodologies.

Introduction to Melanin Biomarkers

Melanin, the primary pigment in mammals, exists in two forms: the brown-black eumelanin (B1172464) and the yellow-red pheomelanin. The ratio and quantity of these two pigments determine the phenotype of tissues such as skin, hair, and eyes.[1][2] Quantifying the specific type of melanin is crucial for research in pigmentation disorders, melanoma biology, and forensic science. This is achieved by chemically degrading the melanin polymer into specific, quantifiable markers.

This compound, often abbreviated as 'specific AHP', is a key degradation product of the benzothiazine units within pheomelanin.[3][4] Its specificity arises from having lower background interference compared to other related compounds, making it a reliable indicator of pheomelanin content in biological samples.[3]

Comparative Analysis of Melanin Markers

The utility of 4-AHP is best understood in comparison to other markers derived from melanin. The choice of marker and degradation method depends on the specific research question—whether quantifying one or both melanin types.

MarkerPrecursor MelaninDegradation MethodSpecificity & Notes
This compound (4-AHP) Pheomelanin Hydriodic Acid HydrolysisHigh. Considered a more specific marker for pheomelanin than 3-AHP (AT) due to lower background levels from non-pheomelanin sources.[3]
3-Amino-4-hydroxyphenylalanine (3-AHP or AT)PheomelaninHydriodic Acid HydrolysisModerate. Also a marker for pheomelanin, but can have variable background levels, potentially from nitrotyrosine residues in proteins.[3]
Thiazole-2,4,5-tricarboxylic acid (TTCA)PheomelaninAlkaline H₂O₂ OxidationHigh. A specific marker for the benzothiazole (B30560) moieties of pheomelanin.[5] Often used in conjunction with eumelanin markers from the same degradation process.
Pyrrole-2,3,5-tricarboxylic acid (PTCA)EumelaninPermanganate or Alkaline H₂O₂ OxidationHigh. The most common and quantitatively significant marker for eumelanin.[5][6][7]
Pyrrole-2,3,4,5-tetracarboxylic acid (PTeCA)EumelaninAlkaline H₂O₂ OxidationHigh. A marker for cross-linking in eumelanin and also for oxidative damage to hair.[5][8]

Quantitative Comparison of 4-AHP in Different Tissues

The concentration of 4-AHP, and thus pheomelanin, varies significantly across different tissue types and even within the same tissue under different conditions.

Table 1: Eumelanin and Pheomelanin Content in Human Hair of Various Colors

This table summarizes the typical distribution of eumelanin (measured as PTCA) and pheomelanin (measured as 4-AHP) in different hair colors, demonstrating the utility of these markers in chemical phenotyping.

Hair ColorEumelanin (PTCA) ContentPheomelanin (4-AHP) ContentEumelanin/Pheomelanin Ratio
Black HighLowHigh
Dark Brown Medium-HighLowMedium-High
Blond LowLowVariable
Red LowHighLow (often < 1)

Data synthesized from studies on human hair pigmentation.[9] Red hair is distinct in that it contains pheomelanin levels comparable to or exceeding its eumelanin content.

Table 2: Comparison of Melanin Content in Normal vs. Malignant Melanocytes

Analysis of melanin markers is a valuable tool in cancer research, revealing shifts in melanin production in tumor cells.

Cell TypeEumelanin (EM) ContentPheomelanin (PM) ContentEM/PM Ratio
Normal Uveal Melanocytes (Dark Iris) HighLow~7.32
Normal Uveal Melanocytes (Light Iris) MediumLow~1.31
Cultured Uveal Melanoma Cells Very LowLow~0.41

Data from a study comparing cultured human uveal melanoma cells to normal uveal melanocytes.[10][11] The significant drop in the EM/PM ratio in melanoma cells is primarily due to a drastic reduction in eumelanin, which may increase susceptibility to oxidative stress.

Experimental Protocols

Accurate quantification of 4-AHP and other melanin markers requires precise and validated experimental procedures.

Protocol 1: Determination of 4-AHP via Hydriodic Acid (HI) Hydrolysis

This method is the standard for analyzing the benzothiazine-derived units of pheomelanin.

  • Sample Preparation: A tissue sample (e.g., 1-10 mg of hair or dried cells) is placed in a reaction vial.

  • Hydrolysis: 57% hydriodic acid is added to the vial. The vial is sealed and heated at 130°C for 16-20 hours to hydrolyze the pheomelanin.

  • Neutralization & Cleanup: The hydrolysate is cooled, and the HI is evaporated. The residue is redissolved, and interfering substances can be removed using solid-phase extraction (e.g., SCX cartridges).[12][13]

  • HPLC Analysis: The purified sample is injected into an HPLC system.

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) buffer) with an ion-pair reagent like sodium octanesulfonate is used to achieve separation of 4-AHP and its isomer, 3-AHP.[5]

    • Detection: An electrochemical detector is used for sensitive and specific quantification of the AHP isomers.[12]

Protocol 2: Simultaneous Analysis of Eumelanin and Pheomelanin Markers via Alkaline Hydrogen Peroxide (AHPO) Oxidation

This method allows for the quantification of markers for both melanin types from a single sample.

  • Sample Preparation: The tissue sample is suspended in a solution of H₂O₂ and an alkaline buffer.

  • Oxidation: The mixture is heated to degrade the melanin into its respective carboxylic acid markers (PTCA, TTCA, etc.).

  • Acidification: The reaction mixture is acidified to stop the reaction and prepare it for injection.

  • HPLC Analysis: The mixture is analyzed by HPLC.

    • Column: Reverse-phase C18 column.

    • Mobile Phase: An acidic mobile phase (e.g., 0.1 M potassium phosphate buffer, pH 2.1) with methanol (B129727) as an organic modifier. The addition of an ion-pair reagent like tetra-n-butylammonium bromide can improve separation.[5]

    • Detection: UV detection (e.g., at 272 nm) is used to quantify the markers.[5]

Visualizing Key Pathways and Workflows

Melanogenesis Pathway

The synthesis of both eumelanin and pheomelanin originates from the amino acid L-tyrosine. The critical switch that determines the type of melanin produced is the availability of cysteine at the time of dopaquinone (B1195961) formation.

Melanogenesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Spontaneous Cysteinyldopa Cysteinyldopas Dopaquinone->Cysteinyldopa Dopachrome Dopachrome Leucodopachrome->Dopachrome DHI DHI Dopachrome->DHI DHICA DHICA Dopachrome->DHICA TRP2 Eumelanin Eumelanin (Brown/Black) DHI->Eumelanin TRP1 DHICA->Eumelanin Cysteine L-Cysteine Cysteine->Cysteinyldopa Pheomelanin Pheomelanin (Red/Yellow) Cysteinyldopa->Pheomelanin Polymerization Workflow Sample Tissue Sample (e.g., Hair, Skin, Cells) Hydrolysis Hydriodic Acid (HI) Hydrolysis (130°C) Sample->Hydrolysis Cleanup Evaporation & Solid-Phase Extraction Hydrolysis->Cleanup HPLC HPLC Separation (Reverse Phase) Cleanup->HPLC Detection Electrochemical Detection HPLC->Detection Quantification Quantification of 4-AHP Detection->Quantification

References

Reproducibility and accuracy of 4-Amino-3-hydroxyphenylalanine quantification methods.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of 4-Amino-3-hydroxyphenylalanine (4-AHP) is crucial, particularly in the study of pheomelanin and its role in various biological processes. This guide provides an objective comparison of common analytical methods for 4-AHP quantification, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Comparison of Performance Metrics

The choice of an analytical method for 4-AHP quantification is often a trade-off between sensitivity, specificity, and accessibility of instrumentation. The following table summarizes the key performance metrics of commonly employed techniques.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reproducibility (Imprecision)Linearity RangeAccuracy (Recovery)
HPLC with Electrochemical Detection (HPLC-ECD) 73 pg for 4-AHP[1]Not explicitly stated<5.6% total imprecision[2]; Within-day <5%, Between-day <7%[1]0 to 850 ng per sample[2]; 0.05-5.0 µg/ml[1]Absolute recovery: 70%; Relative recovery: 100%[1]
HPLC with UV-MS Detection (HPLC-UV-MS) As low as 0.1 µg/mL for related melanin (B1238610) markers[3]0.25 µg/mL for related melanin markers[3]Not explicitly stated0.05–10 μg/mL for related melanin markers[3]Not explicitly stated
Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Not explicitly stated for 4-AHP0.02 to 0.25 μmol/L for other amino acid metabolites[4]RSD values <20% for general amino acid analysis[5]Typically spans 2-3 orders of magnitude[6]Recoveries approaching 100% are achievable[4]

Experimental Workflows and Methodologies

The quantification of 4-AHP from biological samples typically involves a multi-step process, including sample preparation, chromatographic separation, and detection.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_output Output BiologicalSample Biological Sample (e.g., hair, cells, tissue) Hydrolysis Reductive Hydrolysis (Hydriodic Acid) BiologicalSample->Hydrolysis Cleanup Solid-Phase Extraction or Ion-Exchange Chromatography Hydrolysis->Cleanup HPLC HPLC / UPLC Separation Cleanup->HPLC Inject Hydrolysate Detection Detection (ECD, UV, MS/MS) HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification Result 4-AHP Concentration Quantification->Result

General experimental workflow for 4-AHP quantification.
Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

1. HPLC with Electrochemical Detection (HPLC-ECD)

This method is a well-established technique for the analysis of pheomelanin degradation products.[1][2]

  • Sample Hydrolysis: Biological samples are subjected to reductive hydrolysis with hydriodic acid (HI) to liberate 4-AHP from the pheomelanin polymer.[2][7] This is typically performed by heating the sample in HI for an extended period (e.g., 16 hours).[2]

  • Sample Cleanup: The resulting hydrolysate is then purified to remove interfering substances. This can be achieved through ion-exchange chromatography[2] or solid-phase extraction (SPE) using strong cation-exchange (SCX) cartridges.[1]

  • Chromatographic Separation: The purified sample is injected into an HPLC system.

  • Detection: An electrochemical detector set at a specific potential (e.g., +400 mV) is used to detect and quantify 4-AHP and its isomer, 3-amino-4-hydroxyphenylalanine (3-AHP).[1]

2. HPLC with UV-MS Detection (HPLC-UV-MS)

This method offers enhanced specificity through mass detection, complementing UV-based quantification.

  • Sample Preparation: Similar to the HPLC-ECD method, samples undergo hydrolysis with hydriodic acid to produce 4-AHP.[3]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of methanol (B129727) and a phosphate (B84403) buffer is often employed.

  • Detection: The eluent from the HPLC column is passed through a UV detector for quantification, followed by a mass spectrometer for confident peak identification based on the exact mass of 4-AHP.[3]

3. Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides high sensitivity and specificity, making it suitable for the analysis of low-abundance analytes in complex biological matrices.[4][8]

  • Sample Preparation: A simple protein precipitation step is often sufficient for plasma or serum samples.[4] For tissues, a hydrolysis step as described for HPLC-ECD would be necessary.

  • Chromatographic Separation:

    • Column: A column suitable for polar analytes, such as a Raptor Polar X, is used to achieve good separation of amino acids without derivatization.[5]

    • Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents with modifiers like formic acid or ammonium formate (B1220265) is typical.

  • Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for highly selective and sensitive quantification of 4-AHP.

Signaling Pathways and Logical Relationships

The quantification of 4-AHP is integral to understanding the biosynthesis and degradation of pheomelanin.

Pheomelanin_Pathway Cysteinyldopa 5-S-Cysteinyldopa Pheomelanin Pheomelanin Polymer Cysteinyldopa->Pheomelanin Oxidative Polymerization Hydrolysis Reductive Hydrolysis (HI) Pheomelanin->Hydrolysis Analytical Degradation AHP This compound (4-AHP) Hydrolysis->AHP Yields AT 3-Amino-4-hydroxyphenylalanine (3-AHP / AT) Hydrolysis->AT Yields

Derivation of 4-AHP from pheomelanin.

References

Safety Operating Guide

Personal protective equipment for handling 4-Amino-3-hydroxyphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Amino-3-hydroxyphenylalanine. The following protocols are synthesized from safety data for structurally similar aromatic amino acids, such as L-phenylalanine, L-tyrosine, and other derivatives, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should use this information to supplement a thorough, lab-specific risk assessment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended protective equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or glasses with side-shields conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[1][2][3] A face shield may be necessary where splash hazards exist.[1][4]To protect the eyes from dust particles and accidental splashes of solutions.
Hand Protection Chemically resistant, impervious gloves such as nitrile rubber.[1][4] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[1][2]To prevent direct skin contact with the chemical.
Body Protection A standard laboratory coat is required.[1] For handling larger quantities or in situations where significant dust generation is possible, impervious clothing should be worn.[1][4]To protect skin and personal clothing from contamination.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 or P1 dust mask should be used.[1][2] In cases of insufficient ventilation or potential for exceeding exposure limits, a full-face respirator may be necessary.[4]To minimize the inhalation of airborne particles.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is critical for the safe handling of this compound.

Preparation:

  • Ensure that a calibrated safety shower and eyewash station are readily accessible and unobstructed.[1]

  • All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]

  • Assemble all necessary PPE and inspect it for any defects before entering the handling area.

Handling:

  • Avoid the formation of dust and aerosols during handling.[1][4]

  • Use non-sparking tools for measuring and transferring the solid compound.[4]

  • Keep the container tightly closed when not in use to prevent contamination and accidental spills.[1][5]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[4]

Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[4][5]

  • Clean the work area and decontaminate all equipment used in the process.

  • Remove and dispose of contaminated gloves and other disposable PPE in accordance with institutional and local regulations.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Unused or waste this compound should be disposed of through a licensed hazardous waste disposal company. Do not allow the chemical to enter drains or waterways.[4]

  • Contaminated Materials: All disposable PPE (gloves, masks, etc.) and any materials used for cleaning spills (e.g., absorbent pads) that have come into contact with the chemical should be collected in a suitable, labeled, and sealed container for hazardous waste disposal.[2][4]

  • Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected for hazardous waste disposal. The cleaned container can then be disposed of according to local regulations.

Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

  • Spills:

    • Evacuate all non-essential personnel from the immediate spill area.[4]

    • Ensure the area is well-ventilated.[4]

    • Personnel involved in the cleanup must wear the appropriate PPE as outlined above.[4]

    • Carefully sweep or vacuum up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]

  • First Aid:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, consult a physician.[4][6]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Workflow for Safe Handling

start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment select_ppe Select Appropriate PPE (See Table) risk_assessment->select_ppe prepare_workspace Prepare Workspace (Fume Hood, Eyewash) select_ppe->prepare_workspace handling_procedure Follow Safe Handling Protocol prepare_workspace->handling_procedure spill_exposure Spill or Exposure? handling_procedure->spill_exposure emergency_procedure Follow Emergency Procedures spill_exposure->emergency_procedure Yes post_handling Post-Handling Procedures (Decontamination) spill_exposure->post_handling No emergency_procedure->post_handling waste_disposal Dispose of Waste Properly post_handling->waste_disposal end End waste_disposal->end

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-hydroxyphenylalanine
Reactant of Route 2
4-Amino-3-hydroxyphenylalanine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.